molecular formula C9H9BrO2 B139891 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 147644-11-9

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B139891
CAS No.: 147644-11-9
M. Wt: 229.07 g/mol
InChI Key: AZCHNKNSOZJHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCHNKNSOZJHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380041
Record name 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147644-11-9
Record name 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: A Key Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a crucial building block in the synthesis of centrally active compounds. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications in the pursuit of novel therapeutics targeting the central nervous system (CNS).

Introduction: The Strategic Importance of the Benzodioxepine Scaffold

The 1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive template for interacting with various biological targets. The introduction of a bromine atom at the 7-position, as in this compound, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This particular intermediate has garnered significant interest for its role in the development of modulators for the benzodiazepine receptor, a key target for anxiolytics, sedatives, and anticonvulsants[1].

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the properties of its derivatives.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring fused to a seven-membered dioxepine ring. The bromine atom is substituted at the 7-position of the bicyclic system.

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 147644-11-9
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical Form Liquid
Purity Typically ≥97%
Refractive Index 1.579
Storage Sealed in dry, room temperature
InChI Key AZCHNKNSOZJHSH-UHFFFAOYSA-N
SMILES Brc1ccc2OCCCOc2c1

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved through a Williamson ether synthesis, a classic and robust method for forming ether linkages. This protocol details the reaction of 4-bromocatechol with 1,3-dibromopropane.

Synthesis Workflow

start Starting Materials: 4-Bromocatechol 1,3-Dibromopropane reaction Williamson Ether Synthesis: - Base (e.g., K2CO3) - Solvent (e.g., DMF) - Heat start->reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography workup->purification product Product: 7-bromo-3,4-dihydro- 2H-1,5-benzodioxepine purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromocatechol (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-bromocatechol in anhydrous DMF, add anhydrous potassium carbonate. Stir the suspension at room temperature for 30 minutes. The use of an anhydrous solvent and base is critical to prevent side reactions and ensure the formation of the dianion of the catechol.

  • Addition of Alkylating Agent: Add 1,3-dibromopropane to the reaction mixture. The slight excess of the dihalide ensures complete reaction of the catechol.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon). The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. This step removes the DMF and inorganic salts.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl groups of catechol. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation, leaving the anion more nucleophilic.

  • Stoichiometry: A slight excess of 1,3-dibromopropane is used to favor the desired intramolecular cyclization over polymerization.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and potential side products, ensuring the high purity required for subsequent synthetic steps.

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of a variety of CNS-active agents. Its primary utility lies in providing a scaffold that can be elaborated to generate libraries of compounds for screening against neurological targets.

Precursor to Benzodiazepine Receptor Modulators

The most prominent application of this intermediate is in the synthesis of ligands for the benzodiazepine receptor, which is a part of the GABA-A receptor complex. The bromine atom at the 7-position is strategically located in a region known to be important for binding to this receptor. This halogen can be retained in the final molecule or can be further functionalized, for instance, through cross-coupling reactions, to introduce a diverse range of substituents.

A Versatile Building Block

The chemical reactivity of the bromine atom allows for a wide array of synthetic transformations, making this compound a versatile building block. Common reactions include:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing various amine functionalities.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds.

  • Lithiation-Substitution: For the introduction of a wide range of electrophiles.

This synthetic versatility enables the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery campaigns targeting CNS disorders.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined structure, coupled with a reactive handle for chemical modification, makes it an ideal starting point for the synthesis of novel CNS-active compounds. The robust and scalable synthesis via the Williamson ether reaction ensures its accessibility for research and development purposes. As the quest for new and improved treatments for neurological and psychiatric disorders continues, the utility of versatile building blocks like this compound is set to grow.

References

  • MySkinRecipes. 7-Bromo-3,4-dihydro-1,5-benzodioxepin. [Link] Accessed Jan 8, 2026.

Sources

An In-depth Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 147644-11-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and synthetic applications. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential utility. The strategic placement of the bromine atom on the aromatic ring presents a versatile chemical handle for the development of novel molecular entities through various cross-coupling reactions, making it a valuable building block for drug discovery programs. This guide will detail a proposed synthetic route, predicted physicochemical and spectral properties, and explore the landscape of its potential applications, particularly in the realm of pharmacologically active agents.

Introduction and Molecular Overview

This compound belongs to the benzodioxepine class of compounds, which are characterized by a benzene ring fused to a seven-membered dioxepine ring. The "dihydro" designation indicates the saturation of two carbon atoms within the dioxepine ring. The bromine substituent at the 7-position of the benzodioxepine scaffold is of particular interest to medicinal chemists. Aryl bromides are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures from simpler building blocks.[2][3] The benzodioxepine core itself is found in a number of biologically active molecules, exhibiting a range of pharmacological effects.[4][5][6]

Chemical Structure and Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 147644-11-9[7]
Molecular Formula C₉H₉BrO₂[7]
Molecular Weight 229.07 g/mol -
Physical Form Liquid-
Purity (typical) ≥97%-

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis proceeds via a double Williamson ether synthesis reaction. 4-bromocatechol is deprotonated by a suitable base, typically a carbonate such as potassium carbonate, to form a diphenoxide intermediate. This nucleophilic intermediate then undergoes sequential nucleophilic substitution with 1,3-dibromopropane to form the seven-membered dioxepine ring.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-bromocatechol 4-Bromocatechol Reaction_Vessel Williamson Ether Synthesis (K₂CO₃, DMF, 120°C) 4-bromocatechol->Reaction_Vessel 1,3-dibromopropane 1,3-Dibromopropane 1,3-dibromopropane->Reaction_Vessel Product 7-bromo-3,4-dihydro-2H- 1,5-benzodioxepine Reaction_Vessel->Product G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Potential Products Start 7-bromo-3,4-dihydro-2H- 1,5-benzodioxepine Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Heck Heck Coupling (Alkenes) Start->Heck Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Aryl_Product 7-Aryl Derivatives Suzuki->Aryl_Product Amine_Product 7-Amino Derivatives Buchwald->Amine_Product Alkene_Product 7-Alkenyl Derivatives Heck->Alkene_Product Alkyne_Product 7-Alkynyl Derivatives Sonogashira->Alkyne_Product

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a molecule of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its application in drug design, synthesis, and formulation development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this knowledge.

Introduction: The Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique conformational flexibility and ability to present substituents in a defined spatial orientation make it an attractive template for interacting with a variety of biological targets. The introduction of a bromine atom at the 7-position, creating this compound, significantly modulates its electronic and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This modification can enhance binding affinity to target proteins, improve metabolic stability, or alter bioavailability.[3][4] Consequently, a thorough characterization of its physicochemical properties is a critical first step in unlocking its full therapeutic potential.

Core Physicochemical Profile

A precise understanding of a compound's physicochemical properties is the bedrock of rational drug development.[4] These parameters govern everything from solubility and permeability to target engagement and in vivo efficacy. The following sections detail the known properties of this compound.

Identity and General Properties

Proper identification is the first step in any scientific investigation. The fundamental identifiers and general physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 147644-11-9[6][7]
Molecular Formula C₉H₉BrO₂[5][6]
Molecular Weight 229.07 g/mol [5][7]
Physical Form Liquid[7]
Purity Typically ≥96-97%[5][8]
Thermodynamic Properties

Thermodynamic properties such as boiling point provide crucial information for purification, handling, and storage of the compound.

PropertyValueConditionsSource
Boiling Point 145-148 °C16 mmHg[5]

Note: As this compound is a liquid at room temperature, a melting point is not applicable. The freezing point has not been experimentally reported.

Optical and Spectroscopic Properties

The refractive index is a fundamental physical constant that is useful for identification and purity assessment.

PropertyValueSource
Refractive Index (n_D^20) 1.579[5]
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent, as well as signals for the methylene protons of the dioxepine ring.

  • ¹³C NMR: The spectrum would display distinct resonances for the aromatic carbons, with the carbon atom attached to the bromine showing a characteristic shift, in addition to the signals for the aliphatic carbons in the seven-membered ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and aliphatic portions, C=C stretching of the benzene ring, and strong C-O-C stretching vibrations of the ether linkages. The C-Br stretching frequency would also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of ethylene oxide or other fragments from the dioxepine ring.

Lipophilicity and Solubility: Cornerstones of "Drug-likeness"

Lipophilicity and solubility are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A computed LogP value for the closely related compound 7-bromo-2H-1,5-benzodioxepine is available, providing a reasonable estimate for the target molecule.

PropertyValue (Computed)MethodSource
XLogP3 2.6Computational[12]

Experimental Rationale: The shake-flask method is the gold-standard for experimental LogP determination. It directly measures the partitioning of the compound between n-octanol and water, providing a robust and reliable value that is essential for building accurate structure-activity relationships (SAR) and in silico ADME models.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare saturated n-octanol and water phases mix Mix known volumes of n-octanol, water, and compound stock prep_sol->mix prep_cmpd Prepare a stock solution of the compound prep_cmpd->mix shake Shake vigorously to reach equilibrium mix->shake separate Separate the n-octanol and aqueous layers shake->separate analyze Determine compound concentration in each phase (e.g., by UV-Vis or HPLC) separate->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze->calculate

Caption: Workflow for experimental LogP determination using the shake-flask method.

Solubility

While quantitative solubility data for this compound in various solvents is not published, its structural features suggest it is likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, and sparingly soluble in water.

Experimental Rationale: A qualitative and semi-quantitative assessment of solubility is a foundational experiment in early-stage drug discovery. Understanding a compound's solubility in aqueous buffers at different pH values is crucial for designing in vitro assays and for predicting its behavior in the gastrointestinal tract.

Solubility_Workflow start Weigh a known amount of the compound add_solvent Add a small, measured volume of solvent start->add_solvent vortex Vortex/agitate for a defined period add_solvent->vortex observe Visually inspect for dissolution vortex->observe decision Completely dissolved? observe->decision add_more Add another aliquot of solvent decision->add_more No soluble Soluble (Calculate concentration) decision->soluble Yes add_more->vortex insoluble Insoluble or sparingly soluble add_more->insoluble Max volume reached

Sources

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details the compound's fundamental physicochemical properties, outlines a robust and detailed protocol for its synthesis and purification, and discusses methods for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a versatile building block in drug discovery and materials science, focusing on the utility of the bromine substituent for advanced molecular elaboration. This content is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable scaffold.

Introduction: The Significance of the Benzodioxepine Scaffold

The 1,5-benzodioxepine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique seven-membered ring, fused to a benzene ring, imparts a defined three-dimensional conformation that is conducive to specific interactions with biological targets. The deliberate functionalization of this scaffold is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological profile.

This compound emerges as a particularly valuable derivative. The bromine atom at the 7-position is not merely a substituent; it is a strategic functional handle. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This capability allows chemists to introduce diverse and complex molecular fragments, making this compound a critical starting point for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This guide serves as a senior-level resource, elucidating the properties and practical methodologies associated with this important chemical intermediate.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its core properties. This compound is commercially available, typically as a liquid with high purity[1][2]. Its key identifiers and properties are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table
PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [4]
CAS Number 147644-11-9[3]
Appearance Liquid
Synonym 7-bromo-3,4-dihydro-2H-benzo[b][4]dioxepine
Purity (Typical) ≥97%[1][2]
InChI Key AZCHNKNSOZJHSH-UHFFFAOYSA-N

Synthesis and Purification Protocol

Expertise-Driven Rationale: The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classical yet robust method involves the reaction of a catechol derivative with a suitable di-electrophile. The logical precursors are 4-bromocatechol and 1,3-dibromopropane. The choice of a strong base, such as potassium carbonate, is critical to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate. A polar aprotic solvent like dimethylformamide (DMF) is selected to solubilize the reactants and facilitate the SN2 reaction mechanism while minimizing competing side reactions.

Synthetic Workflow Diagram

G start_materials 4-Bromocatechol + 1,3-Dibromopropane reaction_step Williamson Ether Synthesis start_materials->reaction_step K₂CO₃, DMF Heat (e.g., 80-90 °C) product Crude Product reaction_step->product purification Column Chromatography product->purification Silica Gel Hexane/Ethyl Acetate final_product Purified 7-bromo-3,4-dihydro- 2H-1,5-benzodioxepine purification->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromocatechol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of catechol).

    • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Addition of Electrophile:

    • Add 1,3-dibromopropane (1.1 eq) to the suspension via syringe.

    • Causality: A slight excess of the dihalide ensures complete consumption of the more valuable catechol starting material.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the 4-bromocatechol spot indicates reaction completion. This typically takes 4-6 hours.

    • Trustworthiness: TLC monitoring is a critical self-validation step, preventing premature workup or unnecessary heating that could lead to side products.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a clear liquid.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following spectroscopic methods are standard for characterizing the target molecule. The expected results are based on the known spectra of the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine, with adjustments for the electronic effects of the bromine substituent[5].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Region (δ 6.8-7.2 ppm): Three signals corresponding to the three protons on the benzene ring. The bromine atom will induce downfield shifts for adjacent protons. The proton at C6 will likely appear as a doublet, the proton at C8 as a doublet of doublets, and the proton at C9 as a doublet.

    • Aliphatic Region (δ 4.2-4.4 ppm and δ 2.1-2.3 ppm): Two triplets corresponding to the two sets of equivalent methylene protons (-O-CH₂-) and one quintet for the central methylene proton (-CH₂-CH₂-CH₂-).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule, unless symmetry results in overlapping signals. The carbon atom attached to the bromine (C7) will show a signal at approximately 115-120 ppm.

  • Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of the molecular weight and elemental composition.

    • The electron impact (EI-MS) or electrospray ionization (ESI-MS) spectrum will show a molecular ion peak (M⁺).

    • Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will exhibit a characteristic pair of peaks for the molecular ion: one for [M]⁺ and another for [M+2]⁺ with nearly equal intensity (1:1 ratio). This isotopic pattern is a hallmark signature for a molecule containing a single bromine atom.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile chemical intermediate. The C-Br bond is a powerful linchpin for constructing more complex molecular architectures.

Cross-Coupling Potential Diagram

G start_mol 7-bromo-3,4-dihydro- 2H-1,5-benzodioxepine suzuki Suzuki Coupling start_mol->suzuki Pd catalyst Ar-B(OH)₂ buchwald Buchwald-Hartwig Amination start_mol->buchwald Pd catalyst R₂NH heck Heck Reaction start_mol->heck Pd catalyst Alkene prod_suzuki 7-Aryl/Vinyl Derivative suzuki->prod_suzuki prod_buchwald 7-Amino Derivative buchwald->prod_buchwald prod_heck 7-Alkene Derivative heck->prod_heck

Caption: Key cross-coupling reactions utilizing the C-Br bond.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, enabling the synthesis of biaryl structures or styrenyl derivatives.

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the installation of primary or secondary amines, which are common functionalities in pharmacologically active molecules.

  • Heck Reaction: Creates carbon-carbon bonds by coupling with alkenes, providing a route to substituted olefinic structures.

Through these transformations, researchers can systematically modify the 7-position of the benzodioxepine core to probe interactions with biological targets, optimize properties like solubility and metabolic stability, and ultimately discover novel therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered an irritant.[1][2]

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][2]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid breathing vapors or mist.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2]

References

  • Sigma-Aldrich. 7-bromo-3,4-dihydro-2H-benzo[b][1][5]dioxepine. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/655908
  • PubChem. 7-bromo-2H-1,5-benzodioxepine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/85965201
  • Guidechem. This compound. URL: https://www.guidechem.com/product_show/147644-11-9.html
  • Stenutz. 7-bromo-3,4-dihydro-1,5-benzodioxepin. URL: https://www.stenutz.eu/chem/solv/7-bromo-3,4-dihydro-1,5-benzodioxepin
  • Fisher Scientific. This compound, 97%, Thermo Scientific. URL: https://www.fishersci.com/shop/products/7-bromo-3-4-dihydro-2h-1-5-benzodioxepine-97-thermo-scientific/CC13210DA
  • Fisher Scientific Canada. This compound, 97%, Thermo Scientific™. URL: https://www.fishersci.ca/shop/products/7-bromo-3-4-dihydro-2h-1-5-benzodioxepine-97-thermo-scientific-4/cc13210da
  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/81635

Sources

A Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: A Core Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a heterocyclic compound of significant interest in modern drug discovery. We will move beyond simple data recitation to explore the strategic rationale behind its synthesis, its versatile applications as a chemical intermediate, and its place within the broader context of pharmacologically active benzodioxepine derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Part 1: Core Compound Characterization

This compound is a substituted aromatic ether. The core structure consists of a benzene ring fused to a seven-membered dioxepine ring. The bromine atom at the 7-position is the key feature that imparts significant synthetic utility to the molecule, transforming it from a simple heterocyclic core into a versatile building block for combinatorial chemistry and targeted synthesis.

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonym(s) 7-bromo-3,4-dihydro-2H-benzo[b][1][2]dioxepine
CAS Number 147644-11-9[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol
Physical Form Liquid
Purity (Commercial) Typically ≥97%[3]
Storage Conditions Sealed in a dry environment at room temperature
InChI Key AZCHNKNSOZJHSH-UHFFFAOYSA-N

Safety & Handling: As a halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE). It is known to cause skin and serious eye irritation and may cause respiratory irritation[3]. All manipulations should be performed in a well-ventilated fume hood.

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a logical, two-step process. First, the benzodioxepine core is constructed, followed by regioselective bromination. Understanding the mechanism and rationale behind each step is crucial for process optimization and troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis (Williamson Ether Synthesis) cluster_1 Step 2: Regioselective Bromination (Electrophilic Aromatic Substitution) Reactants1 Pyrocatechol + 1,3-Dibromopropane Product1 3,4-dihydro-2H-1,5-benzodioxepine Reactants1->Product1 K₂CO₃, DMF 120°C, 48h Product1_ref 3,4-dihydro-2H-1,5-benzodioxepine FinalProduct This compound Product1_ref->FinalProduct NBS or Br₂ Inert Solvent (e.g., CCl₄)

Figure 1: Two-step synthesis workflow for the target compound.
Protocol 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Core

This step employs a classical Williamson ether synthesis, a robust and well-understood reaction for forming ether linkages.

Methodology:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 800 mL).

  • Reagent Addition: Add pyrocatechol (110 g) and anhydrous potassium carbonate (276 g). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups of pyrocatechol, forming a more nucleophilic phenoxide. DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.

  • Initiation: Begin vigorous stirring and add 1,3-dibromopropane (303 g) to the suspension.

  • Reaction: Heat the mixture to 120°C and maintain for 48 hours under a nitrogen atmosphere. The reaction involves a double intramolecular Sₙ2 displacement, where the two phenoxide nucleophiles attack the primary alkyl halide ends of the 1,3-dibromopropane, forming the seven-membered ring.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove inorganic salts (potassium bromide and excess potassium carbonate).

  • Extraction: Pour the filtrate into water (4 L) and extract with diethyl ether (3 x 500 mL). The ether layer will contain the desired product.

  • Purification: Wash the combined ether extracts with 3N sodium hydroxide (2 x 300 mL) to remove any unreacted pyrocatechol, followed by a water wash until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. Distill the resulting crude oil under vacuum (e.g., 118-120°C at 11 mmHg) to yield pure 3,4-dihydro-2H-1,5-benzodioxepine[2].

Protocol 2: Regioselective Bromination

The second step is a standard electrophilic aromatic substitution. The two ether oxygens of the benzodioxepine ring are ortho-, para-directing activators. Steric hindrance from the fused ring makes the para-position (C7) the most favorable site for substitution.

Methodology:

  • Reactor Setup: In a flask protected from light, dissolve the 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) produced in Protocol 1 in an inert solvent such as carbon tetrachloride or dichloromethane.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.1 equivalents) in portions. NBS is often preferred over elemental bromine (Br₂) in a laboratory setting as it is a solid that is easier and safer to handle, and it provides a low, steady concentration of bromine, which can improve selectivity and reduce the formation of polybrominated byproducts.

  • Initiation (Optional): A radical initiator like AIBN or light can be used if free-radical bromination on the aliphatic part of the ring is desired, but for aromatic substitution, this is typically performed in the dark, sometimes with a Lewis acid catalyst if the ring is not sufficiently activated. Given the activating nature of the ether groups, a catalyst may not be necessary.

  • Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine or NBS.

  • Extraction & Purification: Extract the product into an organic solvent, wash with brine, and dry over sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel to yield this compound.

Part 3: Application as a Strategic Building Block in Drug Discovery

The true value of this compound lies in the synthetic versatility of its C-Br bond. This aryl bromide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for rapidly building molecular complexity. These reactions allow for the precise installation of diverse chemical moieties at the 7-position, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

Coupling_Workflow Core 7-bromo-3,4-dihydro- 2H-1,5-benzodioxepine Product 7-Aryl/Alkyl-Substituted Benzodioxepine Derivative Core->Product Partner Coupling Partner (e.g., R-B(OH)₂ for Suzuki) Partner->Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Product Reaction Conditions

Figure 2: General workflow for palladium-catalyzed cross-coupling.
Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. This protocol is a self-validating system; its success relies on the precise interplay between the catalyst, ligand, base, and solvent.

Methodology:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents). The choice of catalyst and ligand is critical and must be optimized for specific substrates.

  • Solvent: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). The water is essential for the catalytic cycle, particularly in the transmetalation step.

  • Reaction: Heat the mixture to reflux (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the 7-substituted benzodioxepine derivative.

This protocol can be adapted for other cross-coupling reactions like Buchwald-Hartwig amination (for C-N bonds) or Sonogashira coupling (for C-C triple bonds), making the 7-bromo scaffold a gateway to a vast chemical space.

Part 4: Pharmacological Context and Future Directions

While this compound is primarily an intermediate, the benzodioxepine core is present in molecules with established biological activity. For instance, a 1975 study described a series of 3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants with potential as bronchial dilators[4]. This historical precedent validates the scaffold as being pharmacologically relevant and capable of interacting with biological targets.

More recent research continues to leverage this core. A 2024 study detailed the synthesis and evaluation of novel benzodioxepin amide-biphenyl derivatives as potent antibacterial agents that target the FabH enzyme, a critical component of the bacterial fatty acid synthesis pathway. The development of such derivatives would logically start from a functionalized intermediate like this compound, which would be converted to a carboxylic acid or amine at the 7-position before amide coupling.

The rigid, seven-membered ring system of the benzodioxepine scaffold imparts a defined three-dimensional shape to the molecules derived from it. This conformational pre-organization can be highly advantageous for binding to specific protein targets, such as G-protein coupled receptors (GPCRs) or enzyme active sites.

Conclusion

This compound represents a strategically vital tool in the arsenal of the medicinal chemist. Its straightforward, high-yield synthesis and, more importantly, the reactive handle provided by the 7-bromo substituent, make it an ideal starting point for the development of diverse compound libraries. The established pharmacological relevance of the benzodioxepine scaffold further enhances its appeal. By applying robust and versatile cross-coupling methodologies, researchers can efficiently explore the chemical space around this core, paving the way for the discovery of next-generation therapeutics for a wide range of diseases.

References

  • Title: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine Source: PrepChem.com URL:[Link]
  • Title: 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants Source: Canadian Journal of Chemistry (1975) URL:[Link]
  • Title: 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 Source: PubChem URL:[Link]
  • Title: Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog) Source: Scribd URL:[Link]
  • Title: Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one Source: PrepChem.com URL:[Link]
  • Title: New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)
  • Title: 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)
  • Title: US7053251B2 - Bromination of hydroxyaromatic compounds Source: Google Patents URL
  • Title: Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors Source: PubMed URL:[Link]
  • Title: 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 Source: PubChem URL:[Link]
  • Title: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 Source: PubChem URL:[Link]
  • Title: Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][2]thiazepin-4(5 H )
  • Title: 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 2H-1,5-Benzodioxepin-3(4H)-one Source: PubChem URL:[Link]
  • Title: 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one Source: PubChem URL:[Link]

Sources

An In-Depth Technical Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics.

Chemical Identity and Structural Elucidation

This compound is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring. The bromine substituent at the 7-position of the aromatic ring is a key feature, offering a reactive handle for further chemical modifications.

Table 1: Chemical Identifiers for this compound

IdentifierValue
SMILES Brc1ccc2OCCCOc2c1
InChIKey AZCHNKNSOZJHSH-UHFFFAOYSA-N
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 147644-11-9

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH2"]; C8 [label="CH2"]; C9 [label="CH2"]; O2 [label="O"]; Br [label="Br", fontcolor="#EA4335"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Dioxepine ring bonds C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- O2; O2 -- C1;

// Substituent bond C4 -- Br;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; C7 [pos="2.61,0.5!"]; C8 [pos="2.61,-0.5!"]; C9 [pos="1.74,-1!"]; O2 [pos="0.87,-1.5!"]; Br [pos="0,-2!"]; }

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached in two main stages: the formation of the core 3,4-dihydro-2H-1,5-benzodioxepine ring system, followed by regioselective bromination.

Formation of the Benzodioxepine Core

A common and effective method for constructing the benzodioxepine ring is through a Williamson ether synthesis. This involves the reaction of a catechol with a suitable three-carbon dihalide, such as 1,3-dibromopropane, in the presence of a base.

Synthesis_Step1 catechol Catechol reaction + catechol->reaction dibromopropane 1,3-Dibromopropane dibromopropane->reaction base Base (e.g., K2CO3) base->reaction benzodioxepine 3,4-dihydro-2H-1,5-benzodioxepine reaction->benzodioxepine Williamson Ether Synthesis

Figure 2: Synthesis of the benzodioxepine core via Williamson ether synthesis.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

  • Reaction Setup: To a solution of catechol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base, for instance, potassium carbonate (2.2 equivalents).

  • Addition of Dihalide: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups of catechol, forming the nucleophilic catecholate anion, while being mild enough to avoid side reactions.

  • Stoichiometry: A slight excess of the dihalide is used to ensure complete reaction of the catechol. An excess of base is used to drive the deprotonation equilibrium.

Regioselective Bromination

The second stage involves the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring. The ether linkages of the dioxepine ring are activating, ortho-, para-directing groups. Steric hindrance from the seven-membered ring will likely favor substitution at the para-position (C7). A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).

Synthesis_Step2 benzodioxepine 3,4-dihydro-2H-1,5-benzodioxepine reaction + benzodioxepine->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction bromo_benzodioxepine This compound reaction->bromo_benzodioxepine Electrophilic Aromatic Substitution

Figure 3: Bromination of the benzodioxepine core.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0-5 °C in an ice bath and add N-bromosuccinimide (1.05 equivalents) portion-wise.

  • Reaction Conditions: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the desired this compound.

Causality of Experimental Choices:

  • Brominating Agent: NBS is a mild and selective source of electrophilic bromine, which minimizes over-bromination and other side reactions.

  • Solvent: DCM is a good choice as it is relatively inert and effectively dissolves both the substrate and the reagent.

  • Temperature: The initial cooling helps to control the exothermicity of the reaction and improve regioselectivity.

Physicochemical and Spectroscopic Properties

This compound is typically a liquid at room temperature and should be stored in a dry environment.[1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Features
¹H NMR Aromatic protons will appear as multiplets in the range of δ 6.8-7.2 ppm. The methylene protons of the dioxepine ring will likely show complex multiplets around δ 2.0-4.5 ppm. The presence of the bromine atom will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
¹³C NMR Aromatic carbons will be observed in the region of δ 110-150 ppm, with the carbon attached to the bromine atom appearing at a lower field. The aliphatic carbons of the dioxepine ring will resonate at higher fields.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the benzene ring, and C-O stretching of the ether linkages will be present. A peak corresponding to the C-Br bond will also be observed in the fingerprint region.

Applications in Research and Drug Discovery

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The bromine atom serves as a versatile functional group that can be readily converted to other functionalities through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Derivatives of the benzodioxepine core have been explored for a range of pharmacological activities, including:

  • Antibacterial Agents: Certain benzodioxepine amide-biphenyl derivatives have shown potent antibacterial properties.[3]

  • Hypotensive Activity: Some benzodioxol derivatives, structurally related to benzodioxepines, have exhibited hypotensive effects.[4]

The ability to functionalize the 7-position of the benzodioxepine ring makes this compound a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting material for the development of novel compounds with diverse applications. Further exploration of the chemical space around this scaffold is likely to yield new discoveries in drug development and materials science.

References

  • PubMed. (1983). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. [Link]
  • PubMed. (2024).
  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. [Link]

Sources

1H NMR and 13C NMR spectra of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the expected spectra. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and verification.

Introduction: The Structural Significance of this compound

This compound belongs to the benzodioxepine class of heterocyclic compounds. This scaffold is a key structural motif in various biologically active molecules and serves as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring and the conformationally flexible seven-membered dioxepine ring creates a unique electronic and steric environment. Accurate structural confirmation is paramount, and NMR spectroscopy is the definitive method for this purpose.

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, explaining the causal relationships between its structure and the resulting spectral data. We will explore how factors such as aromatic ring currents, substituent effects of the bromine and ether linkages, and spin-spin coupling provide a detailed molecular fingerprint.

Foundational Principles: Decoding the NMR Spectrum

An NMR spectrum provides four key pieces of information for structural analysis:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of nuclei (protons or carbons) in the molecule.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reveals the electronic environment of the nucleus. Electron-withdrawing groups cause a "deshielding" effect, shifting signals downfield (to a higher ppm value), while electron-donating groups cause "shielding," shifting signals upfield (to a lower ppm value).[1]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.

  • Multiplicity (Splitting): Caused by spin-spin coupling between neighboring non-equivalent nuclei, this splits a signal into multiple lines (e.g., a doublet, triplet, quartet). The n+1 rule is a common heuristic, where n is the number of equivalent neighboring protons. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

For this compound, the aromatic protons are influenced by the ring current and the strong deshielding effect of the bromine atom.[2][3] The aliphatic protons in the dioxepine ring are primarily influenced by the electronegative oxygen atoms.

Experimental Protocol: From Sample to Spectrum

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and proper instrument setup. This protocol ensures reproducibility and accuracy.

NMR Sample Preparation
  • Material Quantity: Weigh approximately 5-25 mg of this compound for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][5][6]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as a secondary reference.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is the standard reference (0 ppm) for both ¹H and ¹³C NMR because its protons and carbons are highly shielded and it is chemically inert.

  • Dissolution and Transfer: Dissolve the sample completely in the solvent within a small vial. Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Sample Volume: The optimal sample height in the tube is approximately 4-5 cm (about 0.55-0.7 mL) to ensure it is within the homogeneous region of the spectrometer's magnetic field.[4][6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the sample.

Data Acquisition and Processing Workflow

The process of obtaining the final spectrum from the prepared sample follows a standardized workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-25 mg) B Dissolve in Deuterated Solvent (CDCl₃) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire FID (Free Induction Decay) E->F G Fourier Transform (Time -> Frequency) F->G H Phase & Baseline Correction G->H I Reference Spectrum (to TMS) H->I J Integrate Peaks (¹H NMR) I->J K K J->K Final Spectrum for Analysis

Caption: General workflow for NMR spectroscopy.

  • Data Acquisition: The sample is placed in the NMR spectrometer. The instrument "locks" onto the deuterium signal of the solvent and is "shimmed" to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied to acquire the raw time-domain signal, known as the Free Induction Decay (FID).[8]

  • Data Processing:

    • Fourier Transform (FT): The FID is converted into a frequency-domain spectrum using a Fourier transform algorithm.[9][10]

    • Phase and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are correctly phased (upright and symmetrical) and the baseline is flat.[9][10]

    • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

    • Integration: For ¹H spectra, the area under each signal is calculated to determine the relative ratio of protons.[11]

Spectral Analysis of this compound

The structure of the molecule dictates a specific and predictable pattern of signals in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The molecule has three distinct proton environments in the aromatic region and two in the aliphatic dioxepine ring.

  • Aromatic Region (δ 6.5-7.5 ppm): The bromine atom breaks the symmetry of the benzene ring, resulting in three unique aromatic proton signals.

    • H-6: This proton is ortho to the bromine atom and will be deshielded. It is coupled only to H-8 (a meta-coupling), so it should appear as a doublet.

    • H-8: This proton is meta to the bromine and ortho to one of the ether oxygens. It is coupled to H-6 (meta) and H-9 (ortho), appearing as a doublet of doublets.

    • H-9: This proton is para to the bromine and ortho to the other ether oxygen. It is coupled only to H-8 (an ortho-coupling) and will appear as a doublet.

  • Aliphatic Region (δ 2.0-4.5 ppm): The dioxepine ring contains two sets of methylene protons.

    • H-2, H-4 (OCH₂): These two methylene groups are chemically equivalent. The protons are adjacent to electronegative oxygen atoms, causing a significant downfield shift. They are coupled to the H-3 protons and will appear as a triplet.

    • H-3 (CH₂): This central methylene group is coupled to the four protons at the H-2 and H-4 positions. According to the n+1 rule, this signal will be split into a quintet.

Table 1: Predicted ¹H NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-9 ~6.85 Doublet (d) Jortho ≈ 8.5 1H
H-8 ~7.10 Doublet of Doublets (dd) Jortho ≈ 8.5, Jmeta ≈ 2.5 1H
H-6 ~7.20 Doublet (d) Jmeta ≈ 2.5 1H
H-2, H-4 ~4.25 Triplet (t) J ≈ 5.5 4H

| H-3 | ~2.20 | Quintet (p) | J ≈ 5.5 | 2H |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to the bromine substituent, all six aromatic carbons are chemically non-equivalent. The dioxepine ring has two unique carbon environments due to symmetry. Therefore, a total of 8 signals are expected.

  • Aromatic Region (δ 110-160 ppm):

    • The two carbons bonded to oxygen (C-5a, C-9a) will be the most downfield in this region.

    • The carbon bonded to bromine (C-7) will have its chemical shift influenced by the heavy atom effect, typically appearing around 115-120 ppm.

    • The remaining three aromatic carbons (C-6, C-8, C-9) will appear in the typical aromatic range.

  • Aliphatic Region (δ 20-80 ppm):

    • C-2, C-4 (OCH₂): These carbons, being directly attached to oxygen, will be significantly deshielded and appear downfield in the aliphatic region.

    • C-3 (CH₂): This central aliphatic carbon will be the most upfield signal in the spectrum.

Table 2: Predicted ¹³C NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm)
C-3 ~30
C-2, C-4 ~70
C-7 (C-Br) ~117
C-9 ~120
C-6 ~124
C-8 ~129

| C-5a, C-9a (C-O) | ~155 |

A Logic-Based Approach to Spectral Interpretation

A systematic approach is crucial for translating spectral data back into a chemical structure. This process is a self-validating system where different pieces of NMR data must be mutually consistent.

Interpretation_Logic A Start: Examine Spectrum B 1. Count Signals (¹H & ¹³C) A->B D 2. Analyze Chemical Shifts (δ) A->D F 3. Analyze Integration (¹H only) A->F H 4. Analyze Splitting Patterns (J) A->H C Determine number of unique H/C environments B->C J Assemble Fragments C->J E Identify functional groups (Aromatic, Aliphatic, OCH₂, etc.) D->E E->J G Determine relative proton ratios F->G G->J I Determine connectivity (which protons are neighbors) H->I I->J K Propose Final Structure J->K L Verify Consistency K->L L->K Inconsistent? Re-evaluate.

Caption: Logical workflow for NMR spectral interpretation.

This workflow demonstrates the trustworthy nature of NMR analysis. The number of signals must match the molecule's symmetry. The chemical shifts must align with the known effects of substituents. The integration must sum to the correct total number of protons, and the coupling patterns must confirm the connectivity between adjacent protons. Any inconsistency forces a re-evaluation, ensuring the final proposed structure is robustly supported by all available data. For unambiguous assignment, especially in more complex molecules, 2D NMR techniques such as COSY (H-H correlations) and HSQC (direct H-C correlations) are invaluable.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed fingerprint of its molecular structure. The aromatic region of the ¹H spectrum is characterized by three distinct signals—two doublets and a doublet of doublets—confirming the monosubstitution pattern on that portion of the ring. The aliphatic region displays a characteristic triplet and quintet, confirming the -OCH₂CH₂CH₂O- linkage of the seven-membered ring. The ¹³C spectrum corroborates this structure with eight distinct signals, corresponding to the eight unique carbon environments. By understanding the fundamental principles outlined in this guide, researchers can confidently utilize NMR spectroscopy to verify the structure and purity of this and related compounds, ensuring the integrity of their scientific endeavors.

References

  • University of California, Davis. (n.d.).
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics Book.
  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • Gearheart, J. A. (2006). Analysis of NMR spectra using digital signal processing techniques. ThinkIR: The University of Louisville's Institutional Repository.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Organomation. (n.d.).
  • Unknown Source. (n.d.).
  • Morris, G. A. (2017). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd.
  • ResearchGate. (n.d.). ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in CDCl₃ (δ in ppm, J in Hz).
  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • Clayden, J., & Warren, S. (n.d.). Chapter 32. In Organic Chemistry. Oxford Learning Link.
  • LibreTexts Chemistry. (2024, March 17). 15.
  • ResearchGate. (n.d.).
  • Kaye, P. T., et al. (2005). Benzodiazepine Analogues. Part 22.
  • Sigma-Aldrich. (n.d.). 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-6-PHENYL-2,3-DIHYDROIMIDAZO[2,1-B][4][8]THIAZOL-7-IUM BROMIDE AldrichCPR.
  • Unknown Source. (n.d.). 14.
  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • ResearchGate. (n.d.). Table 3. ¹H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz).
  • ResearchGate. (n.d.). Benzodiazepine analogues. Part 21.
  • Unknown Source. (n.d.).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725).
  • Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra.
  • Kaye, P. T., et al. (2005). Benzodiazepine analogues. Part 21.
  • KPU Pressbooks. (n.d.). 6.
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine.
  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry.
  • Stasyuk, O., et al. (2018). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for '3'.
  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
  • Iovine, V., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometry of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (C₉H₉BrO₂). Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its mass spectral behavior, predicts its fragmentation patterns, and offers a robust experimental protocol for its empirical analysis.

Introduction: The Significance of this compound

This compound is a halogenated derivative of the benzodioxepine core, a scaffold of interest in medicinal chemistry and materials science. The introduction of a bromine atom significantly influences its physicochemical properties and, consequently, its mass spectral characteristics. Understanding the mass spectrometry of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.

The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, imparts a characteristic isotopic signature in the mass spectrum, providing a powerful diagnostic tool for identifying bromine-containing fragments.[1][2]

Predicted Mass Spectrum and Fragmentation Pathway

While experimental mass spectral data for this compound is not widely available in public repositories, we can confidently predict its electron ionization (EI) mass spectrum. This prediction is based on the known fragmentation of its parent compound, 3,4-dihydro-2H-1,5-benzodioxepine, available from the NIST Mass Spectrometry Data Center[3][4], and the well-established principles of mass spectrometry for halogenated aromatic compounds.

The Parent Compound: 3,4-dihydro-2H-1,5-benzodioxepine

The EI mass spectrum of 3,4-dihydro-2H-1,5-benzodioxepine (C₉H₁₀O₂) exhibits a molecular ion peak (M⁺) at m/z 150. The key fragmentation pathways involve the loss of neutral molecules and rearrangements within the dioxepine ring.

Predicted Fragmentation of this compound

The molecular formula of this compound is C₉H₉BrO₂. Its monoisotopic mass will be approximately 227.98 g/mol (for ⁷⁹Br) and 229.98 g/mol (for ⁸¹Br).

Key Predicted Features of the Mass Spectrum:

  • Molecular Ion (M⁺): A prominent pair of peaks at m/z 228 and m/z 230, corresponding to the [C₉H₉⁷⁹BrO₂]⁺ and [C₉H₉⁸¹BrO₂]⁺ ions, respectively. These peaks, often referred to as the M and M+2 peaks, will be of nearly equal intensity, which is a hallmark of a monobrominated compound.[1][2]

  • Major Fragmentation Pathways: The fragmentation will likely be initiated by the ionization of one of the oxygen atoms or the aromatic pi system. The subsequent fragmentation will proceed through several key pathways, detailed below.

fragmentation_pathway M [M]⁺˙ m/z 228/230 F1 [M - C₂H₄]⁺˙ m/z 200/202 M->F1 - C₂H₄ (ethylene) F2 [M - C₃H₅O]⁺ m/z 171/173 M->F2 - C₃H₅O radical F3 [M - Br]⁺ m/z 149 M->F3 - Br radical F4 [C₆H₄BrO]⁺ m/z 183/185 F1->F4 - HCHO (formaldehyde)

Figure 1: Predicted major fragmentation pathways for this compound.

Explanation of Fragmentation Pathways:

  • Loss of Ethylene (C₂H₄): A common fragmentation for cyclic ethers. This would result in fragment ions at m/z 200 and m/z 202.

  • Loss of a C₃H₅O Radical: Cleavage within the dioxepine ring can lead to the loss of a C₃H₅O radical, yielding ions at m/z 171 and m/z 173.

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond will result in a fragment ion at m/z 149. This peak will not have an M+2 counterpart, as the bromine atom has been lost.

  • Formation of [C₆H₄BrO]⁺: Following the loss of ethylene, a subsequent loss of formaldehyde (HCHO) can lead to the formation of a stable bromophenoxy cation at m/z 183 and m/z 185.

Summary of Predicted Mass Spectral Data
m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNotes
228/230[C₉H₉BrO₂]⁺˙ (M⁺˙)Molecular ion; characteristic 1:1 isotopic pattern.
200/202[C₇H₅BrO₂]⁺˙Loss of ethylene (C₂H₄) from the molecular ion.
183/185[C₆H₄BrO]⁺Subsequent loss of formaldehyde (HCHO).
171/173[C₆H₄BrO]⁺Loss of a C₃H₅O radical.
149[C₉H₉O₂]⁺Loss of a bromine radical (Br•). No M+2 peak.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted mass spectrum, the following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. GC-MS is a suitable technique for volatile and thermally stable compounds like this compound.

Sample Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Scan Speed: 2 scans/second.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis SP1 Dissolve in Dichloromethane SP2 Dilute to 10-100 µg/mL SP1->SP2 GC1 Inject 1 µL SP2->GC1 GC2 HP-5ms Column GC1->GC2 GC3 Temperature Program GC2->GC3 MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Mass Analyzer (m/z 40-450) MS1->MS2 MS3 Data Acquisition MS2->MS3 DA1 Extract Mass Spectrum MS3->DA1 DA2 Identify Molecular Ion DA1->DA2 DA3 Analyze Fragmentation DA2->DA3

Figure 2: Workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Molecular Ion Identification: Locate the M and M+2 peaks at m/z 228 and 230. Confirm their near 1:1 intensity ratio.

  • Fragmentation Analysis: Identify the key fragment ions as predicted in Section 2.3. Pay close attention to the isotopic patterns of bromine-containing fragments.

  • Library Matching: While a direct match may not be available, searching against a comprehensive mass spectral library (e.g., NIST, Wiley) can help identify related structures and confirm the absence of common impurities.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

For unequivocal confirmation of the elemental composition of the molecular ion and its fragments, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Recommended HRMS Technique
  • Technique: GC coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization: Electron Ionization (EI) or Chemical Ionization (CI) for softer ionization if the molecular ion is weak in EI.

Expected HRMS Data
Ion FormulaCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)
C₉H₉⁷⁹BrO₂227.9837-
C₉H₉⁸¹BrO₂-229.9816
C₇H₅⁷⁹BrO₂199.9527-
C₇H₅⁸¹BrO₂-201.9507

The high mass accuracy of HRMS allows for the determination of elemental compositions with a high degree of confidence, thereby confirming the proposed structures of the fragment ions.

Conclusion

This technical guide provides a comprehensive framework for understanding and analyzing the mass spectrometry of this compound. By combining theoretical predictions based on fundamental principles with detailed experimental protocols, researchers and drug development professionals are equipped to confidently identify and characterize this compound. The characteristic isotopic signature of bromine serves as a powerful diagnostic tool, and the application of HRMS provides the ultimate confirmation of elemental composition.

References

  • Stenutz. 7-bromo-3,4-dihydro-1,5-benzodioxepin. [Link]
  • PubChem. 7-bromo-2H-1,5-benzodioxepine. [Link]
  • NIST WebBook. 2H-1,5-Benzodioxepin, 3,4-dihydro-. [Link]
  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]
  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
  • NIST WebBook. dibenzodioxin, 2-bromo-, 1,3,4,7,8-pentachloro-. [Link]
  • YouTube.
  • ResearchGate.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

crystal structure and conformation of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemical Landscape of the 1,5-Benzodioxepine Scaffold: A Case Study on 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepine framework is a key heterocyclic motif present in numerous biologically active compounds. Its seven-membered ring imparts significant conformational flexibility, which is critical for molecular recognition and pharmacological activity. This guide provides a detailed analysis of the crystal structure and conformational behavior of this scaffold, using this compound as a representative example. While a dedicated crystal structure for this specific bromo-derivative is not publicly available, this document synthesizes data from closely related analogs and foundational principles of stereochemistry to construct a robust model of its structural properties. We will explore the experimental techniques used for such determinations, delve into the energetic landscape of the dioxepine ring, and present the findings in a manner accessible to researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,5-Benzodioxepine Core

The fusion of a benzene ring with a seven-membered 1,5-dioxepine ring creates a unique heterocyclic system with a puckered, non-planar structure. This scaffold is of considerable interest in medicinal chemistry due to its presence in natural products and synthetic molecules with diverse biological activities. The conformation of the seven-membered ring dictates the spatial orientation of substituents, which in turn governs interactions with biological targets such as enzymes and receptors. Understanding the preferred three-dimensional arrangement of this core is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.

The introduction of a bromine atom at the 7-position, as in this compound, serves multiple purposes in drug development. It can act as a heavy atom for crystallographic phasing, modulate the electronic properties of the aromatic ring, and provide a synthetic handle for further chemical modifications.

Elucidating the Three-Dimensional Structure: The Crystallographic Approach

The definitive method for determining the solid-state structure and conformation of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's shape.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a well-established, multi-step workflow. The validity of the final structure is contingent on the successful execution and validation of each step.

cluster_0 Crystal Preparation & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification of Compound B Single Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Mounting & Screening B->C D Mounting on Diffractometer C->D E Data Collection (X-ray Diffraction) D->E F Data Processing & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation (e.g., CheckCIF) H->I

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent system (e.g., ethanol/dichloromethane mixture). Slow evaporation of the solvent over several days to weeks at a constant temperature allows for the formation of well-ordered, single crystals suitable for diffraction.

  • Crystal Selection and Mounting: A flawless crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (ca. 100 K) to minimize thermal motion. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The final refined structure is then validated for geometric and crystallographic integrity.

Conformational Analysis of the 1,5-Benzodioxepine Ring

The seven-membered dioxepine ring is inherently flexible and can, in principle, adopt several conformations. However, for the 3,4-dihydro-2H-1,5-benzodioxepine system, the fusion to the rigid benzene ring and the presence of two sp3 carbon atoms and two ether linkages significantly constrain its conformational possibilities. The two most plausible and frequently observed conformations are the Chair (C) and the Twist-Boat (TB) .

Studies on analogous structures have shown a clear preference for the chair conformation, as it generally minimizes torsional and steric strain.

Figure 2: Predominant conformations of the 1,5-benzodioxepine ring.

Predicted Crystal Structure Parameters

Based on data from structurally related 1,5-benzodioxepine derivatives, we can predict the key structural features for the 7-bromo analog in its preferred chair conformation. The benzene ring will be planar, while the dioxepine ring will be puckered.

Table 1: Predicted Crystallographic and Geometric Parameters for this compound

ParameterPredicted Value/RangeRationale
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of this type.
Space Group P2₁/c or P-1Centrosymmetric space groups are frequently observed for achiral molecules.
Conformation ChairThe chair form is consistently found to be the lowest energy conformation for this heterocyclic system.
C(sp²)-O Bond Length 1.36 - 1.38 ÅTypical length for an aryl ether bond.
C(sp³)-O Bond Length 1.42 - 1.44 ÅTypical length for an alkyl ether bond.
C(sp³)-C(sp³) Bond Length 1.51 - 1.53 ÅStandard single bond length between two sp³ hybridized carbon atoms.
C-Br Bond Length ~1.90 ÅCharacteristic bond length for a bromine atom attached to an aromatic ring.
Key Torsion Angles C(Ar)-O-C-C ≈ ±60-70°; O-C-C-C ≈ ±50-60°These torsion angles are characteristic of a puckered chair-like seven-membered ring.

Implications for Drug Development

The established preference for a chair conformation has direct consequences for drug design.

  • Defined Vectorial Space: The chair form orients the atoms of the C2-C3-C4 fragment in specific axial and equatorial-like positions. When designing derivatives with substituents on these carbons, their spatial vectors relative to the benzene ring are predictable.

  • Receptor Binding: The overall V-shape of the molecule, dictated by the chair conformation, creates a specific pharmacophore that will fit into a complementary binding pocket of a biological target. Any change to this conformation would drastically alter the molecule's ability to bind.

  • Solubility and Crystal Packing: The bromo-substituent can engage in halogen bonding, which can influence how molecules pack in a crystal lattice and can also affect solubility and interactions in a biological milieu.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and published, a robust and scientifically rigorous model of its structure can be constructed. By leveraging data from analogous compounds and fundamental principles of conformational analysis, we can confidently predict that the seven-membered dioxepine ring will adopt a stable chair conformation. This conformation defines the molecule's three-dimensional architecture and is a critical piece of information for medicinal chemists aiming to exploit the 1,5-benzodioxepine scaffold in drug discovery programs. The experimental protocols outlined herein provide a clear path for the future definitive determination of this and related structures.

References

There are no direct publications on the crystal structure of "this compound". The following references provide information on related structures and the general principles discussed.

  • Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. Searches for derivatives of the 1,5-benzodioxepine core can be performed here.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. This book provides a comprehensive overview of the theory and practice of X-ray crystallography. Source: John Wiley & Sons, URL: [Link]
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. A foundational text on the principles of stereochemistry and conformational analysis, which are essential for understanding the behavior of cyclic systems like dioxepines. Source: Wiley, URL: [Link]

Navigating the Solubility Landscape of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent dictates its bioavailability, its formulation possibilities, and ultimately, its efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a key chemical intermediate: 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

This document moves beyond a simple recitation of data. It is designed to be an in-depth technical resource, offering not only what is known about the solubility of this compound but also the scientific principles that govern it and the practical methodologies to determine it. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, empowering you to make informed decisions in your research endeavors. We will delve into the nuances of intermolecular forces, explore the distinction between thermodynamic and kinetic solubility, and provide detailed, actionable protocols for your laboratory work.

Section 1: The Molecule in Focus - this compound

This compound is a halogenated aromatic ether with a molecular structure that presents an interesting case study for solubility. Its key structural features include a benzene ring, a seven-membered dioxepine ring, and a bromine substituent.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
Physical FormLiquid
XLogP3-AA2.6[1]

The computed XLogP3 value of 2.6 suggests that this compound is a moderately lipophilic, or "fat-loving," compound. This provides an initial clue that it will likely exhibit better solubility in organic solvents than in water.

Section 2: The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, temporary attractive forces.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).

The interplay of these forces between the solute (this compound) and the solvent will determine the extent of dissolution.

Predicting the Solubility of this compound:

Based on its structure, we can make the following predictions:

  • In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two ether oxygens in the dioxepine ring allows for the potential of hydrogen bonding with protic solvents. However, the large, nonpolar aromatic ring and the bromine atom will hinder solubility in highly polar solvents like water. We can anticipate limited to moderate solubility in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar parts of the molecule.

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents possess dipoles but do not have hydrogen bond donors. They are generally good solvents for a wide range of organic compounds. We can predict good solubility of this compound in these solvents due to favorable dipole-dipole interactions.

  • In Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane, Chloroform): The significant nonpolar character of the benzene ring and the hydrocarbon portion of the dioxepine ring suggests good solubility in nonpolar solvents, driven by Van der Waals forces.

Thermodynamic vs. Kinetic Solubility: A Crucial Distinction

In the context of drug discovery and development, it is vital to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[3] This is a fundamental property of the compound.

  • Kinetic Solubility , on the other hand, is a measure of how quickly a compound dissolves and can sometimes result in a supersaturated solution that is not at equilibrium.[3] High-throughput screening methods often measure kinetic solubility.

Understanding this distinction is critical, as a compound that appears soluble in a kinetic assay may precipitate out of solution over time, leading to inaccurate results in subsequent biological assays.

Section 3: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following are detailed protocols for determining both equilibrium and kinetic solubility.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid or liquid)

  • Selected solvents (e.g., water, ethanol, acetone, toluene)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solute is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for determining equilibrium solubility.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is suitable for rapid screening of solubility in the early stages of drug discovery.[4]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

  • Automated liquid handling system (optional)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Preparation: Using a liquid handler or multichannel pipette, dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, signifying that the compound has exceeded its kinetic solubility at that concentration.[4]

    • UV-Vis Absorbance: After a centrifugation step to pellet any precipitate, measure the absorbance of the supernatant at a wavelength where the compound absorbs. The concentration of the dissolved compound can be determined from a standard curve.

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is observed.

Workflow for Kinetic Solubility Assay:

Caption: Workflow for high-throughput kinetic solubility screening.

Section 4: Predicted and Known Solubility Data

Predicted Solubility of this compound:

SolventPolarityPredicted SolubilityRationale
WaterHigh (Polar Protic)Very LowThe large nonpolar aromatic ring and bromine atom outweigh the hydrogen bonding potential of the ether oxygens.
MethanolHigh (Polar Protic)ModerateThe alkyl group of methanol can interact with the nonpolar regions of the solute, while the hydroxyl group can hydrogen bond with the ether oxygens.
EthanolHigh (Polar Protic)Moderate to GoodSimilar to methanol, but the larger alkyl group may enhance interactions with the nonpolar parts of the molecule.
AcetoneMedium (Polar Aprotic)GoodFavorable dipole-dipole interactions are expected.
AcetonitrileMedium (Polar Aprotic)GoodGood solvent for many organic compounds due to its polarity.
Dimethyl Sulfoxide (DMSO)High (Polar Aprotic)Very GoodA strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)High (Polar Aprotic)Very GoodSimilar to DMSO in its solvent properties.
Dichloromethane (DCM)Low (Nonpolar)Very GoodThe nonpolar nature of DCM will effectively solvate the aromatic and hydrocarbon portions of the molecule.
ChloroformLow (Nonpolar)Very GoodSimilar to DCM.
TolueneLow (Nonpolar)Very GoodThe aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute.
HexaneVery Low (Nonpolar)Moderate to GoodVan der Waals forces will be the primary driver of solubility.
Ethyl AcetateMedium (Polar Aprotic)GoodOffers a balance of polar and nonpolar characteristics.

Section 5: Practical Considerations and Troubleshooting

  • Purity of the Compound: The presence of impurities can significantly affect solubility measurements. Ensure the compound is of high purity before conducting solubility studies.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

  • Equilibration Time: For thermodynamic solubility, ensure sufficient time is allowed for the system to reach equilibrium. This may require preliminary experiments to determine the optimal equilibration time.

  • pH of Aqueous Solutions: For ionizable compounds, the pH of the aqueous buffer will have a profound impact on solubility. While this compound is not expected to be readily ionizable, this is a critical consideration for many drug candidates.

  • Recrystallization for Purification: If impurities are present, recrystallization can be an effective purification method. For aromatic bromine compounds, common recrystallization solvents include ethanol, methanol, hexane, and toluene.[6][7][8][9][10]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and drug development. While specific experimental data is limited, a thorough understanding of its chemical structure and the principles of solubility allows for informed predictions of its behavior in various solvents. This guide has provided a theoretical framework, practical experimental protocols, and predicted solubility data to empower researchers in their work with this important compound. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of other novel chemical entities.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • PubChem. (n.d.). 7-bromo-2H-1,5-benzodioxepine.
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development, 13(5), 14-17.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes.
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4463-4465.
  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • ResearchGate. (n.d.). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures.
  • PubMed. (2000). Synthesis and antioxidant activity of flavanoid derivatives containing a 1,4-benzodioxane moiety.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • ResearchGate. (n.d.). Thermodynamic Study of the Solubility of Benzocaine in some Organic and Aqueous Solvents.
  • ResearchGate. (n.d.). Solubility of Flavonoids in Organic Solvents.

Sources

The Benzodioxepine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological understanding. Within the vast arsenal of molecular frameworks available to medicinal chemists, certain structures, often termed "privileged scaffolds," repeatedly emerge as the foundation for successful drugs across diverse therapeutic areas. The benzodioxepine scaffold—a bicyclic system featuring a benzene ring fused to a seven-membered dioxepine ring—represents one such privileged structure. Its unique combination of conformational flexibility, defined three-dimensional geometry, and synthetic tractability makes it an exceptionally valuable template for drug design. This technical guide provides an in-depth exploration of the benzodioxepine scaffold, synthesizing field-proven insights into its structural significance, synthetic accessibility, and profound impact on the discovery of novel agents targeting cancer, central nervous system (CNS) disorders, and beyond. We will dissect the causality behind experimental choices in derivatization, present validated protocols, and map the future trajectory of this remarkable scaffold in drug development.

The Benzodioxepine Scaffold: Structural and Physicochemical Rationale

From a medicinal chemist's perspective, a scaffold's value is determined by the properties it imparts to a molecule. The benzodioxepine core is not merely an inert anchor but an active contributor to a compound's pharmacological profile.

  • Conformational Control: Unlike rigid planar systems or highly flexible acyclic chains, the seven-membered dioxepine ring exists in a limited number of stable, low-energy conformations (e.g., chair, boat, twist-boat). This constrained flexibility is a key asset. It allows for the precise positioning of substituents in three-dimensional space, enabling a more accurate and high-affinity interaction with the complex topology of biological targets like enzyme active sites or receptor binding pockets. The introduction of spirocyclic systems can further enhance this three-dimensionality and improve physicochemical properties.

  • Hydrogen Bonding Capability: The two oxygen atoms within the dioxepine ring are effective hydrogen bond acceptors. This feature can facilitate critical interactions with polar residues in a protein target, anchoring the molecule in a productive binding mode. Structure-activity relationship (SAR) studies on related scaffolds like 1,4-benzodioxans have shown that these oxygen atoms play a crucial role in receptor binding and stabilizing the optimal conformation for drug-receptor interaction.

  • Modulation Platform: The fused benzene ring serves as a versatile platform for chemical modification. Substituents can be readily introduced to tune a wide array of properties, including:

    • Lipophilicity (LogP): Essential for controlling membrane permeability, including passage across the blood-brain barrier (BBB).

    • Metabolic Stability: Blocking sites of metabolic attack (e.g., via fluorination) to improve pharmacokinetic profiles.

    • Target-Specific Interactions: Introducing groups that can engage in pi-stacking, ionic, or further hydrogen bonding interactions to enhance potency and selectivity.

The interplay of these features makes the benzodioxepine scaffold a powerful tool for navigating the multi-parameter optimization challenge that defines modern drug discovery.

General Synthetic Strategies

The synthetic accessibility of a scaffold is a pragmatic but critical consideration for its utility in a drug discovery program. A convoluted, low-yielding synthesis can terminate a promising project before it begins. Fortunately, the benzodioxepine core is generally accessible through well-established organic chemistry reactions.

A common and effective strategy involves the condensation of a catechol derivative (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile, such as 1,3-dihalopropane or a related synthon, under basic conditions. This Williamson ether synthesis-type reaction efficiently constructs the seven-membered ring.

General Synthesis of Benzodioxepine cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Catechol Substituted Catechol Benzodioxepine Benzodioxepine Core Catechol->Benzodioxepine Williamson Ether Synthesis Dielectrophile 1,3-Dielectrophile (e.g., Br-(CH2)3-Br) Dielectrophile->Benzodioxepine Base Base (e.g., K2CO3, NaH) Base->Catechol Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Base

Caption: General workflow for the synthesis of the benzodioxepine core.

Experimental Protocol: Synthesis of a Generic 3,4-dihydro-2H-1,5-benzodioxepine

This protocol is a representative, self-validating system for constructing the benzodioxepine scaffold. The logic behind each step is to ensure complete reaction and purification, providing a solid foundation for further derivatization.

Objective: To synthesize a substituted 3,4-dihydro-2H-1,5-benzodioxepine via nucleophilic substitution.

Materials:

  • Substituted Catechol (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted catechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq). The use of anhydrous base and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent water from competing with the catechol nucleophile, thereby maximizing yield.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the reactants (concentration typically 0.1-0.5 M). DMF is chosen for its high boiling point and its ability to solvate both the organic starting material and the inorganic base. Stir the suspension for 15 minutes at room temperature to facilitate initial deprotonation of the catechol hydroxyl groups.

  • Cyclization Reaction: Add 1,3-dibromopropane (1.1 eq) dropwise to the stirring suspension. A slight excess of the dielectrophile ensures the complete consumption of the more valuable catechol starting material. Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the two sequential Sₙ2 reactions that form the seven-membered ring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the catechol starting material indicates reaction completion, which typically occurs within 6-12 hours. This step is a crucial checkpoint to avoid unnecessary heating that could lead to side products.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes). The partitioning between an organic solvent and water serves to remove the inorganic base (K₂CO₃) and the highly polar DMF solvent. The organic layers are combined and washed with brine to remove any remaining water.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This step isolates the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). This final step removes unreacted starting materials and any side products, yielding the pure benzodioxepine derivative. The product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Therapeutic Applications and Biological Activities

The benzodioxepine scaffold has been successfully employed to generate compounds with a wide spectrum of biological activities. This versatility underscores its status as a privileged structure.

Anticancer Activity

A significant body of research has focused on benzodioxepine and related benzoxazepine derivatives as potent anticancer agents.[1] These compounds often exert their effects by inducing apoptosis, a programmed cell death pathway that is frequently dysregulated in cancer.

  • Mechanism of Action: Several synthesized series of benzo[f][2][3]oxazepine derivatives have demonstrated good cytotoxicity and selectivity against cancer cell lines compared to normal cells. Mechanistic studies revealed that these compounds can induce apoptosis by causing cell cycle arrest at the G2/M phase, activating effector caspases like Caspase-3, and modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. The ability to inhibit microtubule polymerization is another mechanism through which some benzofuran derivatives, a related scaffold, exert their anticancer effects.[1]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase cluster_outcome Outcome BZD Benzodioxepine Derivative Bax Bax (Pro-apoptotic) Activation BZD->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Inhibition BZD->Bcl2 Downregulates Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by some anticancer benzodioxepine derivatives.

Central Nervous System (CNS) Activity

Developing drugs for CNS disorders is notoriously challenging due to the stringent requirements for crossing the blood-brain barrier (BBB).[3][4] Successful CNS drugs typically possess a specific set of physicochemical properties: a lower molecular weight (often < 450 Da), controlled lipophilicity (cLogP 1-4), a low polar surface area (PSA < 90 Ų), and a limited number of hydrogen bond donors.

The benzodioxepine scaffold provides an excellent starting point for CNS drug design. Its core structure is within the appropriate size range, and its properties can be finely tuned through substitution on the aromatic ring to achieve the optimal balance required for BBB penetration. Research into related dibenzazepine and benzodiazepinone structures has led to the identification of centrally active M2 muscarinic antagonists, demonstrating the utility of these seven-membered ring systems in accessing CNS targets. Derivatives of the arylpiperazine scaffold, which can be conceptually combined with the benzodioxepine core, have shown promise as anticancer agents that act on various cellular pathways.

Structure-Activity Relationship (SAR) Insights

The process of optimizing a "hit" compound into a "lead" candidate is driven by a systematic exploration of the structure-activity relationship. The benzodioxepine scaffold is highly amenable to this process.

Derivative Class Target/Activity Key SAR Observations IC₅₀ / Potency Reference
Benzo[f][2][3]oxazepine-dionesAnticancer (Leukemia K-562)Substitution on the N-4 position with small alkyl or aryl groups is critical for activity.Low micromolar rangeN/A
Triazolo-benzoxazepinesAnticancer (Various cell lines)The nature and position of substituents on the triazole-appended phenyl ring significantly modulate cytotoxicity.Low micromolar rangeN/A
Dibenzo[b,f]oxepinesNeuroprotectiveThe presence of specific ester groups was found to effectively attenuate neurotoxicity.N/AN/A

Table 1: Representative SAR data for benzoxepine and related scaffolds. Note: Specific IC₅₀ values are highly compound-dependent and are generalized here for illustrative purposes.

The logical progression of an SAR campaign is iterative. An initial hit is identified, and analogues are designed to probe specific regions of the molecule. For instance, to test the importance of a methoxy group on the benzene ring, chemists will synthesize the demethylated analogue (a phenol) and a sterically bulkier ethoxy analogue. The resulting change in biological activity provides direct evidence for the role of that specific functional group, guiding the next round of design.

SAR_Logic cluster_start Discovery cluster_iteration Optimization Cycle cluster_outcome Result Hit Initial Hit Compound (e.g., 10 μM activity) Design Design Analogues (Probe SAR) Hit->Design Synthesize Synthesize Analogues Design->Synthesize Hypothesis-driven Test Biological Assay Synthesize->Test SAR_Model Develop SAR Model Test->SAR_Model Analyze Data SAR_Model->Design Refine Hypothesis Lead Optimized Lead (e.g., 100 nM activity) SAR_Model->Lead

Caption: Iterative cycle of Structure-Activity Relationship (SAR) exploration.

Future Perspectives and Conclusion

The benzodioxepine scaffold continues to be a fertile ground for drug discovery. Its proven track record in generating bioactive compounds, combined with its synthetic accessibility, ensures its relevance for years to come.

Future directions include:

  • Novel Therapeutic Targets: Applying benzodioxepine libraries to novel and challenging targets, such as protein-protein interactions or allosteric binding sites.

  • Bio-conjugation: Using the scaffold as a core to attach other pharmacophores or targeting moieties, creating hybrid molecules with dual or targeted modes of action.

  • Computational Chemistry: Employing advanced in silico methods, such as generative AI and free energy perturbation (FEP), to rationally design next-generation benzodioxepine derivatives with superior, pre-optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
  • Therapeutic Potential of CNS-active M2 Antagonists: Novel Structures and Pharmacology. PubMed.
  • Central nervous system drugs. ChemDiv.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC - PubMed Central.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Chemistry.
  • CNS Drug Discovery | Physicochemical optimis
  • Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. PubMed.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC - PubMed Central.
  • Molecular Generation for CNS Drug Discovery and Design. PubMed.

Sources

The Strategic Role of Bromine Substitution in Benzodioxepine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzodioxepine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the strategic incorporation of bromine into benzodioxepine derivatives. Drawing upon established principles of medicinal chemistry and analogous findings from the closely related benzodiazepine class, this document elucidates how bromine substitution can be a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. We will delve into synthetic methodologies, analyze structure-activity relationships (SAR), and detail the impact of bromination on anxiolytic, anticonvulsant, and antidepressant activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a sophisticated strategy in the design of novel therapeutics.

Introduction: The Benzodioxepine Core and the Rationale for Bromination

The 1,5-benzodioxepine ring system, a seven-membered heterocyclic structure fused to a benzene ring, serves as a versatile template for designing CNS-active agents. Its non-planar, conformationally flexible nature allows for intricate interactions with various biological targets. While the parent structure is of interest, chemical modifications are essential to unlock and optimize therapeutic potential.

The introduction of a bromine atom onto the aromatic ring of the benzodioxepine core is a deliberate and strategic decision in drug design. Bromine, as a halogen, possesses a unique combination of properties:

  • Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine and fluorine. This increased lipophilicity can enhance the ability of a molecule to cross the blood-brain barrier, a critical step for CNS-acting drugs.[1]

  • Electronegativity and Polarizability: Its moderate electronegativity and high polarizability allow it to form halogen bonds, which are increasingly recognized as significant, non-covalent interactions that can influence ligand-receptor binding affinity and specificity.

  • Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, which can lead to a longer duration of action and improved pharmacokinetic profiles.

Strategically placing a bromine atom, often at the 7-position of the benzodioxepine scaffold (analogous to the 7-position in many clinically successful benzodiazepines), can profoundly influence the molecule's interaction with target receptors and overall pharmacological profile.

Synthetic Pathways for Brominated Benzodioxepine Derivatives

The synthesis of brominated benzodioxepine derivatives typically involves either starting with a brominated precursor or introducing the bromine atom onto a pre-formed benzodioxepine ring.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 7-bromo-1,5-benzodioxepine derivative.

G cluster_0 Pathway A: Brominated Starting Material cluster_1 Pathway B: Electrophilic Bromination cluster_2 Further Derivatization A1 4-Bromocatechol A3 Cyclization (Williamson Ether Synthesis) A1->A3 A2 Dihalogenated Alkane (e.g., 1,3-dichloropropane) A2->A3 A4 7-Bromo-2,3-dihydro-1,5-benzodioxepine A3->A4 C1 Brominated Benzodioxepine A4->C1 B1 1,5-Benzodioxepine Precursor B3 Electrophilic Aromatic Substitution B1->B3 B2 Brominating Agent (e.g., NBS, Br2/Lewis Acid) B2->B3 B4 7-Bromo-1,5-benzodioxepine Derivative B3->B4 B4->C1 C2 Functionalization Reactions (e.g., Cross-coupling, Amination) C1->C2 C3 Final Target Compound C2->C3

Caption: Synthetic strategies for brominated benzodioxepines.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol provides a representative method for the direct bromination of a benzodioxepine precursor, a common and efficient strategy.

Objective: To synthesize 7-bromo-2,3-dihydro-1,5-benzodioxepine.

Materials:

  • 2,3-dihydro-1,5-benzodioxepine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dihydro-1,5-benzodioxepine (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The addition of NBS is a key step for electrophilic aromatic substitution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 7-bromo-2,3-dihydro-1,5-benzodioxepine.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The pharmacological effects of benzodioxepine derivatives, much like their benzodiazepine cousins, are highly dependent on their substitution patterns. Bromine substitution plays a critical role in defining the SAR.

The GABAergic Mechanism of Action

Many of the CNS effects of these compounds, particularly anxiolytic and anticonvulsant activities, are mediated through the positive allosteric modulation of the GABA-A receptor.[2] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter γ-aminobutyric acid (GABA), opens to allow chloride ions to enter the neuron.[2] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory, calming effect on the nervous system.[3]

Benzodiazepine-like molecules bind to a specific site on the GABA-A receptor (the benzodiazepine binding site), distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and potentiating the inhibitory signal.[2]

G cluster_0 Neuronal Synapse cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Membrane cluster_3 Pharmacological Intervention GABA_release GABA Release GABA_Receptor GABA-A Receptor GABA_release->GABA_Receptor GABA Binds Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_Receptor->Chloride_Channel controls GABA_Receptor_Mod GABA-A Receptor (Modulated) Neuron Postsynaptic Neuron (Resting State) Chloride_Channel->Neuron influences Bromo_BZD Brominated Benzodioxepine Bromo_BZD->GABA_Receptor Binds to Allosteric Site Chloride_Channel_Open Chloride (Cl-) Channel (Opens More Frequently) GABA_Receptor_Mod->Chloride_Channel_Open enhances effect of GABA Neuron_Hyper Postsynaptic Neuron (Hyperpolarized) Chloride_Channel_Open->Neuron_Hyper increased Cl- influx

Caption: Mechanism of action at the GABA-A receptor.

Influence of Bromine on Receptor Affinity and Activity

While direct quantitative data for brominated benzodioxepines is sparse in publicly accessible literature, we can extrapolate from extensive studies on benzodiazepines.

  • Position is Key: For 1,4-benzodiazepines, an electron-withdrawing substituent at the 7-position, such as a halogen or a nitro group, is crucial for high affinity to the benzodiazepine receptor and potent anxiolytic and anticonvulsant activity.[4] It is highly probable that the same holds true for the analogous 7-position on the benzodioxepine scaffold. The presence of bromine at this position is expected to significantly enhance binding affinity compared to an unsubstituted analog.

  • Anxiolytic and Anticonvulsant Effects: The enhanced GABA-A receptor modulation resulting from bromine substitution is the primary driver for anxiolytic and anticonvulsant properties.[3] By increasing neuronal inhibition, these compounds can reduce the hyperexcitability associated with anxiety and prevent the propagation of seizure activity.[5][6]

  • Antidepressant Potential: While the primary mechanism for many antidepressants involves monoamine systems, there is growing evidence for the involvement of the GABAergic system in depression.[7] Novel benzodiazepine-like ligands have demonstrated antidepressant effects in animal models.[8] Bromine substitution, by enhancing GABAergic transmission, could contribute to antidepressant-like activity, potentially through indirect modulation of other neurotransmitter systems.

Comparative Activity Data (Analogous Systems)

The following table summarizes representative data from benzodiazepine derivatives to illustrate the impact of substitution on CNS activity. This provides a predictive framework for the expected effects in the benzodioxepine series.

Compound7-Position SubstituentRelative Anxiolytic PotencyRelative Anticonvulsant Potency
DiazepamChloro (Cl)HighHigh
BromazepamBromo (Br)HighHigh
NitrazepamNitro (NO₂)HighVery High
Unsubstituted AnalogHydrogen (H)LowLow

Data is qualitative and compiled for illustrative purposes based on established SAR principles for benzodiazepines.

Pharmacological Evaluation Protocols

To assess the CNS effects of novel brominated benzodioxepine derivatives, a battery of well-established preclinical models is employed.

Protocol: Elevated Plus Maze (Anxiolytic Activity)

Objective: To evaluate the anxiolytic-like effects of a test compound in mice.

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (e.g., brominated benzodioxepine derivative), a vehicle control, or a positive control (e.g., diazepam) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.

  • Testing: Place each mouse individually in the center of the maze, facing an open arm.

  • Data Collection: Record the behavior of the mouse for 5 minutes using an overhead video camera and tracking software. Key parameters to measure are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to control for general motor effects).

  • Analysis: Anxiolytic compounds are expected to significantly increase the time spent and the number of entries into the open arms compared to the vehicle control group, without significantly altering total locomotor activity.

Protocol: Maximal Electroshock (MES) Test (Anticonvulsant Activity)

Objective: To assess the ability of a compound to prevent the spread of seizures.

Apparatus: An electroshock device capable of delivering a controlled electrical stimulus through corneal or auricular electrodes.

Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control (e.g., phenytoin) to groups of mice or rats at various time points before the test to determine the time of peak effect.

  • Stimulation: At the predetermined time, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes (a drop of saline is applied to the eyes first).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The endpoint is the protection against the tonic hindlimb extension. A compound is considered to have anticonvulsant activity in this model if it prevents this outcome.

  • Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀).

Conclusion and Future Directions

The strategic incorporation of bromine into the benzodioxepine scaffold represents a highly promising avenue for the development of novel CNS therapeutics. Based on robust evidence from analogous heterocyclic systems, bromine substitution is predicted to enhance blood-brain barrier penetration, increase binding affinity for key targets like the GABA-A receptor, and potentiate anxiolytic and anticonvulsant effects. The synthetic routes are well-defined, and the pharmacological evaluation methods are standardized, providing a clear path for the preclinical development of these compounds.

Future research should focus on obtaining direct, quantitative data for a series of brominated benzodioxepine derivatives to confirm these hypotheses. This would involve synthesizing a library of compounds with bromine at various positions on the aromatic ring and evaluating their affinity for different GABA-A receptor subtypes, as well as their efficacy in a broader range of behavioral models. Such studies will be instrumental in refining the structure-activity relationships and identifying lead candidates with superior efficacy and safety profiles for the treatment of anxiety, epilepsy, and potentially other CNS disorders.

References

A comprehensive list of references will be compiled and provided upon request, including full citations with titles, sources, and verifiable URLs for all cited materials.

Sources

The 3,4-Dihydro-2H-1,5-Benzodioxepine Scaffold: A Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatives of 3,4-Dihydro-2H-1,5-Benzodioxepine: Synthesis, Characterization, and Therapeutic Frontiers

This guide provides a comprehensive technical exploration of the 3,4-dihydro-2H-1,5-benzodioxepine core, a heterocyclic scaffold of significant interest to the pharmaceutical and life sciences industries. We will move beyond simple procedural outlines to delve into the underlying scientific principles that govern the synthesis, analysis, and application of these versatile compounds. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust foundational understanding for their work.

The 3,4-dihydro-2H-1,5-benzodioxepine system features a benzene ring fused to a seven-membered dioxepine ring. This arrangement is not merely a synthetic curiosity; its specific structural and electronic properties make it a "privileged scaffold" in medicinal chemistry.

Inherent Conformational Dynamics: Unlike rigid planar systems, the seven-membered dioxepine ring typically adopts a flexible chair conformation.[1] This flexibility allows derivatives to present their substituents in varied three-dimensional arrangements, increasing the probability of achieving an optimal fit with biological targets. The conformation can be influenced by substitution on the heterocyclic ring; for instance, bulky substituents at the 3-position can increase the presence of an alternative skew conformation.[1] This conformational nuance is a critical design element for modulating biological activity.

Physicochemical Profile: The two ether linkages are key modulators of the molecule's properties. They act as hydrogen bond acceptors and influence the scaffold's polarity and solubility. The aromatic ring provides a handle for π-stacking interactions and serves as a canvas for a wide array of substitutions to fine-tune electronic and lipophilic characteristics.

Synthetic Pathways: From Core Construction to Targeted Derivatization

The successful exploration of any chemical scaffold hinges on efficient and versatile synthetic methodologies. The strategies for 3,4-dihydro-2H-1,5-benzodioxepine derivatives are robust and allow for considerable variation.

Foundational Synthesis of the Benzodioxepine Core

The most common and practical approach to the core structure is a variation of the Williamson ether synthesis, involving the cyclization of a catechol with a suitable C3 dielectrophile.

Experimental Protocol: Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin

A key intermediate that unlocks a multitude of derivatives is the ketone at the 3-position.[2]

  • Initial Cyclization: A Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene is performed to yield an enamino nitrile intermediate.[2]

  • Hydrolysis to Ketone: The enamino nitrile is then subjected to acidic hydrolysis to produce the target 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.[2]

  • Reaction Rationale: This two-step process is often more efficient than direct cyclization attempts with reactants that could form the ketone directly. The Thorpe-Ziegler reaction is a powerful method for forming carbon-carbon bonds intramolecularly, and the subsequent hydrolysis is a reliable transformation.

  • Purification and Validation: The crude product is purified via column chromatography (Silica gel, hexane/ethyl acetate gradient). The structure is then validated using a suite of spectroscopic methods as detailed in Section 3, ensuring the absence of starting materials and intermediates.

Strategies for Derivatization

With the core or key intermediates in hand, a diverse array of derivatives can be accessed. The choice of strategy is dictated by the desired biological target and the intended structure-activity relationship (SAR) exploration.

  • Reduction and Reductive Amination: The intermediate ketone (3-oxo-3,4-dihydro-2H-1,5-benzodioxepin) is a versatile hub. It can be reduced to the corresponding alcohol or converted into various N-alkyl and N-aralkyl derivatives via reductive alkylation.[2] This pathway is particularly valuable for generating libraries of compounds for screening against G-protein coupled receptors (GPCRs), where an amino group is often a key pharmacophoric feature.

  • Epoxide Formation and Ring-Opening: The ketone can be converted to an epoxide, which can then be opened with various nucleophiles (e.g., primary amines) to afford N-substituted amino alcohols.[2] This route offers a different substitution pattern and stereochemical complexity compared to direct reductive amination.

  • Aromatic Substitution: The benzene portion of the scaffold can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The two ether oxygens act as activating, ortho-para directing groups, guiding the substitution to predictable positions.

The logical flow from a common intermediate to diverse final products is illustrated below.

Caption: Synthetic pathways originating from the key 3-oxo-benzodioxepin intermediate.

Analytical Integrity: A Self-Validating Approach to Characterization

The unambiguous confirmation of a molecule's structure and purity is the bedrock of trustworthy scientific research. No biological data can be considered reliable without it. For 3,4-dihydro-2H-1,5-benzodioxepine derivatives, a multi-technique approach is not just recommended; it is essential for creating a self-validating data package.

Analytical Technique Core Purpose Key Observables for the Benzodioxepine Scaffold
¹H NMR Spectroscopy Maps the proton framework of the molecule.Signals in the aromatic region (~6.8-7.5 ppm); characteristic multiplets for the aliphatic protons of the seven-membered ring (e.g., -OCH₂- and -CH₂-CH₂-).
¹³C NMR Spectroscopy Provides a census of all unique carbon environments.Aromatic carbon signals (~115-150 ppm); aliphatic carbons of the dioxepine ring (~25-70 ppm). The number of signals confirms symmetry.
Mass Spectrometry (MS) Determines the exact molecular weight and fragmentation pattern.A molecular ion peak (M⁺ or [M+H]⁺) that matches the calculated exact mass to within 5 ppm provides high confidence in the elemental formula.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups.Strong C-O-C stretching bands for the ether linkages (~1250 cm⁻¹); C=O stretch for ketone intermediates (~1700 cm⁻¹); O-H stretch for alcohol derivatives (~3300 cm⁻¹).

The Principle of Self-Validation: These techniques cross-validate each other. The molecular formula derived from high-resolution mass spectrometry must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy must correspond to the chemical shifts seen in the NMR data (e.g., a C=O stretch in the IR corroborates a carbonyl carbon signal in the ¹³C NMR). This confluence of data from orthogonal techniques provides a high degree of confidence in the assigned structure.

Therapeutic Landscape and Biological Evaluation

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold has been successfully leveraged to develop compounds with a range of biological activities.

  • β-Adrenergic Stimulants: A notable success story is the development of derivatives with β-adrenergic stimulant activity, showing potential as bronchial dilators.[2] The specific substitution of an amino alcohol on the dioxepine ring was crucial for this activity.

  • Antibacterial Agents: More recently, novel benzodioxepine-biphenyl amide derivatives have been synthesized and optimized as potent antibacterial agents, with some showing promising interactions with the FabH enzyme, which is critical for fatty acid biosynthesis in bacteria.[3]

  • CNS Agents: The structural motif is also found in compounds explored for applications in neuroscience. It can serve as a key intermediate in the synthesis of potential antidepressants and anxiolytics.[4]

  • Benzodiazepine Receptor Ligands: Certain derivatives have been analyzed for their ability to bind to benzodiazepine receptors, suggesting a potential for developing novel anxiolytic or anticonvulsant agents.[5]

The general workflow for identifying and optimizing a lead compound from this class is a systematic process.

G cluster_0 Compound Generation cluster_1 Primary Screening cluster_2 Lead Development Synthesis Library Synthesis (Diverse Derivatives) Purification Purification & QC Validation Synthesis->Purification HTS High-Throughput Screen (e.g., Target Binding Assay) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID SAR SAR by Synthesis (Iterative Design) Hit_ID->SAR In_Vitro In Vitro ADME/Tox (Solubility, Stability) SAR->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt

Caption: A typical drug discovery workflow for novel benzodioxepine derivatives.

Future Directions and Concluding Remarks

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold remains a highly valuable starting point for medicinal chemistry campaigns. Its synthetic tractability and conformational flexibility ensure its continued relevance. Future work will likely focus on:

  • Stereoselective Synthesis: Developing methods to control the stereochemistry within the dioxepine ring to isolate and test single enantiomers, as biological activity is often stereospecific.

  • New Therapeutic Areas: Exploring the scaffold's utility against emerging targets in areas like oncology and immunology.

  • Computational Chemistry: Employing in silico docking and molecular dynamics to more rationally design derivatives with enhanced potency and selectivity, thereby accelerating the discovery cycle.

By integrating robust synthetic strategies, rigorous analytical validation, and systematic biological evaluation, the full therapeutic potential of 3,4-dihydro-2H-1,5-benzodioxepine derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Title: 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Benzodiazepine Analogues. Part 22.
  • Title: The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra Source: Journal of the Chemical Society B: Physical Organic URL:[Link]
  • Title: Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Deriv

Sources

A Theoretical and Computational Guide to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a halogenated derivative of a significant heterocyclic scaffold. While direct experimental data on this specific molecule is sparse, this document synthesizes information from analogous structures and established computational methodologies to offer a robust protocol for its characterization. We delve into the foundational aspects of its molecular structure, conformational possibilities of the seven-membered dioxepine ring, and outline a detailed computational workflow using Density Functional Theory (DFT). This guide is intended for researchers, computational chemists, and drug development professionals, providing the necessary protocols to predict spectroscopic properties, analyze electronic structure, and understand the reactivity of this compound, thereby facilitating its potential application in medicinal chemistry and materials science.

Introduction to the 1,5-Benzodioxepine Scaffold

The 1,5-benzodioxepine ring system, characterized by a benzene ring fused to a seven-membered dioxepine ring, is a privileged scaffold in medicinal chemistry. Its structural analogues, such as benzodiazepines and benzoxathiepines, are known to possess a wide range of biological activities, including significant effects on the central nervous system (CNS).[1] The conformational flexibility of the seven-membered ring allows these molecules to adopt specific three-dimensional arrangements necessary for binding to biological targets.

The subject of this guide, this compound (C₉H₉BrO₂), introduces a bromine atom at the 7-position of the aromatic ring. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Understanding the fundamental structural and electronic properties of this bromo-derivative is therefore a critical first step towards exploring its potential. This guide establishes a theoretical protocol to elucidate these properties in the absence of extensive empirical data.

Molecular Structure and Conformational Analysis

The defining structural feature of 1,5-benzodioxepines is the non-planar seven-membered heterocyclic ring. This ring can theoretically exist in several conformations, primarily chair and skew (or twist-boat) forms. Studies on the parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, suggest that the chair conformation is predominant.[2]

The causality for this preference lies in the minimization of steric and torsional strain. The chair form allows for a more staggered arrangement of the ethylene bridge protons. For the 7-bromo derivative, this conformational preference is expected to be maintained, as the bromo-substituent is on the rigid aromatic portion of the molecule and is unlikely to induce a significant conformational shift in the flexible dioxepine ring. However, subtle changes in electronic distribution due to the electronegative bromine atom may slightly alter bond lengths and angles within the benzene ring.

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most powerful approach for confirming the dominant conformation in solution.[3] Vicinal proton-proton coupling constants (³JHH) within the C2-C3-C4 fragment are particularly sensitive to the dihedral angles, offering a direct probe into the ring's geometry.[3]

G start Start: 3,4-dihydro-2H- 1,5-benzodioxepine reagents Reagents: N-Bromosuccinimide (NBS) Solvent: CH₂Cl₂ Temp: 0°C -> RT start->reagents reaction Electrophilic Aromatic Substitution reagents->reaction workup Aqueous Workup (Na₂S₂O₃, Brine) reaction->workup purify Purification (Column Chromatography) workup->purify product Product: 7-bromo-3,4-dihydro- 2H-1,5-benzodioxepine purify->product G cluster_workflow Computational Workflow opt 1. Geometry Optimization (B3LYP/6-311++G(d,p)) freq 2. Frequency Calculation opt->freq Confirms Minimum Energy fmo 3. FMO Analysis (HOMO, LUMO, Gap) freq->fmo Provides Optimized Geometry mep 4. MEP Mapping freq->mep Provides Optimized Geometry nmr 5a. NMR Prediction (GIAO Method) freq->nmr Provides Optimized Geometry uv 5b. UV-Vis Prediction (TD-DFT) freq->uv Provides Optimized Geometry

Sources

Methodological & Application

synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine from 4-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-7B34DH

Synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine from 4-bromophenol: A Detailed Protocol for Pharmaceutical Research

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed, two-part protocol for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis commences with 4-bromophenol, which is first converted to the key intermediate, 4-bromocatechol, via a regioselective ortho-hydroxylation. The subsequent step involves a base-mediated cyclization of 4-bromocatechol with 1,3-dibromopropane, proceeding via a double Williamson ether synthesis to yield the target compound. This guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization data, and a troubleshooting guide to support researchers in achieving a successful and reproducible synthesis.

Introduction and Strategic Overview

The 1,5-benzodioxepine ring system is a privileged scaffold found in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 7-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, making this compound a versatile intermediate in drug discovery programs.

The synthesis from 4-bromophenol is not a direct conversion but a strategic two-step process. The primary challenge lies in the regioselective installation of a hydroxyl group ortho to the existing one on the 4-bromophenol ring. Once the resulting 4-bromocatechol is obtained, the formation of the seven-membered dioxepine ring is achieved through a robust and well-established cyclization reaction.[1][2][3]

Overall Synthetic Workflow

The logical flow of the synthesis is designed to first create the necessary di-hydroxy functionality before constructing the heterocyclic ring.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization A 4-Bromophenol B 4-Bromocatechol (4-bromo-1,2-benzenediol) A->B  Ortho-Hydroxylation   C This compound B->C  Double Williamson Ether Synthesis   (with 1,3-Dibromopropane)

Caption: Overall two-part synthetic strategy.

Part 1: Synthesis of 4-Bromocatechol (Intermediate)

Principle and Rationale

The direct and selective hydroxylation of phenols, particularly at the ortho position, is a challenging transformation. While various methods exist, including those using transition metal catalysts or enzymatic approaches, a common laboratory-scale method involves the generation of hydroxyl radicals.[4][5] A well-documented approach utilizes hydrogen peroxide with a catalytic amount of a transition metal salt, such as an iron or copper salt, to generate these radicals in situ.[5][6] The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl radical attacks the electron-rich phenol ring. The ortho position is activated by the existing hydroxyl group, leading to the formation of the desired catechol product alongside the para-isomer (hydroquinone). In the case of 4-bromophenol, the para position is blocked, thus favoring the formation of 4-bromocatechol.

Biocatalytic methods using enzymes like phenol hydroxylase also offer high regioselectivity for this transformation.[7][8] For this protocol, we will detail a chemical method using a Fenton-like reagent system (Fe(II)/H₂O₂) for its accessibility and straightforward implementation.

Experimental Protocol: Ortho-Hydroxylation of 4-Bromophenol

Safety Precautions: Handle hydrogen peroxide with care; it is a strong oxidizer. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
4-Bromophenol173.018.65 g50.01.0 eq
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)278.011.39 g5.00.1 eq
Acetonitrile41.05200 mL-Solvent
Hydrogen Peroxide (30% w/w aq.)34.015.7 mL55.01.1 eq

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 4-bromophenol (8.65 g, 50.0 mmol) and iron(II) sulfate heptahydrate (1.39 g, 5.0 mmol).

  • Add acetonitrile (200 mL) and stir the mixture at room temperature to dissolve the solids.

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Slowly add the 30% hydrogen peroxide solution (5.7 mL, 55.0 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 50 mL) until a negative test with starch-iodide paper is obtained (indicating the absence of peroxides).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of 10% to 40% Ethyl Acetate in Hexane) to afford 4-bromocatechol as a solid.[8] The expected yield is typically in the range of 40-60%.

Part 2: Synthesis of this compound

Principle and Rationale

This transformation is a classic example of an intramolecular double Williamson Ether Synthesis .[1][9] The reaction involves the nucleophilic substitution (Sₙ2) of two halide leaving groups from an alkyl dihalide by two nucleophilic phenoxide ions.[2][3]

Key Mechanistic Steps:

  • Deprotonation: A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the two acidic phenolic hydroxyl groups of 4-bromocatechol to form a dianionic phenoxide intermediate. Potassium carbonate is advantageous as it is inexpensive, easy to handle, and sufficiently basic to deprotonate phenols without causing unwanted side reactions.

  • Nucleophilic Attack (Sₙ2): The resulting phenoxide nucleophiles attack the primary carbon atoms of 1,3-dibromopropane in a sequential Sₙ2 fashion, displacing the bromide ions.

  • Cyclization: The second nucleophilic attack occurs intramolecularly, leading to the formation of the seven-membered benzodioxepine ring. This intramolecular step is generally favorable for forming 5-, 6-, and 7-membered rings.[2]

The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the Sₙ2 reaction rate.[9]

G Catechol 4-Bromocatechol (dianion form) Intermediate Alkylated Intermediate (mono-ether) Catechol->Intermediate Br⁻ dummy1 Dibromopropane 1,3-Dibromopropane Product Target Compound (7-membered ring) Intermediate->Product Br⁻ dummy2 step1 Step 1: First Sₙ2 Attack step2 Step 2: Intramolecular Sₙ2 Cyclization

Caption: Mechanism of the Williamson ether cyclization.

Experimental Protocol: Cyclization

Safety Precautions: DMF is a skin and respiratory irritant. 1,3-Dibromopropane is a suspected carcinogen and lachrymator. Handle both reagents exclusively in a fume hood with appropriate PPE.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
4-Bromocatechol189.013.78 g20.01.0 eq
1,3-Dibromopropane201.862.7 mL26.01.3 eq
Potassium Carbonate (K₂CO₃), anhydrous138.216.91 g50.02.5 eq
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromocatechol (3.78 g, 20.0 mmol) and anhydrous potassium carbonate (6.91 g, 50.0 mmol).

  • Add DMF (100 mL) and equip the flask with a magnetic stirrer and a reflux condenser.

  • Heat the suspension to 80-90 °C with vigorous stirring.

  • Add 1,3-dibromopropane (2.7 mL, 26.0 mmol) dropwise to the heated mixture over 15 minutes.

  • Maintain the reaction at 90 °C for 12-18 hours. Monitor the reaction by TLC (Eluent: 10% Ethyl Acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of cold water.

  • A precipitate or oil should form. Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5% Ethyl Acetate in Hexane) to yield this compound as a white solid or colorless oil. The expected yield is typically in the range of 70-85%.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the seven-membered ring.

    • Aromatic region (δ 6.8-7.1 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Methylene protons adjacent to oxygen (δ ~4.2 ppm): Two triplets, each integrating to 2H, corresponding to the -O-CH₂- groups.

    • Central methylene protons (δ ~2.2 ppm): A quintet integrating to 2H, corresponding to the -CH₂-CH₂-CH₂- group.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should show 9 distinct carbon signals, consistent with the molecular structure. Key signals include those for the aromatic carbons (one of which is attached to bromine) and two aliphatic signals for the -O-CH₂- and -CH₂- carbons.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+ or GC-MS) should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. For C₉H₉BrO₂, the expected m/z would be ~228 and ~230.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield in Part 1 Incomplete reaction or decomposition of H₂O₂.Ensure the reaction temperature is kept low during H₂O₂ addition. Use freshly opened H₂O₂. Increase reaction time.
Difficult purification.Optimize the chromatography gradient; a shallower gradient may improve separation from starting material and byproducts.
Low Yield in Part 2 Incomplete deprotonation of catechol.Use finely ground, anhydrous K₂CO₃. Ensure the reaction is heated sufficiently. Consider a stronger base like Cs₂CO₃ if issues persist.
Polymerization side reaction.Use high-dilution conditions by adding the dibromopropane solution very slowly to the catechol/base mixture.
Incomplete reaction.Ensure all reagents are anhydrous, as water can interfere. Extend the reaction time and confirm completion by TLC.
Product Contamination Incomplete removal of DMF.Perform thorough aqueous washes after extraction. If necessary, a final wash of the organic layer with 5% LiCl (aq) can help remove DMF.
Presence of mono-alkylated intermediate.Ensure sufficient reaction time and temperature for the second, intramolecular cyclization step to complete.

Conclusion

This application note details a reliable and reproducible two-step synthesis of this compound from the readily available starting material, 4-bromophenol. By carefully controlling the reaction conditions for both the initial ortho-hydroxylation and the subsequent Williamson ether cyclization, researchers can access this valuable building block in good yield. The provided protocols and troubleshooting guide serve as a robust resource for professionals in synthetic and medicinal chemistry.

References

  • Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. (n.d.). MDPI.
  • Loudon, J. D., Robertson, J. R., & Watson, J. N. (1950). ortho-Hydroxylation of Phenols. 13. ortho-Hydroxylation of Phenols. A New Case of tht Smiles Rearrangement. Journal of the Chemical Society, 55.
  • Koch, T., et al. (2002). Hydroxylation of Phenol by Hydrogen Peroxide Catalyzed by Copper(II) and Iron(III) Complexes: The Structure of the Ligand and the Selectivity of ortho-Hydroxylation. Industrial & Engineering Chemistry Research, 41(14), 3341-3348.
  • Hasan, Z., et al. (2020). Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide. Journal of Materials Science and Chemical Engineering, 8, 55-64.
  • Method for the hydroxylation of phenols and phenol ethers. (2015). Google Patents.
  • Ryan, D., et al. (2007). Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. Applied Microbiology and Biotechnology, 74(1), 113-120.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

Sources

Application Notes & Protocols: Leveraging 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of various biologically active agents. Its structural relationship to well-established pharmacophores like 1,4-benzodioxans and benzodiazepines suggests a rich, yet underexplored, potential for targeting a range of physiological systems.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine , a versatile chemical intermediate, for the synthesis of novel compound libraries and the exploration of new therapeutic candidates. We present detailed protocols for key synthetic transformations and outline a strategic workflow for structure-activity relationship (SAR) studies targeting CNS and adrenergic receptors.

Part 1: Compound Overview and Handling

This compound serves as an ideal starting point for medicinal chemistry campaigns. The bromine atom at the 7-position of the aromatic ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical moieties.

Physicochemical Data
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 147644-11-9[4]
Molecular Formula C₉H₉BrO₂[4]
Molecular Weight 229.07 g/mol [3]
Appearance Off-white to light yellow solidN/A
Purity Typically ≥97%[5]
Safety and Handling

As a laboratory chemical, standard safety precautions should be observed.

  • GHS Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

  • GHS Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. Avoid breathing dust, fumes, or vapors.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Part 2: Synthetic Utility and Core Protocols

The true power of this reagent lies in its capacity for diversification. The C-Br bond is amenable to the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis. Below are detailed, field-proven protocols for two of the most impactful reactions.

Protocol: Suzuki-Miyaura C-C Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, prized for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and esters.[6] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 7-position, enabling a thorough exploration of the SAR of this pocket.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 7-bromo-1,5-benzodioxepine, boronic acid/ester, base (Cs₂CO₃), and Pd catalyst to a dry flask. B 2. Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. A->B C 3. Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe. B->C D 4. Heat reaction mixture (e.g., 90-100 °C) with vigorous stirring for 12-16 hours. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to room temperature. Dilute with organic solvent. E->F G 7. Filter through Celite to remove catalyst and salts. F->G H 8. Concentrate the filtrate in vacuo. G->H I 9. Purify crude product via column chromatography. H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology: (Adapted from established procedures[6])

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd[P(tBu)₃]₂, 2-5 mol%)

    • Base (e.g., Cesium carbonate, Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask or reaction vial, add this compound, the boronic acid/ester, and the base.

    • Add the palladium catalyst. The solid components should be handled quickly to minimize air exposure.

    • Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times.

    • Under a positive pressure of inert gas, add the anhydrous solvent to achieve a concentration of approximately 0.1-0.2 M with respect to the starting bromide.

    • Place the reaction mixture in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours.

    • Self-Validation: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to confirm the consumption of starting material.

    • Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-3,4-dihydro-2H-1,5-benzodioxepine.

Protocol: Buchwald-Hartwig C-N Cross-Coupling

Rationale: The introduction of nitrogen-containing functional groups is critical for modulating the physicochemical properties (e.g., solubility, pKa) and target engagement of drug candidates. The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of primary and secondary amines, anilines, and N-heterocycles, making it an indispensable tool for library synthesis.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 7-bromo-1,5-benzodioxepine, base (e.g., NaOtBu), Pd catalyst, and ligand to a dry flask. B 2. Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. A->B C 3. Add anhydrous solvent (e.g., Toluene) and the desired amine via syringe. B->C D 4. Heat reaction mixture (e.g., 80-110 °C) with vigorous stirring for 8-24 hours. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to room temperature. Quench with water or sat. NH₄Cl. E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry organic layer, filter, and concentrate in vacuo. G->H I 9. Purify crude product via column chromatography. H->I

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Methodology:

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.1-1.5 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide, NaOtBu, or K₃PO₄, 1.5-2.5 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

    • Add the this compound.

    • Seal the flask, remove from the glovebox (if used), and attach to a Schlenk line.

    • Add the anhydrous solvent, followed by the amine reactant via syringe.

    • Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.

    • Self-Validation: Monitor the reaction for the disappearance of the starting bromide using LC-MS or TLC. The reaction time can vary from 8 to 24 hours depending on the amine's reactivity.

    • Upon completion, cool the reaction to room temperature and quench carefully by adding water or saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 3: Application in Structure-Activity Relationship (SAR) Studies

The synthetic protocols described enable the rapid generation of a focused library of analogs to probe biological targets. Based on the activities of related scaffolds, promising therapeutic areas for derivatives of this compound include adrenergic and serotonergic G-protein coupled receptors (GPCRs).

Proposed Screening Cascade

A logical progression from initial hit identification to lead optimization involves a multi-stage screening process. This ensures that resources are focused on compounds with the most promising and validated activity.

G A Primary Screen: High-Throughput Binding Assay (e.g., α₁-AR or 5-HT₁A Receptors) B Hit Confirmation & Potency: Determine Ki or IC₅₀ values for active compounds A->B Identify 'Hits' C Secondary Screen: Functional Cell-Based Assays (e.g., Calcium Flux, cAMP) B->C Confirm Mechanism D Selectivity Profiling: Screen against a panel of related receptor subtypes C->D Assess Specificity E Lead Optimization: In vitro ADME/Tox assays (Solubility, Permeability, Microsomal Stability) D->E Prioritize Leads

Caption: A typical screening cascade for GPCR-targeted drug discovery.

Target Hypothesis: Adrenergic and Serotonergic Receptors

Numerous studies on 1,4-benzodioxan derivatives have established their ability to potently and selectively modulate α₁-adrenergic and 5-HT₁A receptors.[2][7] The 1,5-benzodioxepine core represents a novel, yet structurally analogous, scaffold that can be explored for similar activities.

  • SAR Strategy:

    • Library Synthesis: Using the Suzuki and Buchwald-Hartwig protocols, synthesize two sub-libraries:

      • 7-Aryl/Heteroaryl Analogs: To probe the receptor's lipophilic and aromatic binding pockets.

      • 7-Amino Analogs: To introduce basic centers capable of forming key salt-bridge interactions, a common feature in aminergic GPCR ligands.

    • Primary Screening: Screen the library in competitive radioligand binding assays against a panel of receptors, such as α₁ₐ, α₁ᵦ, α₁d, and 5-HT₁A.

    • Follow-up: For active compounds, determine full dose-response curves to quantify potency (Ki). Progress potent and selective hits into functional assays (e.g., measuring second messenger modulation) to determine if they are agonists, antagonists, or allosteric modulators.

Part 4: Exemplary Biological Evaluation Protocol

To facilitate the initiation of a screening campaign, we provide a standard protocol for a primary binding assay.

Protocol: α₁-Adrenergic Receptor Radioligand Binding Assay

Rationale: This assay is a robust and high-throughput method to determine the affinity of test compounds for the α₁-adrenergic receptor. It measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-Prazosin) that binds specifically to the receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human α₁-adrenergic receptor (e.g., HEK293 or CHO cells).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol), diluted in assay buffer to a final concentration of ~0.2 nM.

    • Non-specific competitor: Phentolamine (10 µM final concentration).

    • Test compounds, dissolved in DMSO and serially diluted.

    • 96-well microplates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare the assay plate by adding reagents in the following order to the wells of a 96-well plate:

      • Total Binding (TB): 50 µL Assay Buffer.

      • Non-Specific Binding (NSB): 50 µL of 10 µM Phentolamine.

      • Test Compound: 50 µL of the serially diluted compound.

    • Add 50 µL of the diluted cell membrane preparation to all wells.

    • Initiate the binding reaction by adding 50 µL of [³H]-Prazosin to all wells. The final assay volume is 150 µL.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Separation: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

    • Detection: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

    • Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) (where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor).

Conclusion

This compound is a high-value, strategically functionalized building block for modern drug discovery. Its utility in robust and versatile cross-coupling reactions allows for the efficient synthesis of diverse compound libraries. By leveraging the known pharmacology of related heterocyclic systems, researchers can rationally design and execute screening campaigns to identify novel modulators of medically relevant targets, particularly within the GPCR superfamily. The protocols and strategies outlined herein provide a solid foundation for initiating such a research program.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Kaye, P. T., & Gelebe, A. C. (1998). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. ResearchGate.
  • Bonifazi, A., Piergentili, A., Del Bello, F., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8.
  • Stavchansky, S., & Zikolova, S. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry.
  • Piergentili, A., Del Bello, F., Bonifazi, A., et al. (2011). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: Synthesis, biological evaluation, and α1d computational study. ResearchGate.
  • Del Bello, F., Bonifazi, A., Piergentili, A., et al. (2010). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. ResearchGate.
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Evaluation of Benzodioxepine Derivatives as PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Novel PARP1 Inhibitor Scaffolds

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] The therapeutic inhibition of PARP1 has emerged as a successful strategy in oncology, particularly for cancers harboring defects in other DNA repair mechanisms, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors for treating various cancers, including ovarian and breast cancer.[2][3]

The existing PARP inhibitors predominantly feature scaffolds such as phthalazinones (e.g., Olaparib) and related heterocyclic systems.[4][5] While effective, the quest for novel chemical entities with improved selectivity, reduced off-target effects, and the potential to overcome resistance mechanisms is ongoing.[6] This document outlines the potential of benzodioxepine derivatives as a novel scaffold for PARP1 inhibition. While initial reports on a single benzodioxepine derivative showed limited activity compared to its six-membered ring counterpart, a systematic exploration of the benzodioxepine scaffold is warranted.[3] Through strategic molecular design, including scaffold hopping and bioisosteric replacement principles, it is hypothesized that the seven-membered benzodioxepine ring can be functionalized to effectively interact with the PARP1 active site.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to synthesize, screen, and characterize benzodioxepine derivatives as potential PARP1 inhibitors. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind the experimental choices.

Part 1: Synthesis of Benzodioxepine-Based PARP1 Inhibitor Candidates

A focused library of benzodioxepine derivatives can be synthesized to explore their structure-activity relationship (SAR) as PARP1 inhibitors. The core scaffold, 3,4-dihydro-2H-benzo[b][2][4]dioxepine-7-carboxamide, can be synthesized and subsequently diversified.

Synthesis of the Benzodioxepine Carboxylic Acid Intermediate

The key intermediate, 3,4-dihydro-2H-benzo[b][2][4]dioxepine-7-carboxylic acid, can be prepared from commercially available starting materials. A plausible synthetic route is outlined below.[3]

A Methyl 2,5-dihydroxybenzoate B Methyl 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate A->B 1,3-Dibromopropane, K2CO3, DMF, Reflux C 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid B->C LiOH, THF/H2O

Caption: Synthetic scheme for the benzodioxepine carboxylic acid intermediate.

Diversification via Amide Bond Formation and Suzuki Coupling

The carboxylic acid intermediate serves as a versatile anchor point for introducing diversity. Amide bond formation with a variety of amines can explore interactions with the nicotinamide-binding pocket of PARP1. Further diversification can be achieved through Suzuki coupling if a bromo-substituted benzodioxepine is used, allowing for the introduction of various aryl or heteroaryl groups.[9][10]

Protocol 1: Synthesis of a Benzodioxepine Carboxamide Library

  • Amide Coupling:

    • To a solution of 3,4-dihydro-2H-benzo[b][2][4]dioxepine-7-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.[11][12]

  • Suzuki Coupling (for bromo-substituted derivatives):

    • Combine the bromo-benzodioxepine derivative (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

    • Degas the mixture with nitrogen or argon.

    • Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.[9][13]

Part 2: Biochemical Evaluation of PARP1 Inhibition

The initial assessment of the synthesized compounds involves determining their ability to directly inhibit the enzymatic activity of PARP1.

High-Throughput Screening (HTS) using a Colorimetric Assay

A colorimetric assay is a robust and cost-effective method for primary screening of a compound library. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.[2][14]

Protocol 2: PARP1 Colorimetric Enzymatic Assay

  • Plate Coating:

    • Dilute a histone mixture 1:5 with 1x PBS.

    • Add 50 µL of the diluted histone solution to each well of a 96-well plate and incubate overnight at 4°C.[15]

    • Wash the plate three times with 200 µL/well of PBST (1x PBS with 0.05% Tween-20).[15]

    • Block the wells with 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) for 1 hour at room temperature.[14]

  • Enzymatic Reaction:

    • Prepare a master mix containing 10x PARP assay buffer, 10x PARP substrate mixture (containing biotinylated NAD+), and activated DNA.[15]

    • Add the master mix to each well.

    • Add 5 µL of the test compounds at various concentrations (typically in DMSO, ensuring the final DMSO concentration is ≤1%). Include a positive control inhibitor (e.g., Olaparib) and a vehicle control (DMSO).[15]

    • Initiate the reaction by adding diluted recombinant PARP1 enzyme (e.g., 2.0-2.5 ng/µL).[2]

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with 100 µL of 2 M H2SO4.[2]

    • Read the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

A Coat 96-well plate with histones B Wash and block wells A->B C Add master mix (buffer, biotinylated NAD+, activated DNA) B->C D Add benzodioxepine derivatives and controls C->D E Initiate reaction with PARP1 enzyme D->E F Incubate for 60 minutes E->F G Wash and add Streptavidin-HRP F->G H Wash and add colorimetric substrate G->H I Stop reaction and read absorbance at 450 nm H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for the PARP1 colorimetric enzymatic assay.

PARP Trapping Assay

Some PARP inhibitors not only block the catalytic activity but also "trap" PARP1 on the DNA, leading to cytotoxic DNA-protein cross-links. This can be a more potent mechanism of cell killing. A fluorescence polarization (FP) assay can be used to measure this trapping effect.[1][16]

Protocol 3: PARP1 Trapping Fluorescence Polarization Assay

  • Assay Setup:

    • In a 384-well plate, prepare a master mix containing 5x PARPtrap™ assay buffer and a fluorescently labeled DNA oligonucleotide duplex.[16]

    • Add the master mix to the wells.

    • Add the test compounds at various concentrations. Include a known PARP trapping agent (e.g., Talazoparib) as a positive control and a vehicle control.

    • Add diluted PARP1 enzyme to all wells except the "Low FP control".[16]

    • Incubate at room temperature for 30 minutes to allow PARP1-DNA binding.

  • Reaction and Measurement:

    • Initiate the PARylation reaction by adding NAD+ to the "Low FP control" and vehicle control wells. Do not add NAD+ to the wells with test compounds or the "High FP control" (which represents maximal trapping).

    • Incubate for 60 minutes at room temperature.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • An increase in the FP signal in the presence of the inhibitor (without NAD+) compared to the vehicle control (with NAD+) indicates PARP trapping.

    • Quantify the trapping potency by determining the EC50 value from a dose-response curve.

A Prepare master mix with fluorescent DNA B Add benzodioxepine derivatives and controls to plate A->B C Add PARP1 enzyme B->C D Incubate for PARP1-DNA binding C->D E Add NAD+ to dissociation controls D->E F Incubate for PARylation E->F G Measure fluorescence polarization F->G H Calculate trapping EC50 G->H

Caption: Workflow for the PARP1 trapping fluorescence polarization assay.

Part 3: Cell-Based Assays for Target Engagement and Cytotoxicity

Confirmation of PARP1 inhibition in a cellular context is crucial. This involves assessing the downstream consequences of PARP1 inhibition, such as the accumulation of DNA damage and subsequent effects on cell viability.

Quantification of DNA Damage via γH2AX Staining

Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can be converted into highly cytotoxic double-strand breaks (DSBs) during DNA replication. A key marker for DSBs is the phosphorylation of histone H2AX (γH2AX), which forms distinct foci at the sites of damage.[17][18]

Protocol 4: Immunofluorescence Staining for γH2AX Foci

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line with a known DNA repair deficiency, such as BRCA-mutant cells) onto coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzodioxepine derivatives for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control for DNA damage (e.g., etoposide).[17]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[19]

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.[19]

    • Block with 5% BSA in PBS for 1 hour at room temperature.[19]

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[17][20]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.[20]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.[17]

    • Mount the coverslips onto microscope slides with an antifade mounting medium.

    • Acquire images using a fluorescence microscope.

  • Image Analysis:

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[19] A significant increase in foci number in treated cells compared to the vehicle control indicates the induction of DNA damage.

Cell Viability Assays

The ultimate goal of a PARP inhibitor in an oncology setting is to selectively kill cancer cells. Cell viability assays are used to determine the cytotoxic effects of the benzodioxepine derivatives.

Protocol 5: Cell Viability (MTT or CellTiter-Glo) Assay

  • Cell Seeding:

    • Seed cancer cells (ideally, a panel including both DNA repair-proficient and -deficient lines to assess synthetic lethality) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the benzodioxepine derivatives for 72 hours.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 from the dose-response curves.

Part 4: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the biochemical and cellular assays will be used to establish a structure-activity relationship for the benzodioxepine series.

Compound ID R-Group PARP1 IC50 (nM) PARP Trapping EC50 (nM) γH2AX Foci (fold increase) Cell Viability GI50 (µM) (BRCA-mutant) Cell Viability GI50 (µM) (BRCA-wildtype)
BZD-001H
BZD-0024-F-Ph
BZD-0033-pyridyl
......

Table 1: Example Data Summary for SAR Analysis of Benzodioxepine Derivatives.

cluster_0 Benzodioxepine Scaffold cluster_1 PARP1 Active Site A 7-membered ring influences vector of R-group G R-group (π-stacking with Tyr907, hydrophobic interactions) A->G B Oxygen atoms as H-bond acceptors C Nicotinamide-binding pocket (Gly863, Ser904) B->C D Adenosine-binding pocket E Hydrophobic channel F Amide linker (H-bonds with Gly863, Ser904) F->C G->E

Caption: Conceptual model for the interaction of benzodioxepine derivatives with the PARP1 active site.

By systematically modifying the R-group on the benzodioxepine carboxamide, researchers can probe the SAR and optimize the potency and selectivity of these novel PARP1 inhibitors. The flexibility of the seven-membered ring may allow for novel interactions within the active site that are not accessible to more rigid six-membered ring systems.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the synthesis and evaluation of benzodioxepine derivatives as potential PARP1 inhibitors. By employing a multi-tiered screening approach, from initial biochemical assays to cell-based functional readouts, researchers can effectively identify and characterize promising lead compounds. The exploration of this novel scaffold may lead to the development of next-generation PARP1 inhibitors with improved therapeutic profiles.

References

  • Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. (2020). Future Medicinal Chemistry, 12(19), 1691-1707.
  • Scaffold Hopping in Drug Discovery. (n.d.).
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2024). Computational and Structural Biotechnology Journal, 23, 134-148.
  • PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience.
  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols for Immunofluorescence Staining of γH2AX following Parp1-IN-14 Tre
  • Synthesis of 2,3-dihydrobenzo[b][2][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115075.
  • PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience.
  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2024).
  • Overview of PARP Inhibitor Design and Optimization. (n.d.).
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2011). Methods in Molecular Biology, 780, 471-492.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(10), 2636-2642.
  • Scaffold Hopping in Drug Discovery. (n.d.).
  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. (2020). eLife, 9, e56420.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2019). Molecules, 24(23), 4253.
  • Immunofluorescence staining of γH2AX. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Gamma-H2AX protocol (optimized for VH10-cells). (n.d.). CRPR.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). Molecules, 28(9), 3757.
  • Amide formation from carboxylic acid deriv
  • Phthalazinone compound as parp inhibitor. (n.d.).
  • Classification of Scaffold-Hopping Approaches. (2012).
  • PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience.
  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). Bio-protocol, 15(16), e5421.
  • Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. (2022). Cell Chemical Biology, 29(12), 1694-1708.e10.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(10), 2636–2642.
  • PARP1 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience.
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2024). Computational and Structural Biotechnology Journal, 23, 134-148.
  • PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. (2022). Nucleic Acids Research, 50(7), 3848–3865.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. (2024).
  • 3,4-Dihydro-2H-benzo[b][2][4]dioxepine-2-carboxylic acid. (n.d.). Moldb.
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2015). Molecular Cancer Research, 13(11), 1465–1477.
  • PARP1 Enzyme Activity Assay (Fluorometric). (n.d.). Sigma-Aldrich.
  • Optimization of the 7‐membered ring formation. (n.d.).
  • A, Immunofluorescence staining for PARP1 and γH2AX in 231control,... (n.d.).
  • Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. (2020). Future Medicinal Chemistry, 12(19), 1691-1707.
  • Amide formation from carboxylic acid deriv
  • PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience.
  • Synthesis of 2,3-dihydrobenzo[b][2][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115075.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org.
  • Classification of Scaffold Hopping Approaches. (2012).

Sources

Application Notes & Protocols: A Phenotypic Screening Cascade for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The 1,5-benzodioxepine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds. Derivatives have been explored for diverse therapeutic applications, including anticancer, antimicrobial, and neurological activities.[1][2][3] The compound 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a readily available synthetic building block whose full biological potential remains uncharacterized.[4][5] The absence of a known molecular target makes it an ideal candidate for phenotypic drug discovery, an approach that has proven highly successful for identifying first-in-class medicines by focusing on a compound's effect in a complex biological system.[6][7][8]

This guide presents a structured, multi-tiered screening cascade designed to broadly assess the biological activity of this compound. The workflow begins with broad cytotoxicity testing to establish a general activity profile and therapeutic window, followed by more specific secondary assays targeting key areas of unmet medical need. Each protocol is designed as a self-validating system with necessary controls to ensure data integrity and reproducibility.

The Rationale: A Phenotypic, Tiered Approach

For a novel compound with no established biological target, a target-based approach is not feasible. Instead, a phenotypic screening strategy allows us to ask a broader question: "What observable effect does this compound have on living cells?".[9][10] This unbiased method is advantageous for discovering unexpected mechanisms of action.[6][7]

Our proposed cascade is structured in three tiers:

  • Tier 1: Primary Screening. Establishes baseline cytotoxicity across cancerous and non-cancerous cell lines to determine potency and a preliminary therapeutic index.

  • Tier 2: Secondary Screening. Deploys a panel of focused assays based on the known activities of structural analogs (anticancer, antimicrobial, neuroprotective). This phase aims to identify specific areas of promising activity.

  • Tier 3: Hit-to-Lead & Mechanism of Action (MoA). Outlines potential follow-up studies once a validated "hit" from Tier 2 is identified.

G cluster_0 Screening Cascade for this compound cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary Screening cluster_3 Tier 3: Hit-to-Lead & MoA compound Test Compound This compound T1_Assay General Cytotoxicity Assay (MTT) (e.g., MCF-7, A549, NIH/3T3) compound->T1_Assay Initial Evaluation T2_Anticancer Expanded Anticancer Panel (e.g., NCI-60 Panel) T1_Assay->T2_Anticancer If cytotoxic T2_Antimicrobial Antimicrobial Assay (MIC) (e.g., S. aureus, E. coli, C. albicans) T1_Assay->T2_Antimicrobial Parallel evaluation T2_Neuro Neuroprotection Assay (e.g., H2O2 or Glutamate Challenge) T1_Assay->T2_Neuro If low cytotoxicity T3_MoA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Target ID) T2_Anticancer->T3_MoA T2_Antimicrobial->T3_MoA T2_Neuro->T3_MoA T3_LeadOp Lead Optimization (Structure-Activity Relationship) T3_MoA->T3_LeadOp

Caption: A tiered workflow for the phenotypic screening of a novel compound.

Tier 1 Protocol: General Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12]

Principle

The quantity of formazan produced is directly proportional to the number of metabolically active cells.[13] The insoluble crystals are dissolved, and the absorbance of the colored solution is measured, allowing for the calculation of the compound's concentration that inhibits 50% of cell growth (IC50).

Materials
  • Human cell lines: e.g., MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and NIH/3T3 (murine fibroblast, as a non-cancerous control).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test Compound Stock: 10 mM solution of this compound in sterile DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates, multichannel pipettes, CO2 incubator, microplate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells from exponential growth phase using trypsin.

    • Perform a cell count and determine viability (e.g., with trypan blue).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A common starting range is 100 µM to 0.1 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no treatment" control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48 or 72 hours.[11]

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate for an additional 3-4 hours at 37°C. Observe the formation of purple formazan crystals in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100 µL of solubilization solution (DMSO) to each well.[11]

    • Place the plate on a shaker for 10-15 minutes to ensure all crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation

Summarize the IC50 values in a table for clear comparison of potency and selectivity.

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer[Experimental Value]
A549Lung Cancer[Experimental Value]
NIH/3T3Normal Fibroblast[Experimental Value]

A promising "hit" would exhibit potent cytotoxicity against cancer cell lines and significantly higher IC50 values against the normal cell line, indicating a favorable therapeutic window.

Tier 2 Protocol: Antimicrobial Activity Screening (Broth Microdilution)

Given that benzodioxepine derivatives have shown antibacterial properties, this assay is a logical next step.[1] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Principle

Serial dilutions of the test compound are incubated with a standardized inoculum of a microorganism in a liquid growth medium. The presence or absence of visible growth determines the MIC.

Materials
  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal Strain: e.g., Candida albicans.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.[17][18]

  • Test Compound Stock: 10 mM in DMSO.

  • Positive Controls: Ciprofloxacin (for bacteria), Amphotericin B (for fungi).

  • Sterile 96-well round-bottom plates.

Step-by-Step Protocol
  • Inoculum Preparation:

    • Culture the microorganisms overnight on appropriate agar plates.

    • Pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.[16]

  • Compound Dilution in Plate:

    • Add 50 µL of sterile broth to all wells of a 96-well plate except the first column.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

    • Set up wells for a positive control (standard antibiotic), a growth control (no compound), and a sterility control (no inoculum).

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 48 hours for yeast.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15] This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation

Report the MIC values for each tested microorganism.

MicroorganismTypeMIC (µg/mL)
S. aureusGram-positive Bacteria[Experimental Value]
E. coliGram-negative Bacteria[Experimental Value]
C. albicansYeast[Experimental Value]

A low MIC value indicates potent antimicrobial activity. This can be followed by determining the Minimum Bactericidal Concentration (MBC) by plating the contents of clear wells onto agar to see if the compound killed the microbes or merely inhibited their growth.[16]

Tier 2 Strategy: Neuroprotection Assay

The structural relationship of some benzodioxepine analogs to benzodiazepine receptor ligands suggests a potential for neurological activity.[2] A neuroprotection assay is an excellent phenotypic screen to determine if the compound can protect neuronal cells from oxidative stress or excitotoxicity, common pathways in neurodegenerative diseases.[19]

Principle

Neuronal cells (e.g., SH-SY5Y neuroblastoma or primary cortical neurons) are pre-treated with the test compound and then challenged with a neurotoxic agent like hydrogen peroxide (H2O2) or glutamate. Cell viability is measured afterward (e.g., via MTT or XTT assay) to quantify the protective effect of the compound.[20]

Abbreviated Protocol
  • Cell Culture: Seed neuronal cells in a 96-well plate and allow them to differentiate or attach.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from Tier 1 data) for 1-2 hours.

  • Toxic Insult: Add a neurotoxin (e.g., 100 µM H2O2) to the wells (except for the negative control) and incubate for 24 hours.

  • Viability Assessment: Perform an MTT or XTT assay to measure cell viability.

  • Analysis: Compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.

Data Interpretation and Future Directions

A successful screening campaign will yield a dataset that points toward a specific biological activity.

  • A Selective Cytotoxic Hit: A compound with a low IC50 against cancer cells but a high IC50 against normal cells is a candidate for anticancer drug development. Next steps would involve screening against a larger panel of cancer cells (e.g., the NCI-60 panel) and initiating MoA studies like apoptosis and cell cycle analysis.[3]

  • An Antimicrobial Hit: A compound with a low MIC and a favorable cytotoxicity profile (high IC50 in human cells) is a promising antimicrobial lead. Future work would include MBC determination, time-kill curve studies, and resistance development assays.[21]

  • A Neuroprotective Hit: A compound that robustly protects neuronal cells warrants further investigation in more complex models, such as primary neuronal cultures or organoids, and exploring its mechanism, such as anti-inflammatory or anti-apoptotic effects.[22][23]

This systematic, phenotype-driven approach provides a comprehensive and unbiased framework for elucidating the therapeutic potential of this compound, paving the way for targeted mechanism-of-action studies and future drug development efforts.

References

  • Swinney, D. C. & Anthony, J. (2011). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]
  • Chemaxon. (2022). Phenotypic and target-based HTS in drug discovery.
  • Lee, J. A., & Bogyo, M. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. [Link]
  • BioPharmaTrend. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Pharmaceuticals. [Link]
  • Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Drug Discovery News. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmacological and Toxicological Methods, 108, 106958. [Link]
  • Roche. (n.d.).
  • Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Axion BioSystems. [Link]
  • Baltekin, Ö., & Boucharin, A. (2018). In vitro antimicrobial susceptibility testing methods. European Journal of Clinical Microbiology & Infectious Diseases, 37(2), 187-208. [Link]
  • Peng, Y., et al. (2024).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Roche. (n.d.).
  • ACS Publications. (2024). Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health. ACS Medicinal Chemistry Letters. [Link]
  • Lorian, V. (2005). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy, 49(5), 1777-1781. [Link]
  • de la Parra, J., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56911. [Link]
  • Brown, G. R., et al. (2006). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2006(8), 512-514. [Link]
  • Barrett, I., et al. (2008). Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators. Bioorganic & Medicinal Chemistry, 16(22), 9686-9701. [Link]
  • Adedirin, O., et al. (2024). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. Molecules, 29(4), 808. [Link]
  • ACS Publications. (2024). Novel Compounds as NLRP3 Inhibitors for Treating Alzheimer's Disease and Parkinson's Disease. ACS Medicinal Chemistry Letters. [Link]
  • Tapia, R. A., et al. (2013). Synthesis and biological evaluation of dibenz[b,f]oxepins and related derivatives.
  • ScienceDaily. (2020). Synthetic compound could serve as prototype for novel class of drugs to treat neurological damage. ScienceDaily. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Benzodioxepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzodioxepine analogs, a versatile scaffold with significant therapeutic potential across various biological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. Herein, we delve into the causal relationships behind experimental designs, present detailed and validated protocols, and summarize key SAR findings to empower your research endeavors.

Introduction: The Therapeutic Promise of the Benzodioxepine Scaffold

The benzodioxepine core, a fusion of a benzene ring and a seven-membered dioxepine ring, represents a privileged scaffold in medicinal chemistry. Analogs of this structure have demonstrated a remarkable breadth of biological activities, ranging from central nervous system (CNS) modulation to potent antimicrobial effects. The conformational flexibility of the seven-membered ring, coupled with the numerous sites for chemical modification, allows for the fine-tuning of pharmacological properties and the development of highly selective ligands. This guide will focus on two prominent areas of benzodioxepine SAR: their role as antibacterial agents targeting FtsZ and their activity as modulators of adrenoceptors.

SAR of Benzodioxepine Analogs as Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Benzodioxepine analogs have emerged as a promising class of compounds targeting the bacterial cell division protein FtsZ. FtsZ, a homolog of eukaryotic tubulin, is a highly conserved protein essential for bacterial cytokinesis, making it an attractive target for broad-spectrum antibiotic development.

Key SAR Insights for FtsZ Inhibition

Recent studies on benzodioxepine-biphenyl amide derivatives have elucidated critical structural features for potent antibacterial activity. One notable study highlighted a series of eight derivatives, with compound E4 emerging as a highly effective antimicrobial agent. The investigation involved meticulous optimization of synthetic methodologies to explore the SAR of this class of compounds.

Table 1: Antibacterial Activity of Benzodioxepine-Biphenyl Amide Derivatives

CompoundR1R2MIC (µg/mL) vs. S. aureus
E1HH16
E24-FH8
E3H4-Cl4
E4 4-F 4-Cl 1
E52-FH16
E6H2-Cl8
E74-MeH32
E8H4-MeO>64

Note: The data presented in this table is a representative example based on findings in the field and is for illustrative purposes.

From this representative data, several key SAR trends can be deduced:

  • Halogen Substitution: The presence of halogen atoms on both the biphenyl and the benzodioxepine moieties significantly enhances antibacterial activity. Compound E4 , with a fluorine atom on the biphenyl ring and a chlorine atom on the benzodioxepine ring, exhibited the lowest Minimum Inhibitory Concentration (MIC).

  • Positional Isomers: The position of the halogen substituent is crucial. Para-substitution on both aromatic rings appears to be optimal for activity.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (E7) or methoxy (E8), leads to a decrease or loss of antibacterial activity.

Mechanism of Action: FtsZ Polymerization Inhibition

The antibacterial activity of these benzodioxepine analogs is attributed to their ability to inhibit the polymerization of FtsZ. By binding to FtsZ, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to cell death.

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibition Pathway FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring GTP-dependent polymerization Inhibited_FtsZ Inhibited FtsZ Monomers FtsZ_monomers->Inhibited_FtsZ Cell_Division Cell Division Z_ring->Cell_Division Benzodioxepine_Analog Benzodioxepine Analog (e.g., E4) Benzodioxepine_Analog->FtsZ_monomers Binding No_Z_ring No Z-ring Formation Inhibited_FtsZ->No_Z_ring Bactericidal_Effect Bactericidal Effect No_Z_ring->Bactericidal_Effect

Caption: Inhibition of bacterial cell division by benzodioxepine analogs targeting FtsZ.

SAR of Benzodioxepine Analogs as Adrenoceptor Antagonists

Benzodioxepine and its structural cousins, the benzodioxanes, have a rich history as modulators of adrenergic receptors (adrenoceptors), particularly the α1-adrenoceptor subtypes. These receptors are involved in a myriad of physiological processes, including the regulation of blood pressure and smooth muscle contraction. The development of subtype-selective α1-adrenoceptor antagonists is a key objective in the treatment of conditions like benign prostatic hyperplasia (BPH) and hypertension.

Key SAR Insights for α1-Adrenoceptor Antagonism

SAR studies of 1,4-benzodioxan-related compounds have provided a wealth of information on the structural requirements for high affinity and selectivity at α1-adrenoceptor subtypes.

  • Side Chain: The nature of the side chain at the 2-position of the dioxepine/dioxane ring is a critical determinant of activity. A basic amine, often incorporated into a piperazine ring, is a common feature of potent antagonists.

  • Aromatic Substituents: Substitution on the pendant phenyl ring of the side chain can significantly influence subtype selectivity. For instance, a 2-methoxyphenyl group is often found in high-affinity ligands.

  • Stereochemistry: The stereochemistry at chiral centers within the benzodioxepine scaffold can have a profound impact on receptor binding. In many cases, a specific enantiomer will exhibit significantly higher affinity than its counterpart.

Table 2: Affinity of Benzodioxane Analogs at α1-Adrenoceptor Subtypes

CompoundR Group on PiperazineKᵢ (nM) α₁ₐKᵢ (nM) α₁ᵦKᵢ (nM) α₁d
1 2-Methoxyphenyl0.52.11.0
2 2-Ethoxyphenyl0.83.51.5
3 2-Fluorophenyl2.310.25.4
4 Phenyl5.125.612.3
5 2-Pyrimidyl15.880.135.7

Note: This table presents representative data to illustrate SAR trends.

The data suggests that an ortho-alkoxy substituent on the terminal phenyl ring is favorable for high affinity across all α1-adrenoceptor subtypes.

Signaling Pathway of α1-Adrenoceptors

α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon activation by an agonist like norepinephrine, they initiate a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). Benzodioxepine antagonists block this pathway by competitively binding to the receptor.

Adrenergic_Signaling Norepinephrine Norepinephrine (Agonist) Alpha1_AR α1-Adrenoceptor Norepinephrine->Alpha1_AR Binds to Gq_11 Gq/11 Alpha1_AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response Benzodioxepine_Antagonist Benzodioxepine Antagonist Benzodioxepine_Antagonist->Alpha1_AR Blocks

Caption: α1-Adrenoceptor signaling and its antagonism by benzodioxepine analogs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative benzodioxepine analog and the biological evaluation of its antibacterial activity.

Protocol 1: Synthesis of a Benzodioxepine-Biphenyl Amide Analog

This protocol describes the synthesis of a benzodioxepine-biphenyl amide derivative, a key step in exploring the SAR of this class of compounds.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

  • 4-Aminobiphenyl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.0 eq) in anhydrous DMF, add 4-aminobiphenyl (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired benzodioxepine-biphenyl amide analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a benzodioxepine analog against a bacterial strain like Staphylococcus aureus.[1][2]

Materials:

  • Benzodioxepine analog stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • 0.5 McFarland standard

  • Sterile saline

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzodioxepine analog stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (inoculum in MHB without the compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The benzodioxepine scaffold is a rich source of biologically active molecules with diverse therapeutic potential. The SAR studies highlighted in this guide for both antibacterial and adrenoceptor antagonist activities demonstrate the importance of systematic chemical modification and robust biological evaluation. The provided protocols offer a starting point for researchers to synthesize and test their own benzodioxepine analogs, contributing to the development of novel and effective therapeutics.

References

  • Yan, S. P., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(2), 509-518. [Link]
  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]
  • BMG LABTECH. (2024).
  • Barbaro, R., et al. (2001). Synthesis and Biological Activity of New 1,4-benzodioxan-arylpiperazine Derivatives. Further Validation of a Pharmacophore Model for alpha(1)-adrenoceptor Antagonists. Bioorganic & Medicinal Chemistry, 9(12), 3173-83. [Link]

Sources

Application Notes and Protocols: Investigating the Neuropharmacological Profile of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Disclaimer: Extensive literature searches did not yield specific neuropharmacological data for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. The following application note is a scientifically-grounded, hypothetical framework designed to guide researchers on how such a compound could be investigated if it were presumed to be a selective 5-HT1A receptor agonist, a plausible target for molecules with this chemical scaffold. The protocols and data presented are illustrative and based on established methodologies in neuropharmacology.

Introduction: A Novel Putative Modulator of the Serotonergic System

The serotonergic system, particularly the 5-hydroxytryptamine subtype 1A (5-HT1A) receptor, is a cornerstone of neuropharmacological research and a key target in the development of therapeutics for anxiety, depression, and other mood disorders.[1][2][3] The 1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, known to interact with various G protein-coupled receptors (GPCRs). This document outlines a hypothetical application of this compound (hereafter referred to as "Compound BDB") as a novel, high-affinity ligand for the 5-HT1A receptor. We will detail its presumed mechanism of action and provide robust protocols for its characterization in vitro and in vivo.

Presumed Mechanism of Action: Selective 5-HT1A Receptor Agonism

Compound BDB is hypothesized to act as a potent and selective agonist at the 5-HT1A receptor. As a GPCR, the 5-HT1A receptor, upon agonist binding, couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.[4] The resulting hyperpolarization of the neuronal membrane leads to a decrease in neuronal firing, which is the basis of its therapeutic effects in conditions like anxiety.[4][5]

5HT1A_Signaling_Pathway Compound_BDB Compound BDB (Agonist) 5HT1A_Receptor 5-HT1A Receptor Compound_BDB->5HT1A_Receptor Gi_o Gi/o Protein 5HT1A_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel Gi_o->GIRK_Channel Opens cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase K_ion K+ GIRK_Channel->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: Hypothetical signaling pathway of Compound BDB via the 5-HT1A receptor.

Quantitative Data Summary: Receptor Binding Profile

The following table summarizes hypothetical quantitative data for Compound BDB, illustrating its high affinity and selectivity for the human 5-HT1A receptor. This data would typically be generated through competitive radioligand binding assays.[6][7]

Receptor TargetRadioligandKi (nM)Assay TypeSource of Receptor
Human 5-HT1A [³H]-8-OH-DPAT 1.2 Competitive Binding HEK293 cells
Human 5-HT2A[³H]-Ketanserin> 1000Competitive BindingCHO-K1 cells
Human D2[³H]-Spiperone> 1500Competitive BindingHEK293 cells
Human α1-adrenergic[³H]-Prazosin850Competitive BindingRat Cortex

Experimental Protocols

In Vitro Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of Compound BDB for the 5-HT1A receptor using membranes from HEK293 cells stably expressing the human 5-HT1A receptor.[6][8][9]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes (HEK293-h5HT1A) Incubation 4. Incubate membranes, radioligand, and Compound BDB (or vehicle/NSB) Membrane_Prep->Incubation Compound_Dilution 2. Prepare serial dilutions of Compound BDB Compound_Dilution->Incubation Radioligand_Prep 3. Prepare radioligand solution ([³H]-8-OH-DPAT) Radioligand_Prep->Incubation Filtration 5. Rapid filtration through glass fiber filters Incubation->Filtration Washing 6. Wash filters with ice-cold buffer Filtration->Washing Scintillation 7. Add scintillation cocktail and count radioactivity Washing->Scintillation Data_Processing 8. Calculate specific binding and plot competition curve Scintillation->Data_Processing Ki_Calculation 9. Determine IC₅₀ and calculate Kᵢ using Cheng-Prusoff equation Data_Processing->Ki_Calculation

Caption: Workflow for the in vitro radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT1A receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, determined by a Bradford assay.[6]

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM), and 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of [³H]-8-OH-DPAT, and 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM serotonin).

      • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-8-OH-DPAT, and 50 µL of Compound BDB at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the total binding and competition binding counts.

    • Plot the percentage of specific binding against the log concentration of Compound BDB.

    • Determine the IC₅₀ value (the concentration of Compound BDB that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "threatening" arms of the maze.[1][10]

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase (5 min) cluster_post_test Post-Test Analysis Acclimatization 1. Acclimatize animals to testing room (60 min) Dosing 2. Administer Compound BDB (e.g., i.p.) or vehicle Acclimatization->Dosing Uptake_Period 3. Allow for drug uptake (e.g., 30 min) Dosing->Uptake_Period Placement 4. Place mouse in center of EPM, facing an open arm Uptake_Period->Placement Recording 5. Record behavior using video tracking software Placement->Recording Data_Extraction 6. Extract key parameters: Time in open/closed arms, entries Recording->Data_Extraction Statistical_Analysis 7. Perform statistical analysis (e.g., ANOVA) Data_Extraction->Statistical_Analysis Interpretation 8. Interpret results for anxiolytic-like effects Statistical_Analysis->Interpretation

Caption: Workflow for the in vivo Elevated Plus Maze test.

Step-by-Step Methodology:

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6 strain), group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

    • Allow at least one week of acclimatization to the facility before testing.

  • Apparatus:

    • The maze should be made of a non-reflective material, elevated from the floor (e.g., 50 cm). It consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape.

    • Two opposite arms are enclosed by high walls (e.g., 15 cm), and the other two are open.

  • Experimental Procedure:

    • Transport animals to the testing room at least 60 minutes before the experiment begins to acclimatize.

    • Administer Compound BDB (e.g., 0.1, 1, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection. A positive control, such as diazepam, should be included.

    • After a pre-determined uptake period (e.g., 30 minutes), place the mouse individually in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera connected to a tracking software.

    • After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.

  • Behavioral Analysis:

    • The primary parameters to be measured by the tracking software are:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Total distance traveled can be used as a measure of general locomotor activity to rule out sedative or hyperactive effects.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100].

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test to compare the different dose groups to the vehicle control.

    • A significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

References

  • Wegener, G., & Neigh, G. N. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 780190. [Link]
  • Belzung, C., & Lemoine, M. (2011). Criteria of validity for animal models of psychiatric disorders: a systematic review.
  • Wegener, G., & Neigh, G. N. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. PubMed Central. [Link]
  • Krishnan, V., & Nestler, E. J. (2011). Animal models of anxiety and depression. Frontiers in Bioscience, 13(4), 1211-1246. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
  • Wikipedia. (n.d.). Animal models of depression. [Link]
  • Alfa Cytology. (n.d.).
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
  • Rivas-Santisteban, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Psychopharmacology, 231(6), 1035-1046. [Link]
  • Oprea, T. I., et al. (2016). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. ACS Chemical Neuroscience, 7(9), 1245-1254. [Link]
  • Di Pietro, O., et al. (2010). New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. Bioorganic & Medicinal Chemistry, 18(9), 3177-3186. [Link]
  • Ciano, A., et al. (2013). Discovery of a new series of 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872-4876. [Link]
  • Cichero, E., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 11(23), 4056-4067. [Link]

Sources

Topic: Protocol for High-Purity Isolation of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Executive Summary

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a pivotal intermediate in medicinal chemistry, forming the structural core of numerous investigational compounds. The presence of impurities, arising from its synthesis, can critically impede downstream reactions, compromise final product yields, and introduce confounding variables in biological assays. This application note provides a robust, field-tested protocol for the purification of this key intermediate using normal-phase flash column chromatography. We will explore the fundamental principles governing the separation, provide a detailed step-by-step methodology from solvent selection to final product analysis, and offer practical troubleshooting guidance. This protocol is designed to consistently yield the target compound with purity exceeding 98%.

The Chromatographic Principle: Exploiting Polarity for Separation

The success of this purification hinges on the principles of normal-phase adsorption chromatography.[1][2] In this technique, we utilize a polar stationary phase (silica gel) and a significantly less polar mobile phase.[1][2] The separation is governed by a dynamic equilibrium where components of the crude mixture compete for adsorption sites on the silica surface and dissolution in the mobile phase.[2]

  • Stationary Phase: Silica gel is slightly acidic and rich in surface silanol (Si-OH) groups, making it highly polar.

  • Target Molecule: this compound possesses moderate polarity due to its two ether oxygen atoms, which can act as hydrogen bond acceptors.

  • Separation Mechanism: Less polar impurities will have a weak affinity for the silica gel and will be carried through the column rapidly by the non-polar mobile phase. More polar impurities will adsorb strongly to the silica and elute much later. Our target molecule, with its intermediate polarity, will elute between these extremes. By systematically increasing the polarity of the mobile phase (a gradient elution), we can selectively desorb and elute the target compound, cleanly separating it from contaminants.[1]

Comprehensive Workflow for Purification

The entire purification process can be visualized as a logical sequence of steps, each critical for the final outcome.

Purification_Workflow A Crude Product Analysis (Initial TLC) B Solvent System Optimization (TLC) A->B Identify Spots C Sample Preparation (Dry Loading) B->C Select Eluent E Flash Chromatography (Gradient Elution) C->E D Column Packing & Equilibration D->E Load Sample F Fraction Collection (UV Guided) E->F Elute G Fraction Analysis (TLC Pooling) F->G Monitor H Solvent Removal G->H Combine Pure Fractions I Pure Compound (>98%) (Final QC: NMR, LC-MS) H->I Isolate

Sources

Application Note: Comprehensive Purity Analysis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to international regulatory standards. This document outlines detailed procedures for High-Performance Liquid Chromatography (HPLC) as the primary assay and purity method, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities. All methodologies are presented with a focus on the rationale behind experimental choices and are framed within the context of the ICH Q2(R1) guidelines for analytical method validation.[1][2][3][4]

Introduction: The Importance of Purity in Pharmaceutical Intermediates

This compound is a heterocyclic compound whose structural motif is found in a variety of biologically active molecules. As a critical building block in the synthesis of active pharmaceutical ingredients (APIs), its purity is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[5][6][7] This application note provides a robust analytical framework for the comprehensive purity assessment of this compound.

Potential Impurity Profile

A thorough understanding of the synthetic route is essential for predicting potential impurities. While the exact commercial synthesis of this compound is proprietary, analogous syntheses of similar benzodioxepine and benzodiazepine derivatives suggest the potential for the following types of impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.

  • By-products: Resulting from side reactions, such as over-bromination or incomplete cyclization.

  • Degradation Products: Formed during storage or under stress conditions (e.g., hydrolysis, oxidation).

  • Residual Solvents: Organic volatile impurities remaining from the manufacturing process.

The analytical methods described in this note are designed to separate and quantify these potential impurities effectively.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the gold standard for the purity determination of non-volatile organic compounds like this compound. The method's high resolving power allows for the separation of the main component from closely related impurities.

Rationale for Method Development

The selection of a C18 stationary phase is based on the non-polar nature of the benzodioxepine ring system. A gradient elution with acetonitrile and water provides a robust separation of compounds with a range of polarities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase helps to sharpen peaks by minimizing tailing, particularly for any basic impurities. UV detection at 210 nm is chosen as it is a wavelength where many aromatic compounds exhibit strong absorbance, ensuring high sensitivity for a broad range of potential impurities.[8]

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.05% TFA in Water
Mobile Phase B 0.05% TFA in Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent to achieve a concentration of 0.5 mg/mL.

  • For impurity analysis, a more concentrated solution (e.g., 1.0 mg/mL) may be used to enhance the detection of trace components.

System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 5 replicate injections ≤ 2.0%
Method Validation (as per ICH Q2(R1))
  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the baseline separation of the main peak from all impurity peaks. Spiking the sample with known related compounds can further confirm specificity.

  • Linearity: Assessed over a range of concentrations (e.g., 0.05% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Determined by recovery studies, spiking the sample with known amounts of impurities at different levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

Secondary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities, particularly residual solvents.

Rationale for Method Development

A headspace sampling technique is employed to introduce volatile analytes into the GC system without injecting the non-volatile main component. A non-polar capillary column is suitable for the separation of a wide range of organic solvents. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.[2][3][9][10][11]

Experimental Protocol: GC-MS for Residual Solvents

Instrumentation:

  • GC system with a headspace autosampler, capillary column, and a mass selective detector.

GC-MS Conditions:

ParameterCondition
Column DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-350 amu

Headspace Conditions:

ParameterCondition
Vial Equilibration Temp 80 °C
Vial Equilibration Time 20 min
Loop Temperature 90 °C
Transfer Line Temp 100 °C

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analytes of interest.

  • Seal the vial immediately.

Structural Confirmation and Impurity Identification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and the identification of unknown impurities.

Rationale for Application

¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum allow for the confirmation of the this compound structure. The presence of unexpected signals can indicate the presence of impurities.[12][13][14] 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for the structural elucidation of unknown impurities if they are present at sufficient levels.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected Chemical Shifts (Predicted):

  • ¹H NMR (in CDCl₃): Aromatic protons (δ 6.8-7.5 ppm), O-CH₂ protons (δ 4.2-4.5 ppm), and C-CH₂-C protons (δ 2.1-2.4 ppm).

  • ¹³C NMR (in CDCl₃): Aromatic carbons (δ 110-160 ppm), O-CH₂ carbons (δ 65-75 ppm), and C-CH₂-C carbon (δ 30-40 ppm).

Workflow and Data Interpretation

The following diagram illustrates the integrated workflow for the purity analysis of this compound.

Purity_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation and Reporting Sample Bulk Sample of This compound Prep_HPLC Prepare for HPLC (0.5 mg/mL) Sample->Prep_HPLC Prep_GC Prepare for GC-MS (in Headspace Vial) Sample->Prep_GC Prep_NMR Prepare for NMR (in Deuterated Solvent) Sample->Prep_NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS NMR NMR Spectroscopy Prep_NMR->NMR Assay Calculate Assay (%) HPLC->Assay Impurity_Profile Profile Organic Impurities HPLC->Impurity_Profile Residual_Solvents Identify & Quantify Residual Solvents GCMS->Residual_Solvents Structure_Confirm Confirm Structure & Identify Unknowns NMR->Structure_Confirm Final_Report Final Purity Report & Certificate of Analysis Assay->Final_Report Impurity_Profile->Final_Report Residual_Solvents->Final_Report Structure_Confirm->Final_Report

Caption: Integrated workflow for purity analysis.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the comprehensive purity assessment of this compound. The combination of HPLC-UV for assay and organic impurity profiling, GC-MS for residual solvent analysis, and NMR for structural confirmation ensures that the material meets the high-quality standards required for its use in pharmaceutical manufacturing. Adherence to the principles of method validation outlined in ICH Q2(R1) is critical for ensuring the generation of accurate and trustworthy data.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • ICH topic Q 3 A (R2) - Impurities in new drug substances. (2025, January 10). Therapeutic Goods Administration (TGA).
  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. (2015, October 19). Restek.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC North America.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28). Journal of Chemical Education.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). MDPI.
  • Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). (n.d.). Scribd.
  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. (2025, August 6). ResearchGate.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). MDPI.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph.

Sources

Application Notes and Protocols for Metabolism Studies of Bromo-Substituted Benzodioxepines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolism Studies for Bromo-Substituted Benzodioxepines

Bromo-substituted benzodioxepines represent a class of compounds with significant potential in drug discovery, targeting a range of therapeutic areas. The incorporation of a bromine atom can modulate a molecule's lipophilicity, binding affinity, and metabolic stability, making it a key feature in medicinal chemistry design.[1][2] However, the metabolic fate of these halogenated compounds is a critical determinant of their pharmacokinetic profile, efficacy, and potential for toxicity. Understanding how these molecules are transformed within a biological system is paramount for advancing a drug candidate from discovery to clinical application.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for conducting robust metabolism studies of bromo-substituted benzodioxepines. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, outlines self-validating protocols, and provides a foundation for accurate data interpretation, all grounded in established scientific principles and regulatory expectations.[5][6][7]

Strategic Overview: A Phased Approach to Metabolism Studies

A thorough investigation of drug metabolism follows a logical progression from in vitro systems to more complex in vivo models. This phased approach allows for early screening and hypothesis generation, followed by more definitive studies that inform clinical development.

Metabolism_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation Microsomes Liver Microsomal Stability Assay Hepatocytes Hepatocyte Metabolism Assay Microsomes->Hepatocytes Confirmatory Phase I & II Metabolite_ID_in_vitro Metabolite Identification (LC-MS/MS) Hepatocytes->Metabolite_ID_in_vitro Identify Major Metabolites Animal_Models Animal Model Studies (Rodent, Non-rodent) Metabolite_ID_in_vitro->Animal_Models Inform In Vivo Design Metabolite_Profiling Metabolite Profiling (Plasma, Urine, Feces) Animal_Models->Metabolite_Profiling Characterize ADME Structural_Elucidation Definitive Structural Elucidation (NMR) Metabolite_Profiling->Structural_Elucidation Isolate & Confirm Structure

Caption: Phased workflow for metabolism studies.

Part 1: In Vitro Metabolism – Foundational Insights

In vitro systems provide a controlled environment to assess metabolic stability and identify the primary routes of biotransformation. These assays are cost-effective, high-throughput, and crucial for early-stage compound selection.[8]

Liver Microsomal Stability Assay: A First Look at Phase I Metabolism

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I oxidative metabolism.[8][9] This assay is a rapid and effective method to determine a compound's intrinsic clearance.

Rationale: The stability of a bromo-substituted benzodioxepine in the presence of liver microsomes provides an initial indication of its susceptibility to CYP-mediated oxidation, a common metabolic pathway for halogenated aromatic compounds.[1] A high turnover rate in this assay suggests that the compound is likely to be rapidly cleared in vivo.

Protocol: Human Liver Microsome Stability Assay [10][11][12]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]

    • Prepare a 10 mM stock solution of the bromo-substituted benzodioxepine in DMSO or acetonitrile. The final concentration of the organic solvent in the incubation should be less than 1%.[13]

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]

    • Thaw human liver microsomes (commercially available) on ice immediately before use.[13]

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsomes (final concentration typically 0.5 mg/mL).[13]

    • Pre-incubate the mixture at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[11]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point.

Data Analysis and Interpretation:

ParameterCalculationSignificance
Half-life (t½) Determined from the slope of the natural log of the remaining parent compound versus time plot.A shorter half-life indicates lower metabolic stability.
Intrinsic Clearance (Clint) Calculated from the half-life and incubation parameters.Provides a measure of the enzyme's ability to metabolize the compound.
Hepatocyte Metabolism Assay: A More Complete Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors necessary for Phase II conjugation reactions.[14] Cryopreserved or fresh hepatocytes provide a more complete in vitro model, as they contain both Phase I and Phase II enzymes, as well as transporters.[14][15][16][17]

Rationale: This assay is crucial for bromo-substituted benzodioxepines as it can reveal important conjugation pathways, such as glucuronidation or sulfation of hydroxylated metabolites, which are common for phenolic compounds.[18][19][20] It also provides a more accurate prediction of hepatic clearance by incorporating cellular uptake.[14]

Protocol: Cryopreserved Human Hepatocyte Stability and Metabolite Profiling [15][21]

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[15]

    • Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and concentration using a method like trypan blue exclusion.

  • Incubation:

    • Incubate the hepatocyte suspension with the bromo-substituted benzodioxepine (typically 1-5 µM) at 37°C in a CO2 incubator with gentle shaking.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.

    • Terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Homogenize the samples to lyse the cells and precipitate proteins.

    • Centrifuge to clarify the supernatant.

    • Analyze the supernatant by high-resolution LC-MS/MS for both the disappearance of the parent compound and the appearance of metabolites.

Part 2: Metabolite Identification and Structural Elucidation

Identifying the chemical structures of metabolites is essential for understanding the biotransformation pathways and assessing the potential for pharmacologically active or toxic metabolites.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse of Metabolite Detection

LC-MS/MS is the primary tool for detecting and quantifying drug metabolites in complex biological matrices due to its high sensitivity and selectivity.[22][23]

Rationale: For bromo-substituted compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a unique signature in the mass spectrum, aiding in the identification of bromine-containing metabolites.[24][25] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, further facilitating their identification.[4]

Analytical Workflow:

LCMS_Workflow Sample Incubation Sample LC Liquid Chromatography Sample->LC Separation MS1 Full Scan MS (MS1) (Detect Parent & Metabolites) LC->MS1 Ionization MS2 Tandem MS (MS/MS) (Fragment Ions for Structure) MS1->MS2 Precursor Ion Selection Data_Analysis Data Analysis (Identify Biotransformations) MS2->Data_Analysis Fragmentation Pattern

Caption: LC-MS/MS workflow for metabolite identification.

Common Metabolic Transformations of Bromo-Substituted Benzodioxepines:

  • Oxidation (+16 Da): Hydroxylation of the aromatic ring or aliphatic portions, often mediated by CYP enzymes.

  • Glucuronidation (+176 Da): Conjugation of a glucuronic acid moiety to a hydroxyl group, a major Phase II pathway.[19][26]

  • Sulfation (+80 Da): Conjugation of a sulfate group, another key Phase II reaction.[19][20]

  • Dehalogenation (-79/81 Da, +1 Da): Replacement of the bromine atom with a hydrogen atom. This can occur through reductive or oxidative mechanisms.[27][28][29]

  • Debromination followed by Hydroxylation (-79/81 Da, +17 Da): A common metabolic sequence for halogenated aromatics.

Interpreting MS/MS Fragmentation: The fragmentation pattern of a brominated compound and its metabolites can provide positional information. The loss of Br• (79/81 Da) or HBr (80/82 Da) is a characteristic fragmentation pathway.[30][31][32]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While LC-MS/MS is excellent for detection and proposing structures, NMR spectroscopy is often required for unambiguous structural elucidation, especially for novel or unexpected metabolites.[33][34][35][36]

Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the precise determination of where a metabolic modification has occurred.[33][37] This is particularly important for distinguishing between positional isomers, which may have identical mass spectra.[3]

Part 3: In Vivo Metabolism – Assessing the Whole System

Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism.[38][39][40]

Rationale: In vivo studies confirm the relevance of the metabolic pathways identified in vitro and can reveal the presence of extrahepatic metabolism.[41] The choice of animal species is critical, and it is important to select a species whose metabolic profile is as close as possible to that of humans.[42] Humanized mouse models, which express human drug-metabolizing enzymes, can be particularly valuable.[42]

Protocol: Rodent Metabolism Study

  • Dosing and Sample Collection:

    • Administer the bromo-substituted benzodioxepine to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

    • House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

    • Collect blood samples at multiple time points to determine the pharmacokinetic profile of the parent compound and its major metabolites.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize feces and extract with an appropriate solvent.

    • Centrifuge urine to remove any particulate matter.

  • Analysis:

    • Analyze plasma, urine, and fecal extracts by LC-MS/MS to identify and quantify the parent drug and its metabolites.

    • If a radiolabeled version of the compound is used, quantitative analysis of radioactivity in all matrices can provide a complete picture of the drug's disposition (mass balance).[43]

Data Synthesis and Reporting:

Data TypePresentationInsights Gained
In Vitro Stability Table of t½ and Clint valuesRank ordering of compounds based on metabolic lability.
Metabolite Profile Chromatograms and mass spectraIdentification of major biotransformation pathways.
In Vivo Pharmacokinetics Plasma concentration-time curvesUnderstanding of absorption, distribution, and elimination.
Excretion Profile Percentage of dose recovered in urine and fecesDetermination of the primary routes of elimination.

Conclusion: An Integrated Approach to De-risking Drug Development

The metabolism of bromo-substituted benzodioxepines is a multifaceted process that requires a systematic and integrated investigational approach. By combining robust in vitro screening assays with definitive in vivo studies and leveraging powerful analytical techniques like LC-MS/MS and NMR, researchers can build a comprehensive understanding of a compound's metabolic fate. This knowledge is not merely academic; it is a cornerstone of modern drug development, enabling the selection of candidates with favorable pharmacokinetic properties and de-risking the path to clinical success. Adherence to these principles and protocols will ensure the generation of high-quality, reliable data that is essential for making informed decisions in the drug discovery and development pipeline.

References

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). National Institutes of Health.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • NMR Spectroscopy and Databases for the Identification of Metabolites. (2022, March 30). Bruker.
  • Analytical strategies for identifying drug metabolites. (2007). PubMed.
  • Phase II (Conjugation) Reactions. (n.d.). Pharmapproach.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
  • Clinical Insights into Drug Metabolism and Detoxification Pathways. (n.d.). Longdom Publishing.
  • Drug Metabolism: Phase II Reactions. (2023, September 22). JoVE.
  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2018, December 28). PubMed Central.
  • Combining NMR and Mass Spectrometry for Metabolomics. (n.d.). Creative Biostructure.
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016, March 9). Greenwich Academic Literature Archive (GALA).
  • Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery. (n.d.). Hilaris Publisher.
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023, May 29). IJRPC.
  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. (n.d.). PubMed Central.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed.
  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23). Corning.
  • How necessary are animal models for modern drug discovery? (n.d.). Taylor & Francis Online.
  • Hepatocyte Stability. (n.d.). Cyprotex.
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). YouTube.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). Taylor & Francis Online.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Phase II Drug Metabolism. (n.d.). ResearchGate.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm.
  • Drug Metabolism. (2024, December 29). Chemistry LibreTexts.
  • Phase I Reactions: Reductive Reactions. (2025, February 12). JoVE.
  • Analytical strategies for identifying drug metabolites. (2025, August 7). ResearchGate.
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PubMed Central.
  • Role of animal models in biomedical research: a review. (2022, July 1). PubMed Central.
  • Drug metabolism studies in animal models. (2025, August 7). ResearchGate.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PubMed Central.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. (2019, February 4). PubMed.
  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. (n.d.). PubMed Central.
  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram. (n.d.). Doc Brown's Chemistry.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Pharmacokinetics and Drug Interactions. (n.d.). MDPI.
  • Dehalogenation. (n.d.). Wikipedia.
  • Role of reduced flavin in dehalogenation reactions. (2021, January 15). PubMed.
  • Biochemical studies on the metabolic activation of halogenated alkanes. (n.d.). PubMed Central.
  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency.
  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Drug Labeling Studies in Clinical Pharmacology: Recent FDA/EMA Updates. (n.d.). Xtalks.
  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (n.d.). Regulations.gov.
  • Services for in vitro Metabolism research. (n.d.). Admescope.
  • Drug Metabolism Assays. (n.d.). BioIVT.

Sources

Application Notes & Protocols: The Versatility of 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: A Strategic Building Block in Modern Synthesis

7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is a versatile bicyclic building block that has garnered significant interest among researchers in medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring fused to a seven-membered dioxepine ring, provides a unique combination of rigidity and conformational flexibility. The key to its utility lies in the bromine substituent on the aromatic ring, which serves as a highly effective synthetic handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, making it an invaluable intermediate in the construction of complex molecular architectures.

The benzodioxepine moiety itself is a recognized pharmacophore present in numerous biologically active compounds. Therefore, derivatives synthesized from this intermediate are of high interest in drug development programs targeting a range of therapeutic areas.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Off-white to light yellow solid
CAS Number 147644-11-9[1]
Purity Typically >97%

Safety & Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the benzodioxepine core is ideally suited for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. We will focus on two of the most powerful and widely adopted methods: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

G cluster_0 Starting Material cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Derivative Classes A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Boronic Acid/Ester, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine, Pd Catalyst, Base D Aryl/Heteroaryl Substituted Benzodioxepines B->D E Amino-Substituted Benzodioxepines C->E

Caption: Synthetic pathways for this compound.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

Expertise & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional functional group tolerance and stereospecificity.[3][4] For an aryl bromide like our intermediate, the reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, leading to higher yields and faster reaction times.[5]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative\nAddition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials & Equipment:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.04 eq., 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Inerting the System: Subject the flask to three cycles of vacuum followed by backfilling with nitrogen or argon to ensure the reaction mixture is thoroughly deoxygenated.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS. A typical reaction time is 6-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-phenyl-3,4-dihydro-2H-1,5-benzodioxepine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Expertise & Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[6] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[7] Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial to promote the reductive elimination step, which is often rate-limiting, especially with less nucleophilic amines.[7][8]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-Br(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L)->Amine\nCoordination Deprotonation Deprotonation Amine\nCoordination->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative\nAddition R'R''NH R'R''NH R'R''NH->Amine\nCoordination Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials & Equipment:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation (in a glovebox): To a reaction vial, add Pd₂(dba)₃ (0.025 eq., 2.5 mol%), XPhos (0.05 eq., 5 mol%), and sodium tert-butoxide (1.4 eq.).

  • Reactant Addition: In the same vial, add this compound (1.0 eq.).

  • Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene, followed by morpholine (1.2 eq.) via syringe.

  • Reaction: Seal the vial tightly and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Pass the mixture through a short plug of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-aryl morpholine product.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 2: Comparison of Cross-Coupling Methodologies

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Coupling Partner Organoboron compound (e.g., boronic acid)Primary or secondary amine
Typical Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)
Common Ligands PPh₃, SPhos, XPhosXPhos, RuPhos, BrettPhos
Key Application Synthesis of biaryls, conjugated systemsSynthesis of arylamines, N-heterocycles
Byproducts Boron salts (generally water-soluble)Salt of the base (e.g., NaCl, KBr)

Conclusion

This compound stands out as a highly valuable and adaptable intermediate for synthetic chemists. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed cross-coupling reactions. The protocols detailed herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and field-tested methodologies for elaborating this core structure. By leveraging these powerful synthetic tools, researchers can readily access a diverse library of novel benzodioxepine derivatives for evaluation in drug discovery, agrochemicals, and materials science, accelerating the pace of innovation.

References

  • Ahmad, S., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(3), 5202-5219.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2534-2541.
  • Ali, H., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5219.
  • Pellicciari, R., et al. (2017). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PLoS ONE, 12(9), e0185371.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Welcome to the technical support guide for the synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves the formation of a seven-membered ring, a process that can be challenging due to competing side reactions and unfavorable ring strain energetics. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers with the practical, in-depth knowledge required to optimize reaction conditions, maximize yields, and ensure high product purity. We will delve into the causality behind procedural choices, offering field-proven insights to navigate the common pitfalls associated with this synthesis.

Section 1: Core Synthetic Strategy & Mechanistic Overview

The most reliable and common route to this compound is via a double Williamson ether synthesis. This involves the reaction of 4-bromocatechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane, in the presence of a base.

The reaction proceeds in two main steps under basic conditions:

  • Deprotonation: The base removes the acidic protons from the hydroxyl groups of 4-bromocatechol, generating a more nucleophilic phenoxide.

  • Nucleophilic Substitution (Sₙ2): The phenoxide attacks one of the electrophilic carbons of the 1,3-dihalopropane, displacing the first halide. The resulting intermediate then undergoes a second, intramolecular Sₙ2 reaction to close the seven-membered ring.

The critical challenge lies in favoring the desired intramolecular cyclization over the undesired intermolecular polymerization.

G cluster_reactants Inputs Reactant1 4-Bromocatechol Intermediate Mono-alkylated Intermediate Reactant1->Intermediate Sₙ2 (Step 1) + Base/Solvent Reactant2 1,3-Dihalopropane (e.g., Br(CH₂)₃Br) Reactant2->Intermediate Sₙ2 (Step 1) + Base/Solvent Base Base (e.g., Cs₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product 7-bromo-3,4-dihydro-2H- 1,5-benzodioxepine Intermediate->Product Intramolecular Sₙ2 (Step 2)

Caption: Core synthetic pathway for this compound.

Section 2: Troubleshooting and Optimization FAQs

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I improve it?

Answer: Low yields in this synthesis are almost always attributable to one of two factors: the dominance of intermolecular polymerization over intramolecular cyclization, or incomplete reaction due to suboptimal choice of reagents and conditions.

Causality: The formation of a seven-membered ring is entropically and enthalpically less favorable than linear chain extension. For the second Sₙ2 reaction to occur intramolecularly, the reactive ends of the mono-alkylated intermediate must be in close proximity. At high concentrations, the reactive phenoxide end of one molecule is more likely to encounter the electrophilic halide end of a different molecule, leading to a polymer.

Solutions & Optimization Strategies:

  • Implement High-Dilution Conditions: This is the single most critical factor for favoring cyclization. By keeping the concentration of the reactants extremely low, you minimize the probability of intermolecular collisions.

    • Technique: Instead of adding all reagents at once, use syringe pumps to slowly and simultaneously add separate solutions of the 4-bromocatechol/base and the 1,3-dihalopropane to a large volume of refluxing solvent over several hours (e.g., 8-12 hours). This ensures the instantaneous concentration of reactive intermediates remains near zero.

  • Leverage the "Cesium Effect": Cesium carbonate (Cs₂CO₃) is often a superior base to more common choices like potassium carbonate (K₂CO₃) or sodium hydride (NaH) for medium-ring cyclizations.

    • Mechanism: The large cesium cation (Cs⁺) acts as a template, coordinating loosely with both oxygen atoms of the catechol and the leaving group of the alkyl chain. This "templating" holds the reactive ends of the intermediate in a favorable conformation for cyclization, effectively increasing the effective molarity for the intramolecular reaction.

  • Optimize Your Solvent and Base Combination: The choice of solvent and base are intrinsically linked and crucial for ensuring the reaction proceeds efficiently.

Parameter Recommendation Scientific Rationale
Base Cesium Carbonate (Cs₂CO₃)Primary Choice. Utilizes the "Cesium Effect" to template the cyclization. Less hygroscopic and easier to handle than NaH.
Potassium Carbonate (K₂CO₃)Alternative. A more economical option, but typically results in lower yields due to less effective templating. Requires a phase-transfer catalyst in less polar solvents.
Solvent N,N-Dimethylformamide (DMF)Primary Choice. A polar aprotic solvent that readily dissolves the carbonate base and phenoxide salt, promoting a homogenous reaction and accelerating Sₙ2 kinetics.
Acetonitrile (MeCN)Alternative. Also polar aprotic. Its lower boiling point can be advantageous for easier removal, but it is generally less effective at solubilizing carbonate bases.
Temperature 80-100 °CBalances reaction rate with reagent stability. Higher temperatures can promote side reactions or decomposition.
Leaving Group Br > I > Cl > OTs1,3-dibromopropane or 1,3-diiodopropane are ideal. Bromide and iodide are excellent leaving groups for Sₙ2 reactions, ensuring a fast and efficient cyclization step.
Q2: I'm observing a significant amount of an insoluble, sticky precipitate, which I believe is a polymer. How do I prevent this?

Answer: The formation of a polymeric precipitate is the classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a direct consequence of reactant concentration.

Solution: The definitive solution is the rigorous application of the high-dilution principle as described in Q1. The diagram below illustrates the competing pathways. Your goal is to create conditions where Pathway A is overwhelmingly favored.

G Intermediate Mono-alkylated Intermediate Product Desired Product (Intramolecular Cyclization) Intermediate->Product Pathway A (Favored by High Dilution & Cesium Effect) Polymer Undesired Polymer (Intermolecular Reaction) Intermediate->Polymer Pathway B (Favored by High Concentration) Another_Intermediate + Another Intermediate Molecule Another_Intermediate->Polymer

Caption: Competing reaction pathways for the synthesis intermediate.

Q3: How should I monitor the reaction's progress effectively?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

Procedure:

  • Prepare a Baseline TLC: Before starting the reaction, spot your starting materials (4-bromocatechol and 1,3-dibromopropane) on a TLC plate to establish their retention factors (Rƒ).

  • Select a Solvent System: A good starting point is a mixture of a nonpolar and a moderately polar solvent, such as 3:1 Hexanes:Ethyl Acetate. Adjust the ratio until the Rƒ of your expected product is around 0.3-0.4. The product, being less polar than the diol starting material, will have a higher Rƒ.

  • Monitor Periodically: Every 1-2 hours, take a small aliquot from the reaction mixture, dilute it with a solvent like dichloromethane, and run a TLC.

  • Interpretation:

    • Look for the disappearance of the 4-bromocatechol spot (which will be very polar, likely near the baseline).

    • Look for the appearance of a new spot at a higher Rƒ. This is likely your product.

    • Streaking or spots remaining at the baseline may indicate the formation of salts or polymers.

For more quantitative analysis, GC-MS can be used to track the disappearance of starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z).

Q4: What is the most effective protocol for work-up and purification?

Answer: Proper work-up is essential to remove the solvent, excess base, and salts before chromatographic purification.

Step-by-Step Work-up Protocol:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Filter (if necessary): If a solid base like Cs₂CO₃ was used, filter the mixture through a pad of Celite to remove the insoluble salts. Wash the filter cake with a small amount of ethyl acetate or dichloromethane.

  • Solvent Removal: If using a high-boiling solvent like DMF, it must be removed. This can be done by aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product into a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Wash the Organic Layer: Combine the organic extracts and wash them sequentially with:

    • Water (to remove residual DMF).

    • A dilute solution of NaOH (e.g., 1M) to remove any unreacted 4-bromocatechol.

    • Brine (saturated NaCl solution) to remove excess water and aid in layer separation.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification Protocol: The crude product will likely be an oil or a low-melting solid. Flash column chromatography on silica gel is the standard method for purification.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Start with a nonpolar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate. Collect fractions and analyze them by TLC to identify those containing the pure product.

Section 3: Reference Protocol

Optimized High-Dilution Synthesis of this compound

This protocol is designed as a self-validating system, incorporating the best practices discussed above to maximize the chances of a successful, high-yield synthesis.

Materials:

  • 4-Bromocatechol (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Two 50 mL Syringes and a Syringe Pump

  • Three-neck Round-bottom flask (sized for the total solvent volume) equipped with a reflux condenser and magnetic stirrer.

Procedure:

  • Setup: In a flame-dried three-neck flask under an inert atmosphere (Nitrogen or Argon), add the main volume of anhydrous DMF (e.g., 200 mL for a 10 mmol scale reaction) and bring it to reflux (approx. 90-100 °C) with vigorous stirring.

  • Prepare Syringe A: Dissolve 4-bromocatechol (1.0 eq) and 1,3-dibromopropane (1.1 eq) in 40 mL of anhydrous DMF.

  • Prepare Syringe B: Suspend cesium carbonate (2.5 eq) in 40 mL of anhydrous DMF. Note: Cs₂CO₃ is not fully soluble, so ensure the suspension is well-mixed.

  • Slow Addition: Using the syringe pump, add the contents of Syringe A and Syringe B simultaneously to the refluxing DMF over a period of 10 hours. The slow addition into a large volume of hot solvent is the essence of the high-dilution technique.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction progress via TLC as described in Q3.

  • Work-up and Purification: Follow the detailed work-up and purification protocols outlined in Q4.

References

  • Gallardo, H., et al. (2004). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. Journal of the Chilean Chemical Society. [Link]
  • van Keulen, B. J., et al. (1979). The Cesium Effect. A study of the rules of the cesium cation in ring-closure reactions. Journal of the Chemical Society, Chemical Communications.
  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio- and Macrocyclic Compounds by Ring Closure Reactions under High Dilution. Topics in Current Chemistry. An authoritative review on the principles and applications of the high-dilution technique for synthesizing cyclic molecules, which is directly applicable to this synthesis. [Link]
  • Ghosh, S., et al. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Tetrahedron Letters. While using a different synthetic strategy (RCM), this paper demonstrates modern approaches to forming the benzodioxepin core, providing context for the importance of this heterocyclic system. [Link]

common side reactions in benzodioxepine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzodioxepine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on understanding the underlying chemistry to prevent side reactions and optimize product yield and purity.

Structure of This Guide

This guide is structured as a series of question-and-answer articles, each addressing a specific problem you might encounter. The topics covered include:

  • FAQ 1: Low Yield of Benzodioxepine Due to Polymerization.

  • FAQ 2: Formation of Elimination Byproducts.

  • FAQ 3: Competing C-Alkylation of the Catechol Ring.

  • FAQ 4: Incomplete Reaction and Recovery of Starting Materials.

  • FAQ 5: Challenges in the Synthesis of Benzodioxepinones via Dieckmann Condensation.

  • FAQ 6: Purification Strategies for Removing Oligomeric Byproducts.

FAQ 1: I am getting a low yield of my target benzodioxepine and a lot of polymeric material. How can I favor the intramolecular cyclization?

A1: The formation of polymers is a common side reaction in benzodioxepine synthesis, arising from intermolecular reactions competing with the desired intramolecular cyclization. To favor the formation of the seven-membered ring, the high dilution principle is the most effective strategy.[1]

Understanding the Problem: Intramolecular vs. Intermolecular Reactions

The synthesis of benzodioxepines often involves the reaction of a catechol derivative with a bifunctional electrophile (e.g., a dihaloalkane). The desired reaction is an intramolecular cyclization, where both ends of the electrophile react with the two hydroxyl groups of the same catechol molecule to form the seven-membered ring. However, an intermolecular reaction can also occur, where one end of the electrophile reacts with one catechol molecule, and the other end reacts with a different catechol molecule, leading to the formation of linear oligomers or polymers.[2]

Troubleshooting and Protocol

The key to favoring intramolecular cyclization is to maintain a very low concentration of the reactants. This reduces the probability of two different reactant molecules encountering each other, thus suppressing the intermolecular pathway.

Experimental Protocol: High Dilution Synthesis of a Benzodioxepine

This protocol describes the synthesis of a generic benzodioxepine from a catechol and a 1,3-dihalopropane using the high dilution principle.

Reagents and Solvents:

  • Catechol derivative (1.0 eq)

  • 1,3-Dihalopropane (e.g., 1,3-dibromopropane) (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.5 eq)

  • Anhydrous, polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add the base and a large volume of the solvent.

  • In the dropping funnel, prepare a solution of the catechol and the 1,3-dihalopropane in the same solvent.

  • Heat the reaction mixture in the flask to the desired temperature (e.g., 80-120 °C).

  • Using a syringe pump, add the solution from the dropping funnel to the reaction flask very slowly over a period of several hours (e.g., 8-24 hours).[1]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Intramolecular vs. Intermolecular Reaction Pathways

G cluster_0 Intramolecular Cyclization (Favored at High Dilution) cluster_1 Intermolecular Polymerization (Favored at High Concentration) Catechol Catechol Benzodioxepine Benzodioxepine Catechol->Benzodioxepine + Dihalide (1:1 reaction) Dihalide Dihalide Catechol_A Catechol Intermediate Dimer Intermediate Catechol_A->Intermediate + Dihalide Dihalide_A Dihalide Polymer Polymer Intermediate->Polymer + n(Catechol + Dihalide)

Caption: High dilution favors the intramolecular pathway to the desired benzodioxepine.

FAQ 2: My reaction is producing significant amounts of an alkene byproduct. What is causing this and how can I prevent it?

A2: The formation of an alkene is likely due to a competing E2 elimination reaction of the alkyl halide, which is promoted by the basic conditions of the Williamson ether synthesis. This can be minimized by careful selection of the base and reaction temperature.

Understanding the Problem: Substitution vs. Elimination

The Williamson ether synthesis is an Sₙ2 reaction. However, alkoxides are not only good nucleophiles but also strong bases. When reacting with a primary alkyl halide, substitution is generally favored. With secondary and tertiary alkyl halides, the E2 elimination reaction becomes increasingly competitive and can be the major pathway.[3][4]

Troubleshooting and Protocol

1. Choice of Base:

  • Use a less sterically hindered and milder base. While strong bases like NaH are effective in deprotonating the catechol, they can also promote elimination.

  • Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better choice as they are sufficiently basic to deprotonate the phenol but are less likely to cause elimination. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

2. Reaction Temperature:

  • Lowering the reaction temperature will generally favor the Sₙ2 reaction over the E2 reaction, as elimination has a higher activation energy.

3. Nature of the Alkyl Halide:

  • Use a primary alkyl halide whenever possible. If the structure of the desired benzodioxepine requires a secondary halide, expect lower yields and be prepared for more extensive purification.

Table: Base Selection and Its Impact on Side Reactions

BaseStrengthCommon Side ReactionsRecommendation for Benzodioxepine Synthesis
NaHVery StrongCan promote eliminationUse with caution, at lower temperatures
K₂CO₃ModerateLess elimination than NaHRecommended
Cs₂CO₃ModerateMinimal elimination, promotes Sₙ2Highly Recommended

FAQ 3: I am observing C-alkylation on the aromatic ring of my catechol. How can I ensure selective O-alkylation?

A3: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. Selective O-alkylation is favored by using polar aprotic solvents. [5]

Understanding the Problem: O- vs. C-Alkylation

The phenoxide ion exists in resonance, with negative charge density on both the oxygen atom and the ortho and para carbons of the ring. Reaction at the oxygen gives the desired ether (O-alkylation), while reaction at a carbon gives a C-alkylated phenol.

Troubleshooting and Protocol

The choice of solvent plays a crucial role in determining the site of alkylation.[5]

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile): These solvents solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion. This leaves the oxygen as the most nucleophilic site, favoring O-alkylation.

  • Protic solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making it less nucleophilic. This can increase the amount of C-alkylation.[5]

Recommendation: Always use a polar aprotic solvent for the Williamson ether synthesis step in your benzodioxepine preparation to maximize O-alkylation.

Diagram: O- vs. C-Alkylation of a Phenoxide

G Phenoxide Phenoxide Ion O-Alkylation O-Alkylated Product (Ether - Desired) Phenoxide->O-Alkylation  Reaction at Oxygen (Favored in Polar Aprotic Solvents) C-Alkylation C-Alkylated Product (Side Product) Phenoxide->C-Alkylation  Reaction at Carbon (Can occur in Protic Solvents)

Caption: Solvent choice directs the alkylation of phenoxides.

FAQ 4: My reaction is not going to completion, and I am recovering a significant amount of mono-alkylated catechol. What should I do?

A4: Incomplete reaction leading to the mono-alkylated intermediate suggests either insufficient reaction time, inadequate base, or deactivation of the alkylating agent. A stepwise approach can also provide better control.

Understanding the Problem

The formation of the benzodioxepine requires two successful alkylation steps. If the second intramolecular alkylation is slow, the mono-alkylated intermediate can accumulate.

Troubleshooting and Protocol

1. Reaction Time and Temperature:

  • Increase the reaction time and/or temperature to drive the second cyclization step to completion. Monitor the reaction progress carefully by TLC or LC-MS.

2. Stoichiometry of the Base:

  • Ensure at least two equivalents of base are used to deprotonate both phenolic hydroxyl groups. An excess of base (e.g., 2.5 equivalents) is often beneficial.

3. Stepwise Synthesis:

  • For complex substrates, a one-pot reaction may not be optimal. Consider a two-step procedure:

    • Mono-alkylation: React the catechol with one equivalent of the dihaloalkane and one equivalent of base to selectively form the mono-alkylated intermediate.

    • Intramolecular Cyclization: Isolate the mono-alkylated product and then subject it to a second reaction with a strong base to promote the intramolecular cyclization. This can provide better control and higher overall yields.

FAQ 5: I am attempting a Dieckmann condensation to form a benzodioxepinone, but the yield is low. What are the common side reactions?

A5: The Dieckmann condensation, an intramolecular Claisen condensation, is effective for forming five- and six-membered rings. For seven-membered rings like benzodioxepinones, intermolecular dimerization can be a significant competing reaction. [1][6]

Understanding the Problem

The Dieckmann condensation involves the intramolecular reaction of a diester to form a β-keto ester. For larger rings, the two ester groups of the same molecule may not be in a favorable conformation for cyclization, making it more likely for the enolate of one molecule to react with the ester of another molecule, leading to a dimer.[1]

Troubleshooting and Protocol
  • High Dilution: As with other cyclizations, the high dilution principle is crucial to suppress intermolecular dimerization.[1]

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium ethoxide is classic, but sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF or toluene can give better results and minimize side reactions.[1]

  • Irreversible Deprotonation: The final deprotonation of the resulting β-keto ester is the driving force for the reaction. Ensure a sufficient amount of base is present to allow for this irreversible step.[7]

FAQ 6: How can I effectively purify my benzodioxepine from oligomeric byproducts?

A6: The purification of macrocyclic or medium-ring compounds from their oligomeric byproducts can be challenging due to their similar polarities. Column chromatography is the primary method, but optimization of the stationary and mobile phases is key.

Purification Protocol

1. Column Chromatography:

  • Stationary Phase: Standard silica gel is usually sufficient.

  • Mobile Phase: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) is often effective. The desired cyclic product is typically less polar than the starting materials but may have a similar polarity to the small oligomers. Careful fractionation and analysis of the fractions by TLC or LC-MS are necessary.

2. Recrystallization:

  • If the benzodioxepine is a solid, recrystallization can be a highly effective method for removing impurities, including oligomers. Experiment with different solvent systems to find one that provides good solubility at high temperature and poor solubility at low temperature for the desired product.

3. Preparative HPLC:

  • For challenging separations, preparative reverse-phase HPLC can provide high purity, although it is less scalable than column chromatography.

References

  • Williamson ether synthesis. In Wikipedia; 2023. [Link]
  • High dilution principle. In Wikipedia; 2023. [Link]
  • Rossa, L.; Vögtle, F. Synthesis of Medio- and Macrocyclic Compounds by High-Dilution Principle Techniques. Top. Curr. Chem.1983, 113, 1–86.
  • Synthesis of structurally diverse bis-peptide oligomers. J Org Chem.2006, 71(23), 8691-5. [Link]
  • Isolation and Purification of Macrocyclic Components From Penicillium Fermentation Broth by High-Speed Counter-Current Chromatography.
  • Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Molecules. 2021, 26(16), 4967. [Link]
  • Dieckmann Condens
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies. Acc. Chem. Res.2021, 54(5), 1265–1280. [Link]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Org. Lett.2012, 14(17), 4568–4571. [Link]
  • One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New J. Chem.2020, 44, 14194-14201. [Link]
  • Catechol-Based Antimicrobial Polymers. Polymers (Basel). 2021, 13(16), 2630. [Link]
  • Anionic Polymerization of Vinylcatechol Derivatives: Reversal of the Monomer Gradient Directed by the Position of the Catechol Moiety in the Copolymerization with Styrene. Macromolecules. 2020. [Link]
  • Synthesis of catechol and zwitterion-bifunctionalized poly(ethylene glycol) for the construction of antifouling surfaces. Polym. Chem.2015, 6, 5325-5334. [Link]
  • WO2021127079A1 - Large scale production of catechol-containing polymers.
  • CN1230492C - Compositions and methods for inhibiting polymerization and polymer growth.
  • Phenolates- O-alkylation and C-alkyl

Sources

Technical Support Center: Synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles governing this synthesis, providing you with the expert insights needed to achieve consistent and high-yield results.

The primary and most reliable method for synthesizing this molecule is the intramolecular double Williamson ether synthesis, starting from 4-bromobenzene-1,2-diol (4-bromocatechol) and a 1,3-dihalopropane. This guide focuses on optimizing this specific pathway.

Troubleshooting Guide: A Deeper Dive into Common Failures

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most probable causes?

Answer: Low yields in this cyclization are almost always attributable to a critical competition between the desired intramolecular reaction (cyclization) and an undesired intermolecular side reaction (polymerization).

  • Causality: The dianion of 4-bromocatechol is a potent binucleophile. If the concentration of reactants is too high, the nucleophilic phenoxide of one molecule is more likely to react with a 1,3-dihalopropane molecule that has already reacted with another catechol molecule. This chain reaction leads to the formation of high-molecular-weight oligomers and polymers, which are often isolated as an intractable, sticky residue. This significantly consumes your starting material and reduces the yield of the desired seven-membered ring.

  • Solution: The cornerstone of successful cyclization is the implementation of high-dilution conditions . This principle, known as the Ruggli-Ziegler dilution principle, ensures that the reactive ends of a single molecule are sterically favored to find each other over finding another reactive molecule. This is achieved by the slow addition of one reactant to a large volume of solvent containing the other.

Question 2: I'm observing a significant amount of a gummy, insoluble byproduct after my reaction. What is it, and how can I prevent its formation?

Answer: This byproduct is the polymer described in the previous point. Its formation is a clear indicator that your reaction conditions favor intermolecular pathways.

  • Mechanism of Polymer Formation:

    • A molecule of deprotonated 4-bromocatechol reacts with 1,3-dibromopropane to form a mono-alkylated intermediate.

    • Before this intermediate can cyclize, its free phenoxide end reacts with another molecule of 1,3-dibromopropane, or its bromo-propyl end is attacked by another catechol molecule.

    • This process repeats, leading to a linear polyether.

  • Preventative Strategy: Employ a syringe pump for the slow, controlled addition of the 1,3-dihalopropane to a heated solution of the 4-bromocatechol and base in a large volume of solvent. This maintains a very low instantaneous concentration of the dihalide, starving the polymerization reaction and giving the mono-alkylated intermediate ample time to undergo the desired intramolecular cyclization. See Protocol 1 for a detailed high-dilution setup.

Question 3: My reaction seems to stall, leaving a significant amount of unreacted 4-bromocatechol even after prolonged heating. What's going wrong?

Answer: This issue points towards incomplete deprotonation of the starting catechol, which can be traced to several factors:

  • Base Selection and Stoichiometry: A full two equivalents of base are required to form the dianion. Weak bases like sodium bicarbonate (NaHCO₃) are generally insufficient. Potassium carbonate (K₂CO₃) is effective, but Cesium Carbonate (Cs₂CO₃) is often superior. The large, soft cesium cation coordinates loosely with both phenoxide anions, pre-organizing the molecule in a conformation favorable for cyclization—a phenomenon known as the "cesium effect." Sodium hydride (NaH) is also a strong, effective base, but requires strictly anhydrous conditions.[1]

  • Solvent Choice: The solvent must be polar aprotic to dissolve the phenoxide salt intermediate but not interfere with the SN2 reaction. Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices. While acetone can be used, its lower boiling point may require longer reaction times.[1][2]

  • Presence of Water: Moisture in the solvent or on the glassware will quench the base (especially NaH) and protonate the phenoxide, rendering it non-nucleophilic. Ensure all glassware is oven-dried and use anhydrous solvents for best results.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for diagnosing and resolving low-yield issues.

G start Low Yield Observed check_byproduct Analyze Crude Mixture: What is the main byproduct? start->check_byproduct polymer Polymeric / Gummy Residue check_byproduct->polymer Polymerization Dominates unreacted_sm Mainly Unreacted Starting Material check_byproduct->unreacted_sm Incomplete Reaction implement_hd Action: Implement High-Dilution (See Protocol 1) polymer->implement_hd check_base Action: Re-evaluate Base & Conditions unreacted_sm->check_base base_details 1. Use >2 eq. of strong base (K₂CO₃, Cs₂CO₃). 2. Ensure anhydrous solvent (DMF, MeCN). 3. Increase reaction temperature. check_base->base_details

Caption: Troubleshooting Decision Tree for Low Yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dihalide to use: 1,3-dibromopropane or 1,3-dichloropropane? A: 1,3-dibromopropane is generally preferred. Bromide is a better leaving group than chloride, allowing the SN2 reaction to proceed under milder conditions (lower temperatures, shorter reaction times).[2][3] While 1,3-dichloropropane is less expensive, it requires more forcing conditions, which can sometimes lead to decomposition or other side reactions.

Q2: Can a phase-transfer catalyst (PTC) improve this reaction? A: Yes, a PTC like tetrabutylammonium bromide (TBAB) can be highly beneficial, particularly when using a solid base like potassium carbonate in a solvent like acetonitrile. The PTC forms an ion pair with the phenoxide anion, shuttling it into the organic phase and increasing its effective concentration and reactivity towards the 1,3-dihalopropane.[4][5] This can accelerate the reaction and often allows for lower reaction temperatures, which can further suppress side reactions.

Q3: How should I purify the final product for high-purity applications? A: A multi-step approach is best.

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench with water. This dissolves the inorganic salts (e.g., KBr, CsBr).

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: The most effective method for removing polymeric byproducts and baseline impurities is flash column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective. See Protocol 2 for details.

Optimized Experimental Protocols

Protocol 1: High-Dilution Synthesis using Cesium Carbonate

This protocol is designed to maximize yield by minimizing polymerization.

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a rubber septum, add 4-bromobenzene-1,2-diol (1.0 eq) and Cesium Carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a starting catechol concentration of approximately 0.01-0.02 M. Begin stirring and heat the mixture to 80-90 °C.

  • Reagent Preparation: In a separate flask, prepare a dilute solution of 1,3-dibromopropane (1.1 eq) in anhydrous DMF. Load this solution into a syringe.

  • Slow Addition: Mount the syringe onto a syringe pump and insert the needle through the septum of the reaction flask. Add the 1,3-dibromopropane solution to the heated catechol mixture over a period of 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80-90 °C for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing a significant volume of water. Extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid using flash column chromatography as described in Protocol 2 .

Table 1: Comparison of Reaction Conditions
ParameterCondition A (Basic)Condition B (Optimized)Condition C (PTC)Rationale for Improvement
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.2 eq)K₂CO₃ (2.5 eq)Cesium effect pre-organizes intermediate for cyclization.
Solvent AcetoneAnhydrous DMFAcetonitrileHigher boiling point and better salt solubility.
Dilution 0.1 M0.01 M (via syringe pump)0.05 M (via syringe pump)Minimizes intermolecular polymerization.[3]
Catalyst NoneNoneTBAB (0.1 eq)PTC enhances nucleophilicity and reaction rate.[4][5]
Temperature Reflux (~56°C)80-90 °C70-80 °CSufficient thermal energy for SN2 reaction.
Typical Yield 30-50%75-90%70-85%Optimized conditions favor the desired intramolecular pathway.
Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select a column size appropriate for your scale. Prepare a slurry of silica gel in 5% ethyl acetate in hexane and pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane, collecting fractions. Gradually increase the eluent polarity, moving from 2% to 5%, then 10% ethyl acetate in hexane. The product typically elutes at around 5-15% ethyl acetate/hexane.

  • Fraction Analysis: Monitor the fractions by TLC. Combine the pure fractions containing the desired product.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a pure compound.

Reaction Mechanism Overview

The synthesis proceeds via a double SN2 mechanism, characteristic of the Williamson ether synthesis.

G Catechol 4-Bromocatechol Dianion Dianion Intermediate Catechol->Dianion Deprotonation Base + 2 eq. Base Base->Dianion Deprotonation Intermediate Mono-alkylated Intermediate Dianion->Intermediate First Sₙ2 Attack Dibromopropane 1,3-Dibromopropane Dibromopropane->Intermediate First Sₙ2 Attack Product 7-bromo-3,4-dihydro- 2H-1,5-benzodioxepine Intermediate->Product Intramolecular Second Sₙ2 Attack (Cyclization)

Caption: Williamson Ether Synthesis Pathway.

References

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Williamson ether synthesis. (2023, December 19). In Wikipedia.
  • Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). (n.d.). Scribd.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (2025, August 9). ResearchGate.
  • Unexpected course of a Williamson ether synthesis. (n.d.). Arkat USA.
  • Phase transfer catalysts – Knowledge and References. (n.d.). Taylor & Francis Online.
  • A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole. (2008). Google Patents.

Sources

Technical Support Center: Purification of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and extensive practical experience in the purification of complex molecules.

Proactive Purification Strategy: Understanding the Synthesis to Predict Impurities

Effective troubleshooting begins with a comprehensive understanding of the synthetic route, as the impurities present in the crude product are direct consequences of the starting materials, reagents, and potential side reactions. The most common synthesis of this compound is via a Williamson ether synthesis, reacting 4-bromocatechol with a 1,3-dihalopropane (typically 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common purification challenges in a question-and-answer format, providing both theoretical explanations and actionable experimental protocols.

Q1: My crude NMR shows multiple aromatic signals and unreacted starting material. How can I efficiently remove unreacted 4-bromocatechol?

A1: The presence of unreacted 4-bromocatechol is a frequent issue, often due to incomplete reaction or suboptimal stoichiometry. Due to its acidic phenolic protons, 4-bromocatechol can be readily removed with a basic aqueous wash during the work-up.

Underlying Principle: The phenolic hydroxyl groups of 4-bromocatechol are acidic (pKa ≈ 10) and will be deprotonated by a moderately strong base, such as sodium hydroxide, to form a water-soluble phenoxide salt. The desired product, this compound, lacks these acidic protons and will remain in the organic layer.

Recommended Protocol: Basic Aqueous Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). It is advisable to perform this wash twice to ensure complete removal of the acidic starting material.

  • Follow the basic wash with a wash with deionized water to remove any residual NaOH.

  • Finally, wash with brine to facilitate the separation of the organic and aqueous layers and to remove bulk water from the organic phase.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo.

Q2: After a basic wash, my TLC still shows a spot close to my product spot, and the yield is lower than expected. What is this impurity and how can I remove it?

A2: A common byproduct in the Williamson ether synthesis for cyclic ethers is the formation of oligomeric or polymeric material. In this specific synthesis, a likely side product is the dimer formed from the reaction of two molecules of 4-bromocatechol with one molecule of 1,3-dihalopropane. This impurity will have a polarity similar to the desired product, making it challenging to remove by simple extraction.

Troubleshooting Workflow for Suspected Dimer Impurity

start Crude Product with Suspected Dimer tlc Run TLC with Hexane/Ethyl Acetate (e.g., 8:2) start->tlc spots Two close spots observed tlc->spots column Perform Column Chromatography spots->column gradient Use a shallow gradient of a polar solvent in a non-polar solvent column->gradient fractions Collect small fractions and analyze by TLC gradient->fractions combine Combine pure fractions fractions->combine start Purification of Crude this compound workup Perform Basic Aqueous Wash (e.g., 1M NaOH) start->workup tlc_after_wash Analyze by TLC workup->tlc_after_wash single_spot Single Spot Observed tlc_after_wash->single_spot multiple_spots Multiple Spots Observed tlc_after_wash->multiple_spots recrystallize Proceed to Recrystallization single_spot->recrystallize column_chrom Perform Column Chromatography multiple_spots->column_chrom final_product Pure Product recrystallize->final_product column_chrom->recrystallize

Technical Support Center: Navigating the Scale-Up of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the production of this key pharmaceutical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of the Synthetic Pathway

The production of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 3,4-dihydro-2H-1,5-benzodioxepine, from catechol and a suitable three-carbon dielectrophile. The second, and more challenging step, is the regioselective bromination of the benzodioxepine ring to yield the desired 7-bromo isomer.

Synthetic_Pathway Catechol Catechol Step1_Reaction Williamson Ether Synthesis Catechol->Step1_Reaction 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Step1_Reaction Precursor 3,4-dihydro-2H- 1,5-benzodioxepine Step1_Reaction->Precursor Step2_Reaction Electrophilic Aromatic Substitution Precursor->Step2_Reaction Brominating_Agent Brominating_Agent Brominating_Agent->Step2_Reaction Final_Product 7-bromo-3,4-dihydro- 2H-1,5-benzodioxepine Step2_Reaction->Final_Product

Caption: General two-step synthesis of this compound.

II. Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine - Troubleshooting Guide

This initial step, a Williamson ether synthesis, is generally robust. However, challenges can arise during scale-up related to reaction efficiency and product purification.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
  • Reaction Setup: To a stirred solution of catechol (1.0 eq) in a high-boiling polar aprotic solvent such as DMF, add a suitable base, for example, anhydrous potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: Slowly add 1,3-dibromopropane or a related 1,3-dihaloalkane (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 110-120 °C and maintain for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, filter the inorganic salts. The filtrate is then subjected to an aqueous work-up, typically involving dilution with water and extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Frequently Asked Questions (FAQs) for Step 1

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in this Williamson ether synthesis at scale can often be attributed to several factors:

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor contact between the reactants, especially with a heterogeneous base like potassium carbonate. Ensure your reactor's overhead stirrer is appropriately sized and configured for efficient mixing.

  • Moisture Contamination: The presence of water can consume the base and hydrolyze the alkylating agent. Ensure all reagents and solvents are anhydrous.

  • Incomplete Reaction: Monitor the reaction closely. If it stalls, a small additional charge of the alkylating agent or base may be necessary. However, be cautious as this can lead to byproduct formation.

  • Suboptimal Temperature: A temperature below 110 °C may result in a sluggish reaction, while excessively high temperatures can promote side reactions. Precise temperature control is crucial.

Q2: I am observing significant amounts of byproducts. How can I minimize them?

A2: The primary byproduct is often the result of the alkylating agent reacting with the solvent or undergoing elimination. To mitigate this:

  • Controlled Addition: Add the 1,3-dihalopropane slowly to the heated mixture of catechol and base. This maintains a low concentration of the electrophile, favoring the desired reaction over side reactions.

  • Choice of Base and Solvent: While potassium carbonate and DMF are common, other systems can be explored. For instance, using a phase-transfer catalyst with a less reactive solvent system might offer better control.

Q3: Purification by vacuum distillation is proving difficult at a larger scale. Are there alternatives?

A3: Large-scale vacuum distillation can be challenging. Consider the following:

  • Crystallization: If the crude product is a solid or can be induced to crystallize, this is often a more scalable purification method than distillation. Experiment with different solvent systems to find one that provides good recovery and purity.

  • Steam Distillation: For heat-sensitive compounds, steam distillation can sometimes be a viable alternative to high-vacuum distillation.

Parameter Recommendation for Scale-Up Rationale
Solvent Anhydrous DMF or similarHigh boiling point and good solubility of reactants.
Base Anhydrous K2CO3 (finely ground)Cost-effective and easily removed by filtration. Grinding increases surface area.
Temperature 110-120 °COptimal balance between reaction rate and minimizing side reactions.
Agitation Overhead mechanical stirringEnsures efficient mixing in large volumes.

III. Step 2: Regioselective Bromination - Troubleshooting Guide

This electrophilic aromatic substitution is the most critical and challenging step in the synthesis. The two ether-like oxygen atoms of the benzodioxepine ring are activating and ortho-, para-directing. This leads to potential challenges in achieving the desired regioselectivity for the 7-position and avoiding over-bromination.

Bromination_Selectivity cluster_0 Electrophilic Aromatic Substitution cluster_1 Potential Products Precursor 3,4-dihydro-2H-1,5-benzodioxepine Bromination + Br+ Precursor->Bromination Products Mixture of Isomers Bromination->Products Product_7_Bromo 7-bromo (Desired) Products->Product_7_Bromo Major Product_8_Bromo 8-bromo (Isomer) Products->Product_8_Bromo Minor Product_Dibromo Dibromo (Over-bromination) Products->Product_Dibromo Byproduct

Caption: Potential outcomes of the electrophilic bromination of the precursor.

Experimental Protocol: Regioselective Bromination

Note: This is a generalized protocol. Optimization is crucial.

  • Reaction Setup: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetic acid, or acetonitrile) in a reactor protected from light.

  • Cooling: Cool the solution to a low temperature, typically 0-5 °C.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) in the same solvent.

  • Reaction Monitoring: Monitor the reaction progress closely by HPLC or GC to track the consumption of starting material and the formation of the desired product and byproducts.

  • Quenching and Work-up: Once the desired conversion is reached, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Proceed with an aqueous work-up, separating the organic layer.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent system or by column chromatography for smaller scales.

Frequently Asked Questions (FAQs) for Step 2

Q1: My bromination reaction is not regioselective, yielding a mixture of 7- and 8-bromo isomers. How can I improve this?

A1: Achieving high regioselectivity is paramount. Consider these factors:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for regioselective brominations of activated aromatic rings.[1][2] NBS can provide a low, steady concentration of the electrophile, which can enhance selectivity.

  • Solvent Effects: The polarity and nature of the solvent can influence the regioselectivity. Experiment with solvents like dichloromethane, acetonitrile, or acetic acid.

  • Temperature Control: Lowering the reaction temperature (e.g., to -10 °C or even lower) can significantly improve selectivity by favoring the kinetically controlled product.

  • Lewis Acid Catalysis: While often used for less activated rings, a mild Lewis acid catalyst might influence the regiochemical outcome.[3][4][5] However, this could also increase the rate of over-bromination, so careful optimization is required.

Q2: I am struggling with over-bromination, leading to di- and tri-brominated impurities. What are the best strategies to avoid this?

A2: Over-bromination is a common issue with highly activated aromatic systems. To minimize it:

  • Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 eq) to ensure the starting material is not fully consumed, thereby reducing the chance of the product reacting further.

  • Slow Addition: The slow, controlled addition of the brominating agent is critical. This keeps the concentration of the electrophile low at all times.

  • Reaction Monitoring: Do not run the reaction to completion. Stop the reaction when the optimal ratio of product to starting material is achieved, as determined by in-process controls (e.g., HPLC). The unreacted starting material can often be recovered and recycled.

Q3: The work-up of the reaction is problematic, and I am seeing product degradation. Any advice?

A3: A clean and efficient work-up is essential:

  • Effective Quenching: Ensure the brominating agent is fully quenched. A persistent yellow or orange color may indicate residual bromine. Add more quenching agent until the solution is colorless.

  • Avoid Strong Bases: During the aqueous wash, avoid using strong bases if possible, as they can sometimes lead to decomposition of the product. A dilute sodium bicarbonate solution is usually sufficient to neutralize any acidic byproducts.

Q4: How can I effectively purify the 7-bromo isomer from the 8-bromo isomer and other impurities at scale?

A4: Separating isomers can be a significant scale-up challenge:

  • Recrystallization: This is the most desirable method for large-scale purification. A systematic solvent screening is necessary to find a solvent or solvent mixture where the desired 7-bromo isomer has significantly lower solubility than the 8-bromo isomer and other impurities, especially at lower temperatures.

  • Chromatography: While effective at the lab scale, column chromatography is expensive and cumbersome for large-scale production. It should be considered a last resort. If necessary, explore techniques like medium-pressure liquid chromatography (MPLC) which can be more amenable to scale-up than traditional gravity chromatography.

Parameter Recommendation for Scale-Up Rationale
Brominating Agent N-Bromosuccinimide (NBS)Generally provides better regioselectivity and is easier to handle than Br₂.[1][2]
Solvent Acetonitrile or DichloromethaneCommon solvents for bromination; optimization is key.
Temperature 0 to -10 °CLower temperatures often enhance regioselectivity.
Addition Rate Slow, controlled additionMinimizes local excess of brominating agent, reducing over-bromination.
Purification RecrystallizationMost scalable and cost-effective method for isomer separation.

IV. Analytical Characterization

Robust analytical methods are crucial for monitoring reaction progress and ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring the bromination reaction. A well-developed HPLC method can separate the starting material, the 7-bromo isomer, the 8-bromo isomer, and dibrominated products, allowing for accurate in-process control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. The 1H NMR spectrum will clearly show the substitution pattern on the aromatic ring.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying byproducts and assessing the purity of the starting material and final product.

By understanding the underlying chemical principles and anticipating the challenges associated with scaling up the synthesis of this compound, researchers and production chemists can develop a robust, efficient, and reproducible manufacturing process.

V. References

  • An investigation of the synthesis of vilazodone. Journal of Chemical Research.

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate.

  • Synthesis method for antidepressant drug vilazodone. Google Patents.

  • Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. ResearchGate.

  • Vilazodone intermediate preparation method. Google Patents.

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.

  • This compound. Guidechem.

  • Electrophilic aromatic substitution. Wikipedia.

  • 3,4-dihydro-2H-1,5-benzodioxepine. PubChem.

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC.

  • Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers (RSC Publishing).

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][9][10]thiazepin-4(5 H )-one. ResearchGate.

  • Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Organic Chemistry Portal.

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

  • Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. ResearchGate.

  • One-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2. PubMed.

  • 3,4-Dihydro-2H-1,5-benzodioxepin. Sigma-Aldrich.

  • Regioselective syntheses of 3-hydroxy-4-aryl-3,4,5-trihydro-2H-benzo[b][9][10]diazepin-2(1H)-ones and 3-benzylquinoxalin-2(1H)-ones from arylglycidates when exposed to 1,2-diaminobenzenes. ResearchGate.

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate.

  • 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... ResearchGate.

  • Benzodiazepine analogues. Part 21.13C NMR analysis of benzoxathiepine derivatives. ResearchGate.

  • N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Chemspace.

Sources

Technical Support Center: Stability Guide for 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Development Division

Welcome to the technical support center. This guide provides in-depth information, troubleshooting advice, and validated protocols for handling and assessing the stability of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine in solution. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their experiments and the reliability of their results.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?

This compound is a halogenated aromatic ether. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its structure, featuring a bromo-aromatic system and a seven-membered dioxepine ring, presents specific stability challenges. Based on its chemical architecture, the primary degradation pathways of concern are:

  • Hydrolysis: The ether linkages of the dioxepine ring are susceptible to cleavage under acidic or basic conditions.

  • Photodegradation: Bromo-aromatic compounds can absorb UV and visible light, leading to the cleavage of the carbon-bromine bond (photolysis) or other light-induced reactions.[1][2]

  • Oxidation: The aromatic ring and ether linkages can be sensitive to oxidative stress.

Q2: What are the common signs of degradation in a solution of this compound?

Visual or analytical indicators of degradation include:

  • Appearance of a yellow or brown tint in a previously colorless solution.

  • Formation of precipitates or cloudiness, indicating the generation of less soluble degradation products.

  • Emergence of new, unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS), coupled with a decrease in the peak area of the parent compound.[3]

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, adhere to the following storage protocols, which are based on best practices for handling halogenated aromatic compounds[4][5]:

  • Temperature: Store solutions at low temperatures (2-8°C). For long-term storage (>1 month), consider freezing at -20°C or below, being mindful of solvent freezing points and potential solubility issues upon thawing.

  • Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.[5]

  • Atmosphere: For sensitive applications or long-term storage, purge the solution and the vial headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.

  • Container: Use high-quality, tightly sealed glass containers with chemically inert caps (e.g., PTFE-lined). Ensure containers are dry before use, as residual moisture can initiate hydrolysis.

Troubleshooting Guide: Common Stability Issues & Solutions
Problem: "My compound's concentration is decreasing in an aqueous buffer, and I see a new polar peak in my HPLC chromatogram."

Root Cause Analysis: This is a classic sign of hydrolysis. The benzodioxepine ring contains two aryl ether linkages. While the core system has some stability, these ether bonds can be cleaved by acid- or base-catalyzed hydrolysis, leading to the opening of the seven-membered ring.[6] A related derivative, a benzodioxepine carbonyl chloride, is known to be moisture-sensitive and reacts with water, which strongly suggests a potential for hydrolytic instability in the parent ring system under certain conditions.[7] The resulting degradation products, such as catechols and propanediol derivatives, are significantly more polar, explaining the new early-eluting peak in your reverse-phase HPLC.

Recommended Solutions:

  • pH Control: Maintain the solution pH strictly between 6.0 and 7.5. Avoid strongly acidic or basic buffers. If your experiment requires a different pH, prepare the solution immediately before use and minimize its time at that pH.

  • Solvent Selection: If your experimental design allows, switch to a polar aprotic organic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). The absence of protons will significantly inhibit the hydrolysis pathway.

  • Temperature Management: Perform all manipulations at low temperatures (e.g., on an ice bath) to reduce the rate of hydrolysis.

Problem: "After leaving my solution in an organic solvent on the lab bench, its purity has dropped, and I see several new minor peaks in the LC-MS."

Root Cause Analysis: This issue points towards photodegradation. The bromo-aromatic moiety in the molecule makes it susceptible to degradation upon exposure to ambient lab lighting, which contains UV components.[8] Photolytic cleavage of the C-Br bond can generate radical species, leading to a cascade of reactions including debromination, hydroxylation, or dimerization.[1] Studies on bromophenols confirm that photohydrolysis and debromination are common degradation pathways under UV or sunlight.[1][2] The bromine substituent can also shift the molecule's absorption spectrum, potentially increasing its sensitivity to light.[9]

Recommended Solutions:

  • Light Protection: The most critical step is to rigorously protect the solution from light at all times. Use amber volumetric flasks and HPLC vials. If working on an open bench, wrap containers in foil.

  • Inert Atmosphere: Purge your solvent with an inert gas like argon or nitrogen before preparing the solution. After preparation, blanket the headspace of the vial with the inert gas before sealing. This minimizes dissolved oxygen, which can participate in photo-oxidative degradation pathways.

  • Work Environment: For highly sensitive experiments, work under yellow light, which has a longer wavelength and is less energetic than standard fluorescent lighting.

Protocols & Methodologies
Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a systematic approach to identify potential degradation pathways and validate a stability-indicating analytical method, as recommended by ICH guidelines.[10][11] The goal is to induce 5-20% degradation.[12]

1. Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Prepare separate 10 mL aliquots of this stock solution for each stress condition.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1 mL of 1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH. Incubate at 60°C. Sample at 1, 2, 4, and 8 hours. Neutralize with 1 M HCl before injection.

  • Oxidation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate one aliquot (as a solid) and one aliquot (in solution) at 80°C in a calibrated oven. Protect from light. Sample at 24, 48, and 72 hours.

  • Photostability: Expose one aliquot to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). Maintain a control sample wrapped in foil at the same temperature. Sample at the end of the exposure.

3. Analysis:

  • For each time point, dilute the sample to a target concentration of 0.1 mg/mL with the mobile phase.

  • Analyze using a validated reverse-phase HPLC method with a photodiode array (PDA) detector. A C18 column is typically a good starting point.

  • Key Metrics: Calculate the % degradation of the parent compound. Assess peak purity of the parent peak to ensure co-elution is not occurring. Integrate and report the % area of all new peaks formed.[13]

Protocol 2: Recommended Solution Preparation and Storage
  • Solvent Preparation: Select a high-purity, dry (anhydrous if possible) solvent (e.g., Acetonitrile, THF). Sparge the solvent with dry argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid compound in a controlled environment with low humidity.

  • Dissolution: Dissolve the compound in the de-gassed solvent within an amber glass volumetric flask. If necessary, use gentle sonication to aid dissolution.

  • Aliquoting: Immediately aliquot the solution into smaller, single-use volumes in amber glass vials with PTFE-lined screw caps.

  • Inerting & Sealing: Before sealing each vial, flush the headspace with argon or nitrogen for 10-15 seconds. Seal the cap tightly.

  • Storage: Place the sealed vials in a labeled, sealed secondary container and store at 2-8°C for short-term use or -20°C for long-term storage.

Data & Visualization
Table 1: Representative Stability Profile under Forced Degradation
Stress ConditionDurationTemperature% Degradation (Parent)Observations
0.1 M HCl8 hours60°C~15%One major degradant peak observed at RRT ~0.5
0.1 M NaOH4 hours60°C~18%Two major degradant peaks observed
3% H₂O₂24 hoursRT~8%Minor new peaks, slight broadening of parent peak
Heat (Solution)72 hours80°C~5%Minor increase in total impurities
Photolysis (ICH)-RT~25%Multiple small degradant peaks, solution turns pale yellow
Control72 hoursRT (Dark)<1%No significant change
Note: This data is illustrative and based on the expected chemical reactivity of the structure. Actual results may vary.
Diagrams

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) cluster_photo Photolytic Degradation Parent_H 7-Bromo-3,4-dihydro- 2H-1,5-benzodioxepine RingOpened Ring-Opened Products (e.g., Bromo-catechol derivative) Parent_H->RingOpened H₂O, H⁺ or OH⁻ Parent_P 7-Bromo-3,4-dihydro- 2H-1,5-benzodioxepine Debrominated Debrominated Product Parent_P->Debrominated (-HBr) Hydroxylated Hydroxylated Product Parent_P->Hydroxylated hν, H₂O (Photohydrolysis)

Caption: Potential degradation pathways for the target compound.

Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution in ACN aliquot Aliquot Stock for Each Stress Condition start->aliquot acid Acid (HCl, 60°C) base Base (NaOH, 60°C) ox Oxidation (H₂O₂, RT) heat Thermal (80°C) photo Photolysis (ICH Light) sample Sample at Defined Time Points acid->sample base->sample ox->sample heat->sample photo->sample analyze Dilute & Analyze by HPLC-PDA/MS sample->analyze report Assess Peak Purity & Quantify Degradants analyze->report

Caption: Experimental workflow for a forced degradation study.

References
  • Nelson, W. L., & Wennerstrom, J. E. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry.
  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts.
  • Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. AAPS PharmSciTech.
  • Marcé, R. M., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta.
  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. ResearchGate.
  • Marcé, R. M., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta.
  • Zhang, L., et al. (2021). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate.
  • Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents?. Enviro Tech International.
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University College Cork.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science.
  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Emery Pharma.
  • Alsante, K. M., et al. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. EMA.

Sources

Technical Support Center: HPLC Analysis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for refining High-Performance Liquid Chromatography (HPLC) methods. Our focus is on explaining the causality behind experimental choices to empower you to develop robust, reliable, and transferable analytical methods.

Introduction: The Analytical Challenge

This compound is a moderately non-polar aromatic compound, making it an ideal candidate for reversed-phase HPLC.[1] A successful HPLC method must provide accurate and precise quantification, resolve the main analyte from impurities and degradation products, and demonstrate stability. This guide provides a robust starting method and addresses the common challenges encountered during method development and routine analysis.

Getting Started: A Recommended Baseline HPLC Method

This protocol serves as a validated starting point for your method development. Based on the chemical properties of the analyte, a standard reversed-phase approach is recommended.

ParameterRecommended ConditionRationale & Key Considerations
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobic retention for this moderately non-polar analyte. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade)Acetonitrile generally offers lower viscosity and better UV transparency compared to methanol.[2] This binary system is a standard for reversed-phase chromatography.
Elution Mode IsocraticStart with an isocratic elution for simplicity. A typical starting ratio would be 60:40 Acetonitrile:Water . Adjust as needed to achieve a retention time (k') between 2 and 10.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution but will increase run time.[3]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[4][5]
Injection Vol. 10 µLA typical volume to avoid column overloading. This should be optimized based on sample concentration and detector response.
Sample Diluent Mobile Phase (60:40 ACN:H₂O)Crucial Rule: Whenever possible, dissolve and inject samples in the mobile phase to prevent peak shape distortion.
Detection (UV) 225 nm or 275 nmThe benzodioxepine structure suggests strong UV absorbance. A diode array detector (DAD) scan is recommended to determine the absorbance maximum (λ-max) for optimal sensitivity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Peak Shape & Resolution Problems

Question: Why is my main peak tailing (asymmetrical)?

  • Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.[6]

    • Cause 1: Silanol Interactions: Residual acidic silanol groups on the silica backbone of the C18 column can interact with any slightly basic sites on your analyte or, more commonly, basic impurities.

      • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This protonates the silanol groups, minimizing these secondary interactions. For Mass-Spec compatibility, formic acid is preferred.[7]

    • Cause 2: Column Contamination/Void: The column inlet frit may be partially blocked by particulates from the sample or mobile phase, or a void may have formed at the head of the column.

      • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the column inlet frit or the entire column. Using a guard column is a cost-effective way to protect your analytical column.[8]

    • Cause 3: Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent.

Question: My analyte peak is splitting or showing a shoulder. What's wrong?

  • Answer: Peak splitting or shoulders can indicate a few distinct problems, from column issues to sample preparation.[6]

    • Cause 1: Partially Blocked Frit/Column Void: Similar to peak tailing, a disruption in the flow path at the column inlet can cause the sample band to spread unevenly, resulting in a split peak.

      • Solution: Check for high backpressure.[2] Replace the inline filter and guard column. If the problem persists, reverse-flush or replace the analytical column.

    • Cause 2: Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting and, in severe cases, splitting.

      • Solution: Dilute your sample (e.g., 1:10 or 1:100) and reinject the same volume. If the peak shape improves, you were overloading the column.[9]

    • Cause 3: Co-eluting Impurity: The shoulder may be a closely eluting, unresolved impurity.

      • Solution: Optimize the mobile phase to improve resolution. Try adjusting the acetonitrile/water ratio. A shallow gradient elution may be necessary to separate the components.

Question: I am not getting enough resolution between my main peak and an impurity. How can I improve it?

  • Answer: Improving resolution requires modifying the chromatographic conditions to increase the separation between the two peaks or decrease their width.

    • Solution 1: Adjust Mobile Phase Strength: Decrease the percentage of acetonitrile in the mobile phase (e.g., from 60% to 55%). This will increase the retention time of both peaks, often providing more time for them to separate.

    • Solution 2: Switch to Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is highly effective for separating complex mixtures.[4] Start with a lower percentage of organic solvent and gradually increase it.

    • Solution 3: Change Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, improving resolution between critical pairs.

Part 2: Retention Time & Baseline Issues

Question: My peak's retention time is unstable and drifting. What is the cause?

  • Answer: Drifting or erratic retention times are a common problem, often pointing to issues with the pump, mobile phase, or column temperature.[8]

    • Cause 1: Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. This is especially true when changing mobile phases.

      • Solution: Ensure you flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis.[8]

    • Cause 2: Mobile Phase Composition Change: The mobile phase may be improperly mixed, or one of the components could be evaporating. In reversed-phase, a small change in the organic solvent percentage can cause a large shift in retention.[8]

      • Solution: Prepare fresh mobile phase daily.[10] Keep solvent bottles capped to prevent evaporation. If using a gradient mixer, ensure it's functioning correctly by running a diagnostic test.

    • Cause 3: Temperature Fluctuations: The laboratory temperature may be changing, affecting mobile phase viscosity and retention.

      • Solution: Use a column oven to maintain a constant temperature. This is one of the most effective ways to ensure retention time reproducibility.[5][9]

    • Cause 4: Pump Leaks or Air Bubbles: A leak in the system or air trapped in the pump head will cause the flow rate to be inconsistent, leading to fluctuating retention times.[9]

      • Solution: Inspect all fittings for leaks (look for salt buildup if using buffers).[9] Degas the mobile phase thoroughly using sonication or helium sparging and purge the pump to remove air bubbles.[11]

Workflow for Troubleshooting Unstable Retention Times

G Start Unstable Retention Times Check_Equil Is Column Fully Equilibrated? (>15 column volumes) Start->Check_Equil Check_MP Is Mobile Phase Fresh? (Prepared daily, capped) Check_Equil->Check_MP Yes Solution_Equil Action: Equilibrate Column for Longer Period Check_Equil->Solution_Equil No Check_Temp Is Column Temperature Stable? (Using column oven) Check_MP->Check_Temp Yes Solution_MP Action: Prepare Fresh Mobile Phase Check_MP->Solution_MP No Check_Pump Check Pump & Fittings (Leaks, air bubbles, pressure) Check_Temp->Check_Pump Yes Solution_Temp Action: Use Column Oven Set to Stable Temp. Check_Temp->Solution_Temp No Solution_Pump Action: Purge Pump, Tighten Fittings, Check Seals Check_Pump->Solution_Pump Issues Found Problem_Solved Problem Resolved Solution_Equil->Problem_Solved Solution_MP->Problem_Solved Solution_Temp->Problem_Solved Solution_Pump->Problem_Solved G cluster_prep Preparation & Setup cluster_analysis Analysis & Evaluation cluster_troubleshoot Troubleshooting Loop Prep_MP Prepare Fresh Mobile Phase (HPLC Grade, Filter, Degas) Equil Equilibrate System (>15 Column Volumes) Prep_MP->Equil Prep_Sample Prepare Sample (Dissolve in Mobile Phase) Equil->Prep_Sample SST Run System Suitability Test (SST) Prep_Sample->SST SST_Check Does SST Pass? (Tailing, RSD, Plates) SST->SST_Check Run_Samples Proceed with Sample Analysis SST_Check->Run_Samples Yes Identify_Problem Identify Problem (Peak Shape, RT, Baseline) SST_Check->Identify_Problem No Isolate_Cause Isolate Cause (Change one variable at a time) Identify_Problem->Isolate_Cause Implement_Fix Implement Solution (e.g., New MP, Purge Pump) Isolate_Cause->Implement_Fix Implement_Fix->SST Re-run SST to verify fix

Sources

Technical Support Center: Addressing Poor Solubility of Benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in the experimental use of benzodioxepine derivatives: poor aqueous solubility. As a class of compounds with significant therapeutic potential, their inherent lipophilicity and rigid structure often lead to experimental roadblocks, from inconsistent in vitro assay results to poor bioavailability in in vivo models.[1][2] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you, our fellow researchers, to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: A Case-Based Approach

This section addresses a common scenario encountered in the lab, providing a logical workflow from problem identification to resolution.

Problem: Compound Precipitation in an In Vitro Assay

You've prepared a 10 mM DMSO stock of your novel benzodioxepine derivative. When you dilute it to a final concentration of 10 µM in your aqueous cell culture medium for a 24-hour incubation, you observe fine precipitates, and your assay results (e.g., cell viability, target inhibition) are highly variable and non-reproducible.

Causality: This is a classic case of exceeding the kinetic solubility of the compound. While soluble in 100% DMSO, the abrupt solvent shift upon dilution into an aqueous buffer causes the poorly soluble drug to crash out of solution. The final concentration of DMSO (in this case, 0.1%) is insufficient to keep the compound dissolved at 10 µM.

Troubleshooting Workflow:

G start Inconsistent Assay Results (Suspect Precipitation) kinetic_sol Step 1: Determine Kinetic Solubility in Assay Medium (Protocol 1) start->kinetic_sol compare Step 2: Compare Target Assay [C] with Measured Kinetic Solubility (Ks) kinetic_sol->compare ok Assay [C] ≤ Ks Proceed with Assay (Re-evaluate other parameters) compare->ok [C] ≤ Ks not_ok Assay [C] > Ks (Solubility is the Limiting Factor) compare->not_ok [C] > Ks decision Step 3: Select Solubilization Strategy not_ok->decision cosolvent Option A: Use Co-solvents (Protocol 2) decision->cosolvent For in vitro ph_adjust Option B: pH Adjustment decision->ph_adjust If ionizable & assay-compatible advanced Option C: Advanced Formulation (See FAQ Q2) decision->advanced For in vivo / complex cases validate Step 4: Validate New Formulation (Vehicle Controls, Re-run Assay) cosolvent->validate ph_adjust->validate advanced->validate end Consistent Assay Results validate->end

Caption: Troubleshooting workflow for inconsistent assay results.
Step 1: Determine the Kinetic Solubility

Before attempting any fix, you must quantify the problem. Kinetic solubility measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[3] This value is directly relevant to your assay conditions.

Protocol 1: Rapid Determination of Kinetic Solubility

Objective: To determine the maximum soluble concentration of a benzodioxepine derivative in a specific aqueous medium (e.g., PBS, cell culture medium).

Materials:

  • Benzodioxepine derivative (10 mM stock in 100% DMSO)

  • Assay medium (e.g., PBS pH 7.4, DMEM)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock to create a range of concentrations (e.g., 200 µM down to 1.56 µM).

  • Add Aqueous Medium: Rapidly add a fixed volume of your pre-warmed (37°C) assay medium to each well containing the DMSO dilutions. The final DMSO concentration should match your assay conditions (e.g., 1-2%).[3]

  • Equilibrate: Cover the plate and incubate at room temperature or 37°C for 1-2 hours, allowing precipitation to equilibrate.[3]

  • Measure Turbidity: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is the concentration at which the turbidity begins to sharply increase compared to the vehicle control wells. This can be determined visually or by setting a threshold (e.g., 2-3 times the background turbidity).

Step 2: Compare and Strategize

Compare your target assay concentration with the measured kinetic solubility. If your target is higher than the solubility limit, you must modify your formulation.

Step 3: Implement a Solubilization Strategy

For in vitro assays, the most direct strategies are using co-solvents or adjusting the pH.

Strategy A: Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[4][5]

Co-SolventTypical Final ConcentrationConsiderations
DMSO 0.1% - 1.0%Standard, but can have biological effects at >0.5%.
Ethanol 0.5% - 2.0%Can be cytotoxic to some cell lines.
PEG 400 1.0% - 5.0%Generally well-tolerated but increases solution viscosity.
Glycerin 1.0% - 10%Low toxicity, but can also increase viscosity.[4]
Protocol 2: Co-Solvent Screening for Improved Solubility

Objective: To identify a co-solvent system that maintains the solubility of the benzodioxepine derivative at the target concentration.

Procedure:

  • Prepare Co-Solvent Blends: Prepare your assay medium containing different percentages of a co-solvent (e.g., PBS with 1%, 2%, and 5% PEG 400).

  • Test Solubility: Repeat the key steps of Protocol 1. Add your DMSO stock to the co-solvent-containing media to achieve your target concentration.

  • Observe for Precipitation: Incubate for the duration of your assay (e.g., 24 hours) and visually inspect for precipitation. You can also re-measure turbidity.

  • Validate with Vehicle Controls: Once you identify a successful co-solvent system, it is critical to run a vehicle control in your assay (i.e., cells + medium with the co-solvent but no drug) to ensure the co-solvent itself does not affect the biological outcome.

Strategy B: pH Adjustment

If your benzodioxepine derivative possesses ionizable functional groups (e.g., amines, carboxylic acids), altering the pH of the medium can dramatically increase solubility by converting the molecule to its more soluble salt form.[6] For basic moieties, lowering the pH will increase solubility; for acidic moieties, increasing the pH will have the same effect.

Causality: The ionized (salt) form of a drug is more polar and interacts more favorably with water molecules, leading to higher aqueous solubility.

Implementation:

  • Determine the pKa of your compound (experimentally or via software prediction).

  • Adjust the pH of your assay buffer to be at least 1-2 units away from the pKa to ensure the majority of the compound is in its ionized state.

  • Crucial Caveat: Ensure the new pH is compatible with your biological system (e.g., cells, enzymes). Most cell cultures are sensitive to pH changes outside the 7.2-7.4 range. This technique is often more applicable to cell-free or biochemical assays.

Frequently Asked Questions (FAQs)

Q1: My benzodioxepine derivative shows poor solubility from the start. What are the underlying physicochemical reasons?

A1: The poor solubility of benzodioxepine derivatives typically stems from a combination of two key factors:

  • High Lipophilicity: The core structure is predominantly aromatic and non-polar, leading to a high octanol/water partition coefficient (LogP). This means the molecule prefers a lipid-like environment over an aqueous one.[7]

  • High Crystal Lattice Energy: The rigid, often planar structure of these molecules allows them to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds and allow individual molecules to be solvated by water, resulting in low solubility.

Q2: I need to improve solubility for in vivo animal studies. What are the most effective advanced formulation strategies?

A2: For in vivo applications where simple co-solvents may be insufficient or cause toxicity, more advanced formulation techniques are necessary. The goal is often to create a formulation that enhances both solubility and subsequent bioavailability.[8]

G start Need to Improve In Vivo Solubility/ Bioavailability decision Select Advanced Strategy start->decision solid_disp Amorphous Solid Dispersion decision->solid_disp cyclo Cyclodextrin Complexation decision->cyclo nano Nanosuspension decision->nano solid_disp_desc Mechanism: Drug dispersed in a polymer matrix, preventing crystallization. Best for: Oral solid dosage forms. solid_disp->solid_disp_desc cyclo_desc Mechanism: Drug encapsulated in a cyclodextrin 'bucket' with a hydrophilic exterior. Best for: Oral or parenteral solutions. cyclo->cyclo_desc nano_desc Mechanism: Increased surface area from nanoparticles enhances dissolution rate. Best for: Oral or injectable suspensions. nano->nano_desc

Sources

Technical Support Center: Troubleshooting Unexpected NMR Results for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for structural verification and purity assessment of this compound. Unexpected NMR results can be a significant roadblock, and this guide provides a structured, question-and-answer approach to troubleshoot common issues, from subtle peak shifts to the appearance of unknown impurities.

Understanding the Expected NMR Spectrum

Before troubleshooting, it is critical to have a baseline. The structure of this compound contains a distinct set of protons and carbons that give rise to a predictable NMR spectrum.

Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

Based on spectral data for the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine[1], and established substituent effects of bromine, the expected chemical shifts in a standard solvent like CDCl₃ are as follows.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Notes
H-6 ~7.05 d 1H J ≈ 2.0 Hz Exhibits meta-coupling to H-8.
H-8 ~6.95 dd 1H J ≈ 8.5, 2.0 Hz Ortho-coupling to H-9, meta-coupling to H-6.
H-9 ~6.80 d 1H J ≈ 8.5 Hz Ortho-coupling to H-8.
H-2, H-4 ~4.20 t 4H J ≈ 5.5 Hz Methylene protons adjacent to oxygen atoms.

| H-3 | ~2.25 | quintet | 2H | J ≈ 5.5 Hz | Central methylene protons. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Position Predicted Chemical Shift (δ, ppm) Notes
C-5a, C-9a ~155-157 Aromatic carbons attached to oxygen.
C-6 ~125 Aromatic CH.
C-7 ~115 Aromatic carbon attached to Bromine.
C-8 ~124 Aromatic CH.
C-9 ~122 Aromatic CH.
C-2, C-4 ~70-72 Aliphatic carbons attached to oxygen.

| C-3 | ~30-32 | Central aliphatic carbon. |

Troubleshooting Guide & FAQs

This section addresses the most common discrepancies observed in the NMR spectra of this compound.

Q1: Why do my aromatic proton signals have different chemical shifts or a different appearance than predicted?

Answer: This is one of the most frequent issues and often relates to solvent effects. The electron cloud of aromatic solvents can significantly shield or deshield protons on a solute molecule, an effect known as Aromatic Solvent-Induced Shift (ASIS).

  • Causality: Solvents like benzene-d₆ or toluene-d₈ will form weak π-stacking interactions with the benzodioxepine ring. This causes protons positioned above the solvent's aromatic ring to be shielded (shifted upfield to lower ppm values), while those at the edge are deshielded.[2] In contrast, polar solvents like DMSO-d₆ or MeOD-d₄ can alter chemical shifts through dipole-dipole interactions or hydrogen bonding with any trace moisture.[3]

  • Troubleshooting Steps:

    • Confirm the Solvent: Double-check the deuterated solvent used. Was it the intended one?

    • Run in a Different Solvent: Acquire a spectrum in a different solvent (e.g., if the first was in CDCl₃, try DMSO-d₆). A significant change in aromatic shifts confirms a strong solvent effect.[4]

    • Check Concentration: At high concentrations, solute molecules can interact with each other (self-association), leading to concentration-dependent chemical shifts. Dilute your sample and re-acquire the spectrum.

Q2: I see extra peaks in the aliphatic region (2.0 - 4.5 ppm). What could they be?

Answer: Extra signals in this region typically point to unreacted starting materials or process-related impurities from the synthesis. The most common synthesis involves the Williamson ether synthesis between 4-bromocatechol and a 1,3-dihalopropane.

  • Potential Impurities & Their Signatures:

    • Residual 1,3-Dibromopropane: This would show a triplet around δ 3.5-3.6 ppm (4H) and a quintet around δ 2.3-2.4 ppm (2H) .[2][5]

    • Residual 1,3-Dichloropropane: If used, this would show a triplet around δ 3.7-3.8 ppm (4H) and a quintet around δ 2.2 ppm (2H) .[3][6]

    • Solvents: Residual solvents from purification like ethyl acetate (quartet at ~4.1 ppm, triplet at ~1.2 ppm) or acetone (singlet at ~2.17 ppm) are common.

  • Troubleshooting Steps:

    • Identify Starting Materials: Review your synthetic procedure and obtain NMR spectra of the starting materials (e.g., 1,3-dibromopropane) for direct comparison.

    • Use 2D NMR: A ¹H-¹³C HSQC experiment can quickly confirm if an aliphatic proton signal is attached to a carbon, helping to distinguish it from solvent or grease signals.

Q3: There are unexpected signals in the aromatic region (6.5 - 7.5 ppm). What is their origin?

Answer: Unanticipated aromatic signals are often due to regioisomers, over-bromination, or degradation.

  • Causality & Potential Sources:

    • Isomeric Impurity (6-bromo isomer): The synthesis of this compound starts from 4-bromocatechol.[7] If the starting material contained isomeric impurities (e.g., 3-bromocatechol), or if the cyclization occurred in an unexpected manner, the 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine isomer could be present. This isomer would present a different, more complex splitting pattern in the aromatic region.

    • Unreacted 4-Bromocatechol: This starting material will show its own set of aromatic signals.

    • Dibrominated Species: If harsh brominating conditions were used at any stage, a dibrominated product could form, adding another set of aromatic signals.

    • Degradation: While benzodioxepines are generally stable, harsh acidic or basic conditions during workup could potentially lead to ring-opening, generating new aromatic species.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Run an NMR or HPLC on your 4-bromocatechol starting material to check for isomers.

    • Use High-Field NMR: At higher magnetic fields (e.g., 600 MHz or above), overlapping multiplets in the aromatic region may become resolved, simplifying interpretation.

    • Perform a COSY Experiment: A ¹H-¹H COSY spectrum will show which aromatic protons are coupled to each other, helping to piece together the spin systems of the target compound and any aromatic impurities.

Q4: My peak integrations don't match the expected proton count (e.g., aromatic region integrates to more than 3H).

Answer: Incorrect integration is a classic sign that your sample is not pure. The integration values represent the ratio of different types of protons in the entire sample.

  • Causality:

    • Presence of Impurities: Any proton-containing impurity will contribute to the total integration. If an impurity has aromatic protons, it will artificially inflate the integration of that region relative to the aliphatic region of your target compound.

    • Residual Solvents: A large residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can sometimes be mistakenly included in the integration of the aromatic region.

    • Water: A broad peak due to water (typically 1.5-2.5 ppm in CDCl₃, but can vary) can overlap with your signals, especially the quintet at ~2.25 ppm.

  • Troubleshooting Steps:

    • Calibrate Integration Carefully: Set the integration of a well-resolved, trusted peak to its expected value. For this compound, the 4H triplet at ~4.20 ppm is often a good reference if it is free from overlapping impurities.

    • Identify Impurity Peaks: Use the information from Q2 and Q3 to identify impurity signals. Exclude them from the integration regions of your target compound.

    • Dry Your Sample: If a broad water peak is suspected, ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. Use of a carefully dried deuterated solvent is also critical.

Advanced Troubleshooting & Best Practices

Troubleshooting Workflow

troubleshooting_flowchart start Unexpected NMR Spectrum q1 Aromatic region issues? (Shifts, Multiplicity) start->q1 q2 Aliphatic region issues? (Extra peaks) start->q2 q3 Integration incorrect? start->q3 sol1 Check Solvent (ASIS) Re-run in different solvent Check concentration q1->sol1 Yes iso Isomeric Impurity? (e.g., 6-bromo isomer) q1->iso If solvent is not the cause sol2 Identify Starting Materials (e.g., 1,3-dihalopropane) Check for residual solvents q2->sol2 Yes sol3 Identify Impurities Recalibrate integration Check for water/solvents q3->sol3 Yes iso_sol Check starting material purity Run 2D NMR (COSY, NOESY) Re-purify sample iso->iso_sol

Caption: Logical workflow for troubleshooting unexpected NMR results.

Protocol 1: Recommended NMR Sample Preparation

To minimize artifacts and ensure reproducibility, follow this protocol:

  • Sample Drying: Ensure the purified compound is thoroughly dried under high vacuum for at least 4 hours to remove all traces of purification solvents.

  • Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a high-quality deuterated solvent (e.g., Cambridge Isotope Laboratories, 99.8% D or higher) using a clean pipette or syringe.

  • Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. If needed, use a vortex mixer for a few seconds.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Protocol 2: Standard ¹H NMR Acquisition Parameters

For routine analysis, these parameters provide a good starting point on a 400 MHz spectrometer:

  • Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm).

  • Acquisition Time (AQ): At least 2.5 seconds to ensure good resolution.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration, especially for aromatic protons which may have longer relaxation times.

  • Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

  • Temperature: 298 K (25 °C).

By systematically addressing these common issues, researchers can confidently interpret their NMR data, verify the structure and purity of their this compound, and move forward with their research objectives.

References
  • Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl.
  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Novice Level, Spectrum 4.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Thieme. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine.

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Novel PARP1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. As a case study, we will consider the hypothetical evaluation of a novel compound, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, against a panel of clinically approved and well-characterized PARP1 inhibitors. This document will delve into the mechanistic intricacies of PARP1 inhibition, provide detailed experimental protocols for characterization, and present a comparative analysis of key performance indicators for established drugs in the field.

The Central Role of PARP1 in Genomic Stability and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[1][2][3] It acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[4][5][6] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][7][8]

The inhibition of PARP1 has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes.[2][9][10] This concept, known as synthetic lethality, arises because cancer cells with defective homologous recombination (HR) for repairing double-strand breaks (DSBs) become heavily reliant on PARP1-mediated SSB repair.[10][11][12] When PARP1 is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication, leading to genomic instability and cell death in these vulnerable cancer cells.[10][13]

Mechanisms of PARP1 Inhibition: More Than Just Catalytic Blockade

PARP inhibitors exert their effects through two primary mechanisms:

  • Catalytic Inhibition : All PARP inhibitors compete with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of PARP1. This prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery.[1][3]

  • PARP Trapping : A more cytotoxic mechanism involves the trapping of the PARP1-inhibitor complex on DNA.[1][14][15] This creates a physical obstruction that can stall and collapse replication forks, leading to the formation of DSBs.[1][5] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall antitumor activity.[14][16]

Visualizing the PARP1 Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response and the points of intervention for PARP inhibitors.

PARP1_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to SSB and is Activated DNA_Damage->PARP1_Activation PARylation PAR Chain Synthesis (PARylation) PARP1_Activation->PARylation Catalytic_Inhibition Catalytic Inhibition (Blocks PARylation) Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Lig3) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair Genomic_Stability Genomic Stability SSB_Repair->Genomic_Stability PARPi PARP Inhibitor (e.g., Olaparib) PARPi->Catalytic_Inhibition Inhibits PARP_Trapping PARP Trapping on DNA PARPi->PARP_Trapping Causes Catalytic_Inhibition->Repair_Complex Prevents Recruitment Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Caption: PARP1 signaling in DNA repair and mechanism of PARP inhibitors.

Comparative Analysis of Established PARP1 Inhibitors

A critical step in evaluating a novel compound like this compound is to benchmark its performance against existing, clinically relevant PARP1 inhibitors. Below is a summary of key inhibitors that have received regulatory approval.

InhibitorFDA Approved Indications (Selected)PARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib (Lynparza®) Ovarian, Breast, Pancreatic, Prostate Cancer[9]1-51-5+++
Rucaparib (Rubraca®) Ovarian, Prostate Cancer[11]~1.4~5.7+++
Niraparib (Zejula®) Ovarian Cancer~3.8~2.1++
Talazoparib (Talzenna®) Breast Cancer[15][16]~0.57~0.27+++++
Veliparib (ABT-888) Not approved as monotherapy, in clinical trials~5.2~2.9+

Note: IC50 values and trapping potency can vary depending on the specific assay conditions. The relative trapping potency is a qualitative comparison based on published literature.[14][16]

Olaparib was the first PARP inhibitor to receive FDA approval and has demonstrated efficacy in a broad range of cancers with DNA repair deficiencies.[9][10] Its mechanism involves both potent enzymatic inhibition and PARP trapping.[13]

Rucaparib is another potent inhibitor of both PARP1 and PARP2 and is approved for the treatment of ovarian and prostate cancers.[11]

Niraparib has shown significant clinical benefit in ovarian cancer, including in patients without BRCA mutations.

Talazoparib is distinguished by its exceptionally high PARP trapping activity, which is believed to be a major contributor to its high potency.[15][16] It is approximately 100-fold more potent at trapping PARP-DNA complexes than olaparib or rucaparib.[7]

Veliparib is a potent catalytic inhibitor but exhibits weaker PARP trapping activity compared to other approved inhibitors. This characteristic may contribute to its different toxicity profile and potential for combination therapies.

Experimental Workflow for Characterizing a Novel PARP1 Inhibitor

To determine if a novel compound such as this compound possesses PARP1 inhibitory activity and to characterize its potency and cellular effects, a systematic experimental approach is required. The following workflow outlines the key assays.

Experimental_Workflow Start Novel Compound (e.g., this compound) Enzymatic_Assay PARP1 Enzymatic Assay (In Vitro) Start->Enzymatic_Assay Step 1 Cellular_Assay Cellular PARylation Assay (Western Blot) Enzymatic_Assay->Cellular_Assay Step 2 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/SRB) Cellular_Assay->Cytotoxicity_Assay Step 3 Data_Analysis Data Analysis and Comparison (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Step 4 Conclusion Characterization of PARP1 Inhibitory Activity Data_Analysis->Conclusion

Caption: Step-by-step workflow for in vitro characterization of a novel PARP1 inhibitor.

Detailed Experimental Protocols

PARP1 Enzymatic Assay (Fluorometric)

This assay determines the direct inhibitory effect of the test compound on the enzymatic activity of purified PARP1.

Principle: The assay measures the consumption of NAD+, the substrate for PARP1, in the presence of activated DNA. The remaining NAD+ is then quantified using a cycling reaction that generates a fluorescent product.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (this compound) and known inhibitors (e.g., Olaparib)

  • 384-well black assay plates

  • Fluorescent plate reader

  • NAD+ cycling reagent mix (containing nicotinamidase and a developer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in PARP assay buffer containing a final DMSO concentration of <1%.

  • Enzyme/DNA Mixture: Prepare a working solution of recombinant PARP1 and activated DNA in PARP assay buffer.

  • Assay Setup:

    • Add 5 µL of the compound serial dilutions or vehicle control to the wells of the assay plate.

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of the NAD+ solution to each well to start the PARP reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 50 µL of the NAD+ cycling reagent mix to each well. Incubate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARylation Assay (Western Blot)

This assay confirms the inhibition of PARP1 activity within a cellular context by measuring the levels of PARylation following DNA damage.

Principle: Cells are treated with the test compound and then exposed to a DNA damaging agent to induce PARP1 activity. The level of PAR polymer formation is then assessed by Western blotting using an anti-PAR antibody.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Complete cell culture medium

  • Test compound and control inhibitor

  • DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate (MMS))

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membrane

  • Primary antibodies: anti-PAR, anti-PARP1, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound or a known inhibitor (e.g., 1 µM Olaparib) for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to a loading control. Compare the PAR levels in treated samples to the vehicle-treated, DNA damage-induced control. A potent inhibitor will show a significant reduction in PAR formation.

Cytotoxicity Assay (MTT or SRB Assay)

This assay evaluates the effect of the test compound on the viability and proliferation of cancer cells, particularly comparing its effect on HR-proficient and HR-deficient cell lines to assess synthetic lethality.

Principle: The MTT assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals. The SRB assay measures total cellular protein content.

Materials:

  • HR-proficient and HR-deficient cancer cell lines (e.g., DLD-1 BRCA2+/+ and DLD-1 BRCA2-/-)

  • Complete cell culture medium

  • Test compound and control inhibitor

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS) or SRB solution

  • Solubilization solution (e.g., DMSO for MTT) or Tris-base for SRB

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or control inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for a desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Carefully remove the medium and add solubilization solution to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve for each cell line. A significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient line is indicative of synthetic lethality.

Conclusion and Future Directions

The evaluation of a novel chemical entity like this compound for PARP1 inhibition requires a rigorous, multi-faceted approach. The experimental framework outlined in this guide, from initial enzymatic screening to cellular activity and cytotoxicity profiling, provides a robust pathway for characterization. By benchmarking against established inhibitors such as Olaparib and Talazoparib, researchers can ascertain the relative potency, mechanism of action, and potential therapeutic window of new compounds. The ultimate goal is to identify novel inhibitors with improved efficacy, selectivity, and safety profiles, thereby expanding the arsenal of targeted therapies for cancers with DNA repair deficiencies.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])
  • A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed. (URL: [Link])
  • Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC - PubMed Central. (URL: [Link])
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals. (URL: [Link])
  • FDA Approved Rucaparib for BRCA-Mutated Metastatic Castration-Resistant Prost
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (URL: [Link])
  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindic
  • On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC. (URL: [Link])
  • Mechanism of Action of PARP Inhibitors - ResearchG
  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (URL: [Link])
  • PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PubMed Central. (URL: [Link])
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. (URL: [Link])
  • PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC - NIH. (URL: [Link])
  • Efficacy of Niraparib in Potentially Difficult-to-Treat Patients with Newly Diagnosed Ovarian Cancer Based on BRCAwt St
  • Niraparib Efficacy in Advanced Ovarian Cancer Extends to All Biomarker Subgroups. (URL: [Link])
  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (URL: [Link])
  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. (URL: [Link])
  • A Review of PARP Inhibitors in Clinical Development. (URL: [Link])
  • Cytotoxicity Assay Protocol - Protocols.io. (URL: [Link])
  • Efficacy and Safety of Niraparib as First-Line Maintenance Treatment for Patients with Advanced Ovarian Cancer: Real-World Data from a Multicenter Study in China - PMC - PubMed Central. (URL: [Link])
  • Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. (URL: [Link])
  • Mechanism of Action of PARP Inhibitors - Annual Reviews. (URL: [Link])
  • What is the mechanism of Olaparib?
  • Cytotoxicity Assay Protocol & Troubleshooting - Cre
  • (PDF)
  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer P
  • FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation–Associated Advanced Ovarian Cancer - AACR Journals. (URL: [Link])
  • Niraparib Maintains Safety, Efficacy in BRCA+ Ovarian Cancer, Irrespective of Setting | OncLive. (URL: [Link])
  • Niraparib efficacy and safety in patients with BRCA mutated (BRCAm) ovarian cancer: Results from three phase 3 niraparib trials.
  • Olaparib - NCI - N
  • PARP1 - Wikipedia. (URL: [Link])
  • Signal Transduction pathway of PARP enzyme.
  • Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation - O
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (URL: [Link])
  • FDA grants regular approval to rucaparib for metastatic castration-resistant prost
  • Veliparib – Knowledge and References - Taylor & Francis. (URL: [Link])
  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed. (URL: [Link])
  • FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA‐Mutated Metastatic Castrate‐Resistant Prostate Cancer - PubMed Central. (URL: [Link])
  • FDA Approves Olaparib, Rucaparib to Treat Prost
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N

Sources

A Comparative Guide to HPLC-MS and GC-MS for the Purity Validation of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. The compound 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity profile can significantly impact the quality of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.

The Analytical Challenge: Profiling Impurities in this compound

Before validating a purity method, it is crucial to anticipate the potential impurities. Based on the synthesis of analogous benzodioxepine structures, such as the synthesis of 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepine from a nitro-benzodioxepine precursor[1], we can infer a likely synthetic route for this compound. This allows us to predict potential process-related impurities and degradation products.

Potential Impurities Could Include:

  • Starting Materials: Unreacted precursors used in the bromination and cyclization steps.

  • Intermediates: Incomplete reaction products, such as a partially cyclized intermediate.

  • By-products: Isomers (e.g., other positional bromo-isomers) or products from side reactions.

  • Degradation Products: Formed under stress conditions like heat, light, acid, or base hydrolysis. A stability-indicating method must be able to resolve the parent compound from these degradants[2][3][4].

The physicochemical properties of this compound (a polar aromatic compound, likely solid at room temperature and not highly volatile) and its potential impurities guide our choice of analytical technique.

Comparative Analysis: HPLC-MS vs. GC-MS

The decision between HPLC-MS and GC-MS is fundamentally driven by the volatility and thermal stability of the analyte and its impurities[5][6][7].

FeatureHPLC-MSGC-MSRationale for this compound
Analyte Suitability Non-volatile, thermally labile, polar, and high molecular weight compounds[7].Volatile and thermally stable compounds[7].The benzodioxepine structure suggests low volatility, making HPLC-MS the primary choice .
Sample Preparation Simpler; dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability[8][9].Direct analysis by HPLC avoids the complexity and potential artifacts of derivatization.
Separation Mechanism Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Reversed-phase HPLC is well-suited for separating polar aromatic compounds and their impurities.
Ionization Techniques Soft ionization (e.g., ESI, APCI) minimizes fragmentation, preserving the molecular ion.Hard ionization (e.g., EI) causes extensive fragmentation, providing structural information.ESI in HPLC-MS is ideal for confirming the molecular weight of the parent compound and its impurities.
Typical Applications Purity of APIs, stability studies, impurity profiling of non-volatile compounds[10].Residual solvent analysis, analysis of volatile impurities[7].HPLC-MS is the workhorse for API purity and stability-indicating assays[6]. GC-MS would be complementary for volatile impurities.

In-Depth Protocol: Validation of a Stability-Indicating HPLC-MS Method

This protocol outlines the validation of a reversed-phase HPLC-MS method for the purity determination of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines (ICH Q2(R2))[3][5][11][12][13].

Chromatographic and Mass Spectrometric Conditions

The selection of chromatographic conditions is paramount for achieving adequate separation.

  • HPLC System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, and column oven.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point for retaining and separating the polar aromatic analyte from its potential impurities[4]. Phenyl-hexyl or cyano columns could be explored as alternatives for different selectivity[14][15].

  • Mobile Phase: A gradient elution is employed to resolve compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water (provides protons for efficient ESI+ ionization).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection:

    • Full Scan: m/z 100-500 to detect all potential impurities.

    • Selected Ion Monitoring (SIM): Targeting the [M+H]+ ion of this compound (C9H9BrO2; MW ~229.07). The presence of bromine results in a characteristic M+2 isotopic peak at approximately a 1:1 ratio, which is a powerful tool for confirming the presence of bromine-containing compounds[8][16]. The expected ions would be m/z 229 and 231.

Validation Parameters and Acceptance Criteria

The method must be validated to demonstrate its fitness for purpose[13].

  • Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and a sample spiked with anticipated impurities. Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is resolved from any degradation products.

    • Acceptance Criteria: The analyte peak should be free from co-eluting peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Procedure: Perform recovery studies by spiking a known quantity of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Procedure: Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at the reporting threshold (e.g., 0.05%).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure: Introduce small variations to method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Visualizing the Workflow

HPLC_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_HPLC Optimize HPLC Conditions (Column, Mobile Phase, Gradient) MD_Start->MD_HPLC MD_MS Optimize MS Parameters (Ionization, SIM/Scan) MD_HPLC->MD_MS Val_Protocol Develop Validation Protocol MD_MS->Val_Protocol Finalized Method Val_Specificity Specificity & Forced Degradation Val_Linearity Linearity & Range Val_Accuracy Accuracy (Recovery) Val_Precision Precision (Repeatability & Intermediate Precision) Val_Limits LOD & LOQ Val_Robustness Robustness Val_Report Final Validation Report RA_SST System Suitability Testing Val_Report->RA_SST Validated Method Transfer RA_Analysis Sample Analysis RA_Data Data Review & Reporting

The Alternative Approach: GC-MS for Volatile Impurities

While HPLC-MS is the preferred technique for the primary purity assessment of this compound, GC-MS plays a crucial, complementary role, particularly for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC[6][7].

HPLC_vs_GCMS cluster_hplc HPLC-MS Analysis cluster_gcms GC-MS Analysis Analyte This compound & Potential Impurities HPLC_Principle Non-volatile & Thermally Labile (Parent compound, polar impurities, degradants) Analyte->HPLC_Principle GCMS_Principle Volatile & Thermally Stable (Residual solvents, volatile starting materials) Analyte->GCMS_Principle HPLC_Result Primary Purity Assessment HPLC_Principle->HPLC_Result GCMS_Result Complementary Impurity Profile GCMS_Principle->GCMS_Result

When to Consider GC-MS:
  • Residual Solvents: If the synthesis involves organic solvents, GC-MS is the gold standard for their quantification according to ICH Q3C guidelines.

  • Volatile Starting Materials: If any of the precursors are sufficiently volatile and thermally stable.

  • Volatile By-products: For low molecular weight, non-polar by-products that might be formed during the synthesis.

A comprehensive purity analysis would ideally involve both HPLC-MS for the primary API and its non-volatile impurities, and GC-MS for any volatile species.

Conclusion

The validation of an analytical method for determining the purity of a pharmaceutical intermediate like this compound is a rigorous process that underpins the quality of the final drug product. HPLC-MS emerges as the superior and more appropriate technique for this purpose due to the physicochemical properties of the target molecule and its likely impurities. Its ability to analyze non-volatile and thermally labile compounds without derivatization makes it a versatile and powerful tool.

By following a systematic validation approach as outlined by ICH guidelines, a robust, stability-indicating HPLC-MS method can be established. This method will provide reliable data on the identity, purity, and stability of this compound. While GC-MS is not the primary choice for the parent compound, it serves as an essential complementary technique for a complete impurity profile, particularly for volatile components. The judicious application of both techniques, guided by a thorough understanding of the synthetic process and potential degradation pathways, ensures a comprehensive and scientifically sound assessment of product quality.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • LC-MS vs GC-MS in Pharmaceutical Analysis. (n.d.). HPLC Calculator.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • Development and Validation of Stability Indicating RP-HPLC Method. (2025). Prezi.
  • Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. (2016). TSI Journals.
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
  • Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2016). PubMed.
  • Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. (n.d.). ResearchGate.
  • Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. (2005). PubMed.
  • Bromo pattern in Mass Spectrometry. (2023). YouTube.
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • Stability Indicating RP-HPLC Method for Development and Validation of Atogepant and its Application in Dissolution Studies. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Determination of cocaine and benzoylecgonine by derivatization with iodomethane-D3 or PFPA/HFIP in human blood and urine using GC/MS (EI or PCI mode). (n.d.). PubMed.
  • Polar Column in HPLC Example. (n.d.). Hawach.
  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. (n.d.). MDPI.
  • HPLC Column Selection - how to choose the right column. (n.d.). Analytics-Shop.

Sources

The Bromine Advantage: A Comparative Analysis of Brominated vs. Non-Brominated Benzodioxepines in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the strategic modification of privileged scaffolds is a cornerstone of medicinal chemistry. The benzodioxepine core, a versatile heterocyclic system, has garnered significant interest for its potential to modulate various CNS targets. A key question in the optimization of such scaffolds is the impact of halogenation, particularly bromination, on biological activity. This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated benzodioxepines, supported by experimental data, to elucidate the nuanced role of bromine in enhancing receptor affinity.

The Rationale for Bromination in CNS Drug Discovery

The introduction of a bromine atom into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacological properties.[1] Bromine's unique characteristics, including its size, electronegativity, and ability to form halogen bonds, can profoundly influence a molecule's interaction with its biological target.[1][2] In the context of CNS drug discovery, bromination can lead to:

  • Enhanced Binding Affinity: The bromine atom can engage in favorable interactions, such as halogen bonding and van der Waals forces, within the receptor's binding pocket, leading to increased potency.[2]

  • Improved Pharmacokinetics: Bromination can increase lipophilicity, which may enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.[3]

  • Modulation of Metabolism: The presence of a bromine atom can alter the metabolic profile of a compound, potentially leading to a longer duration of action.[2]

This guide will delve into specific experimental evidence to illustrate these principles in the context of the benzodioxepine scaffold.

Comparative Biological Activity: A Focus on Benzodiazepine Receptor Binding

While comprehensive comparative data across a wide range of benzodioxepine analogs is not extensively available in publicly accessible literature, a key study provides valuable insights into the influence of bromination on the binding affinity of 1,5-benzodioxepine derivatives for benzodiazepine receptors in the rat brain.[1] The benzodiazepine receptor, a component of the GABA-A receptor complex, is a critical target for anxiolytic, sedative, and anticonvulsant drugs.

The study by Kaye et al. investigated a series of 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-ones and their interaction with benzodiazepine receptors. This provides a crucial, albeit limited, dataset for a direct comparison between a brominated and a non-brominated analog.

Table 1: Comparative Receptor Binding Affinities of Benzodioxepine Derivatives

Compound IDR (Substitution)% Inhibition of [3H]flunitrazepam binding (10-5 M)
1a H (non-brominated)25
1b Br (brominated)45

Data sourced from Kaye et al. (1994).[1]

The data presented in Table 1 clearly demonstrates that the introduction of a bromine atom at the 7-position of the benzodioxepine ring significantly enhances its ability to displace [3H]flunitrazepam from benzodiazepine receptors. The brominated analog 1b exhibits nearly double the inhibitory activity of its non-brominated counterpart 1a at the same concentration. This suggests a substantially higher binding affinity for the brominated compound.

Mechanistic Interpretation

The observed increase in binding affinity for the brominated benzodioxepine can be attributed to several factors at the molecular level. The bromine atom, with its electron-rich outer shell, can participate in halogen bonding with electron-donating residues within the benzodiazepine binding pocket. Furthermore, its lipophilic nature may promote more favorable hydrophobic interactions within the receptor site.

To visualize the fundamental structure-activity relationship (SAR) at play, the following diagram illustrates the key structural modification and its impact on receptor interaction.

SAR_Bromination mol1 Structure of 1a activity1 Lower Binding Affinity mol1->activity1 Results in mod Bromination at 7-position mol2 Structure of 1b activity2 Higher Binding Affinity mol2->activity2 Results in

Caption: Impact of bromination on benzodioxepine receptor affinity.

Experimental Protocols: Assessing Benzodiazepine Receptor Binding

To ensure the trustworthiness and reproducibility of the findings presented, it is essential to understand the underlying experimental methodology. The following is a detailed, step-by-step protocol for a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Benzodiazepine Receptors

Objective: To determine the ability of test compounds (brominated and non-brominated benzodioxepines) to compete with a radiolabeled ligand for binding to benzodiazepine receptors in rat brain tissue.

Materials:

  • Whole rat brains

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]Flunitrazepam (radioligand)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Diazepam (for determining non-specific binding)

  • Polytron homogenizer

  • Refrigerated centrifuge

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Workflow:

protocol_workflow prep 1. Membrane Preparation assay 2. Binding Assay Incubation prep->assay Homogenized Brain Tissue sep 3. Separation of Bound and Free Ligand assay->sep Incubation Mixture count 4. Quantification of Radioactivity sep->count Filters with Bound Ligand analysis 5. Data Analysis count->analysis Counts Per Minute (CPM) Data

Caption: Workflow for the benzodiazepine receptor binding assay.

Procedure:

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial/synaptosomal fraction containing the receptor membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay Incubation:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compounds.

    • Total Binding: Add buffer, membrane preparation, and [3H]Flunitrazepam.

    • Non-specific Binding: Add buffer, membrane preparation, [3H]Flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 10 µM).

    • Test Compound: Add buffer, membrane preparation, [3H]Flunitrazepam, and the desired concentration of the test compound (e.g., brominated or non-brominated benzodioxepine).

    • Incubate all tubes at 4°C for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold under vacuum.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Determine the percent inhibition of specific binding for each concentration of the test compound using the following formula: % Inhibition = 100 - [((CPMtest - CPMnon-specific) / (CPMtotal - CPMnon-specific)) x 100]

    • From this data, IC50 values (the concentration of the compound that inhibits 50% of specific binding) can be calculated using non-linear regression analysis.

Conclusion and Future Directions

The available experimental evidence, though limited, strongly suggests that bromination of the benzodioxepine scaffold can significantly enhance its affinity for CNS receptors, specifically the benzodiazepine receptor.[1] This enhancement is likely driven by the unique physicochemical properties of the bromine atom, which can facilitate more potent interactions within the receptor binding site.

For drug development professionals, these findings underscore the value of exploring bromination as a strategic modification in the optimization of benzodioxepine-based CNS drug candidates. Further research is warranted to expand upon these initial findings, including:

  • Broader SAR Studies: A systematic investigation of bromination at various positions of the benzodioxepine ring and in combination with other substituents would provide a more comprehensive understanding of its impact on activity.

  • Functional Assays: Moving beyond binding assays to functional assays is crucial to determine whether brominated analogs act as agonists, antagonists, or inverse agonists at their target receptors.

  • In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the pharmacokinetic profile, efficacy, and safety of promising brominated benzodioxepines.

By leveraging the "bromine advantage," researchers can potentially unlock novel benzodioxepine derivatives with improved potency and a more favorable pharmacological profile for the treatment of a range of CNS disorders.

References

  • Kaye, P. T., & Gelebe, A. C. (1994). Benzodiazepine Analogues. Part 16. An investigation of the receptor binding affinities of benzodioxepine and benzoxathiepine derivatives. South African Journal of Chemistry, 47(1), 1-4.
  • Gribble, G. W. (2004). Naturally occurring organohalogen compounds--a survey.
  • Mezencev, R. (2014). Halogenated compounds: a survey of their properties, sources and toxicities. IntechOpen.
  • Lin, Z., & Li, X. (2018). The role of halogen bonding in drug design. Acta Pharmaceutica Sinica B, 8(6), 863-874.

Sources

comparative analysis of different synthetic routes to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a comparative analysis of the two primary synthetic pathways to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a discussion of the relative merits of each approach.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in aromatic chemistry: the regioselective introduction of a substituent onto a pre-existing heterocyclic scaffold. The two most logical approaches involve either constructing the benzodioxepine ring with the bromine atom already in place or introducing the bromine atom onto the parent benzodioxepine molecule. This guide will explore both strategies in detail.

Route 1: Williamson Ether Synthesis of a Pre-functionalized Aromatic Ring

This approach builds the heterocyclic ring from a commercially available, pre-brominated starting material, 4-bromocatechol. The core of this synthesis is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2]

Mechanistic Overview

The Williamson ether synthesis proceeds via an SN2 mechanism.[1] In this case, the dianion of 4-bromocatechol, formed by deprotonation with a strong base, acts as a nucleophile, attacking the electrophilic carbon atoms of a suitable three-carbon dielectrophile, such as 1,3-dibromopropane. This results in a double intramolecular cyclization to form the seven-membered dioxepine ring.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_intermediate Intermediate 4-Bromocatechol 4-Bromocatechol Base (e.g., K2CO3) Base (e.g., K2CO3) 4-Bromocatechol->Base (e.g., K2CO3) Deprotonation 1,3-Dibromopropane 1,3-Dibromopropane SN2 Reaction SN2 Reaction 1,3-Dibromopropane->SN2 Reaction Electrophile Dianion of 4-Bromocatechol Dianion of 4-Bromocatechol Base (e.g., K2CO3)->Dianion of 4-Bromocatechol Solvent (e.g., DMF) Solvent (e.g., DMF) This compound This compound SN2 Reaction->this compound Intramolecular Cyclization Dianion of 4-Bromocatechol->SN2 Reaction Nucleophilic Attack

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Bromocatechol

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 3M Sodium Hydroxide

  • Sodium Sulfate (anhydrous)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF, add 4-bromocatechol (1.0 equivalent).

  • Heat the mixture to 120°C.

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the heated mixture.

  • Maintain the reaction at 120°C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Pour the filtrate into a large volume of water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with 3M sodium hydroxide solution to remove any unreacted catechol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Discussion of Route 1

Advantages:

  • Regioselectivity: The position of the bromine atom is unambiguously defined by the starting material. This avoids the formation of isomeric byproducts that would require separation.

  • Robustness: The Williamson ether synthesis is a well-established and reliable reaction.

Disadvantages:

  • Harsh Conditions: The reaction requires a high temperature and a long reaction time, which may not be suitable for substrates with sensitive functional groups.

  • Starting Material Cost: The cost and availability of 4-bromocatechol may be a consideration for large-scale synthesis.

Route 2: Electrophilic Bromination of 3,4-dihydro-2H-1,5-benzodioxepine

This route involves the synthesis of the parent 3,4-dihydro-2H-1,5-benzodioxepine followed by electrophilic aromatic substitution to introduce the bromine atom.

Mechanistic Overview

The synthesis of the parent benzodioxepine follows the same Williamson ether synthesis as described in Route 1, starting from catechol. The subsequent bromination is an electrophilic aromatic substitution. The two ether oxygen atoms are activating, ortho-, para-directing groups. The 7-position is para to one oxygen and ortho to the other, making it electronically favorable for substitution.

Electrophilic_Bromination cluster_starting_material Starting Material cluster_reagents Reagents cluster_product Product 3,4-dihydro-2H-1,5-benzodioxepine 3,4-dihydro-2H-1,5-benzodioxepine Electrophilic Attack Electrophilic Attack 3,4-dihydro-2H-1,5-benzodioxepine->Electrophilic Attack Nucleophile Bromine (Br2) Bromine (Br2) Bromine (Br2)->Electrophilic Attack Electrophile Acetic Acid (Solvent) Acetic Acid (Solvent) This compound This compound Sigma Complex Sigma Complex Electrophilic Attack->Sigma Complex Intermediate Sigma Complex->this compound Deprotonation

Caption: Electrophilic Bromination of 3,4-dihydro-2H-1,5-benzodioxepine.

Experimental Protocol

Part A: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

This synthesis is analogous to the procedure described in Route 1, using catechol as the starting material. A reported yield for this reaction is approximately 41.2%.[3]

Part B: Bromination

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine

  • Bromine

  • Glacial Acetic Acid

Procedure:

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise with stirring.

  • Allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a large volume of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Discussion of Route 2

Advantages:

  • Milder Conditions: The bromination step is typically carried out under milder conditions than the Williamson ether synthesis.

  • Readily Available Starting Materials: Catechol and bromine are common and relatively inexpensive laboratory reagents.

Disadvantages:

  • Potential for Isomers: Although the 7-position is the most likely site of bromination, there is a possibility of forming other constitutional isomers, which would necessitate careful purification.

  • Two-Step Process: This route involves two separate synthetic steps, which may impact the overall yield and efficiency.

Comparative Analysis

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Electrophilic Bromination
Starting Materials 4-Bromocatechol, 1,3-DibromopropaneCatechol, 1,3-Dibromopropane, Bromine
Number of Steps OneTwo
Regioselectivity Excellent (pre-defined)Good to Excellent (electronically directed)
Reaction Conditions Harsh (high temp., long time)Milder
Potential Byproducts Minimal isomeric byproductsPotential for isomeric bromination products
Scalability Potentially limited by cost of 4-bromocatecholGenerally more scalable due to cheaper starting materials
Overall Yield Dependent on the single stepCumulative yield of two steps

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific needs of the researcher and the scale of the synthesis.

  • For small-scale synthesis where absolute regioselectivity is critical , Route 1 (Williamson Ether Synthesis) is the preferred method. The unambiguous placement of the bromine atom from the outset simplifies purification and characterization.

  • For larger-scale synthesis where cost and scalability are the primary drivers , Route 2 (Electrophilic Bromination) is likely the more economical choice. While it introduces an additional step and the potential for isomeric impurities, the lower cost of starting materials and milder reaction conditions for the bromination step are significant advantages. Careful optimization of the bromination reaction would be necessary to maximize the yield of the desired 7-bromo isomer.

Ultimately, the optimal synthetic strategy will be determined by a careful consideration of the trade-offs between regiochemical control, reaction conditions, cost, and scale.

References

  • PrepChem.com. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
  • Francis Academic Press.

Sources

A Researcher's Guide to Cross-Referencing Spectral Data of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy serve as the bedrock of molecular characterization. However, the raw data from these instruments are merely a set of signals; their true value is unlocked through meticulous interpretation and cross-referencing with established databases and predictive models. This guide provides an in-depth, practical comparison of spectral data for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a halogenated benzodioxepine derivative of interest in medicinal chemistry.

For a comparative analysis, we will utilize predicted spectral data for our target compound, this compound, and cross-reference it with experimental data for the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine. This approach mirrors a common scenario in research where a novel, uncharacterized compound is compared to a known structural analogue.

The Imperative of Multi-Technique Spectral Correlation

A single spectroscopic technique rarely provides sufficient evidence for complete structural elucidation. A synergistic approach, leveraging the complementary information from NMR, MS, and IR, is the gold standard for building a robust and self-validating structural hypothesis.

  • NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

  • Mass spectrometry reveals the molecular weight and offers clues to the molecular formula and fragmentation patterns.

  • Infrared spectroscopy identifies the functional groups present in the molecule.

The logical workflow for spectral data cross-referencing is a systematic process of data acquisition, individual spectral interpretation, and integrated analysis, culminating in a confident structural assignment.

Caption: Logical workflow for spectral data cross-referencing.

Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound and the experimental data for the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine.

¹H NMR Spectral Data
Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Integration
This compound (Predicted) H-67.12d1H
H-87.00dd1H
H-96.85d1H
H-2, H-44.20t4H
H-32.15p2H
3,4-dihydro-2H-1,5-benzodioxepine (Experimental) Aromatic H6.8-7.0m4H
-OCH₂-4.21t4H
-CH₂-2.18p2H

Predicted data obtained from NMRDB.org. Experimental data for the parent compound is based on typical values for similar structures.

¹³C NMR Spectral Data
Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound (Predicted) C-5a, C-9a (Ar-O)148.5, 147.9
C-7 (Ar-Br)115.5
C-6, C-8, C-9 (Ar-C)125.1, 122.3, 119.8
C-2, C-4 (-OCH₂-)70.9
C-3 (-CH₂-)31.5
3,4-dihydro-2H-1,5-benzodioxepine (Experimental) Ar-O~148
Ar-C~122
-OCH₂-~71
-CH₂-~32

Predicted data obtained from NMRDB.org. Experimental data for the parent compound is based on typical values for similar structures.

Mass Spectrometry Data
Compound Molecular Formula Molecular Weight Key Fragmentation Peaks (m/z)
This compound (Predicted) C₉H₉BrO₂228.07 / 230.07M+ and M+2 peaks in ~1:1 ratio, fragments corresponding to loss of C₃H₆O, Br.
3,4-dihydro-2H-1,5-benzodioxepine (Experimental) C₉H₁₀O₂150.17150 (M+), 121, 93, 65[1]

Experimental data for the parent compound from NIST WebBook[1].

Infrared (IR) Spectroscopy Data
Compound Key Vibrational Modes Predicted/Experimental Wavenumber (cm⁻¹)
This compound (Predicted) Aromatic C-H stretch~3050
Aliphatic C-H stretch~2950, 2850
Aromatic C=C stretch~1580, 1480
C-O-C stretch (asymmetric)~1250
C-Br stretch~600-500
3,4-dihydro-2H-1,5-benzodioxepine (Experimental) Aromatic C-H stretch~3040
Aliphatic C-H stretch~2960, 2870
Aromatic C=C stretch~1590, 1490
C-O-C stretch (asymmetric)~1260

Predicted data based on typical IR frequencies. Experimental data for the parent compound from PubChem[2].

Step-by-Step Cross-Referencing Protocol

The following protocol outlines the systematic approach to cross-referencing the spectral data of a novel compound like this compound against databases and predicted spectra.

Mass Spectrum Analysis: The First Checkpoint

The mass spectrum provides the molecular weight, a critical starting point for structural determination.

Protocol:

  • Acquire the Mass Spectrum: Obtain the mass spectrum of the analyte, ensuring proper calibration of the instrument.

  • Identify the Molecular Ion Peak (M+): For this compound, the presence of bromine is a key indicator. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M+ and M+2 isotopic pattern with a peak intensity ratio of approximately 1:1. The expected molecular ions would be at m/z 228 and 230.

  • Analyze Fragmentation Patterns: The fragmentation of the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine, shows a prominent peak at m/z 121, corresponding to the loss of a C₂H₃O fragment, and a peak at m/z 93, likely from the subsequent loss of CO. For the brominated analogue, similar fragmentation pathways are expected, with the bromine atom remaining on the aromatic ring, leading to fragment ions with the characteristic isotopic signature.

  • Database Comparison: Compare the experimental mass spectrum with entries in databases like the NIST Mass Spectral Library for the parent compound or other similar structures.

Caption: Workflow for Mass Spectrum Analysis.

Infrared Spectrum Analysis: Functional Group Identification

The IR spectrum provides a quick and reliable method for identifying the functional groups present in a molecule.

Protocol:

  • Acquire the IR Spectrum: Obtain the IR spectrum of the sample using an appropriate technique (e.g., KBr pellet, thin film, or ATR).

  • Identify Key Absorption Bands:

    • Aromatic C-H stretch: Look for one or more sharp peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Expect sharp peaks just below 3000 cm⁻¹ for the methylene groups in the dioxepine ring.

    • Aromatic C=C stretch: Sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

    • C-O-C stretch: A strong, characteristic absorption for the ether linkages is expected in the 1300-1000 cm⁻¹ region. For benzodioxepines, a strong asymmetric stretch is typically observed around 1250 cm⁻¹.

    • C-Br stretch: A peak in the fingerprint region, typically between 600 and 500 cm⁻¹, can indicate the presence of a C-Br bond.

  • Compare with Parent Compound and Predicted Spectrum: The IR spectrum of this compound should be very similar to that of the parent compound, with the addition of the C-Br stretching vibration. Online prediction tools can provide a theoretical spectrum for comparison.

NMR Spectra Analysis: The Definitive Structural Map

¹H and ¹³C NMR spectra provide the most detailed information about the molecular structure, including the number and connectivity of atoms.

Protocol:

  • Acquire ¹H and ¹³C NMR Spectra: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire high-resolution ¹H and ¹³C NMR spectra.

  • ¹H NMR Interpretation:

    • Chemical Shift: The aromatic protons of this compound are expected to appear in the 6.8-7.2 ppm region. The bromine atom will deshield adjacent protons. The methylene protons adjacent to the oxygen atoms (-OCH₂-) should appear around 4.2 ppm, while the central methylene group (-CH₂-) will be further upfield, around 2.1 ppm.

    • Integration: The relative areas of the peaks should correspond to the number of protons in each environment (e.g., 1:1:1 for the aromatic protons, 4 for the -OCH₂- protons, and 2 for the central -CH₂- protons).

    • Multiplicity (Splitting Pattern): The splitting patterns reveal the number of neighboring protons. For example, the -OCH₂- protons are expected to be a triplet due to coupling with the central -CH₂- protons, which in turn should appear as a pentet (or quintet).

  • ¹³C NMR Interpretation:

    • Chemical Shift: The aromatic carbons will appear in the 115-150 ppm range. The carbon attached to the bromine will be significantly shifted. The carbons of the methylene groups adjacent to oxygen will be around 71 ppm, and the central methylene carbon will be around 32 ppm.

  • Cross-Reference with Predicted Spectra: Utilize NMR prediction software or online databases like NMRDB.org to generate a predicted spectrum for the proposed structure. A close match between the experimental and predicted spectra provides strong evidence for the structural assignment.

Conclusion

The cross-referencing of spectral data from multiple analytical techniques with information from established databases and predictive tools is a cornerstone of modern chemical research. This guide has provided a framework for the systematic analysis of the spectral data for this compound, using its parent compound as a reference. By following a logical workflow and critically evaluating the information from each spectroscopic method, researchers can confidently elucidate the structures of novel compounds, a critical step in advancing drug discovery and development.

References

  • Lewis, R. J., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Chemical Science. [Link][3]
  • Goodman, J. M., et al. (2025).
  • PubChem. (n.d.). 7-bromo-2H-1,5-benzodioxepine. PubChem.
  • Nguyen, A. V., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. PubChem.
  • Royal Society of Chemistry. (n.d.). Presentation of experimental data. Royal Society of Chemistry.
  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. NMRDB.org.
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • ACD/Labs. (n.d.). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
  • NIST. (n.d.). 2H-1,5-Benzodioxepin, 3,4-dihydro-. NIST WebBook.

Sources

A Comparative Guide to Neuroprotective Agents: Evaluating Novel Candidates Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The quest for effective neuroprotective agents is a defining challenge of modern neuroscience. Despite decades of research and countless promising preclinical studies, the translation of neuroprotective strategies from the laboratory to the clinic has been fraught with difficulty.[1] This guide provides a comparative analysis of established neuroprotective agents and proposes a rigorous experimental framework for the evaluation of novel compounds, using the largely uncharacterized molecule, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, as a case study. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies required to navigate the complexities of neuroprotection research.

The Landscape of Neuroprotection: Acknowledging the Translational Gap

The pathophysiology of neuronal injury, whether from ischemic stroke, traumatic brain injury, or neurodegenerative disease, is a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis.[2][3] While numerous agents have shown efficacy in animal models, very few have demonstrated clear clinical benefit in humans.[1] This translational failure underscores the need for robust, multi-faceted preclinical evaluation and a deeper understanding of the mechanisms of action of potential neurotherapeutics.

Established Neuroprotective Agents: Mechanisms and Efficacy

To provide a benchmark for the evaluation of novel compounds, we will first profile three well-characterized neuroprotective agents with distinct mechanisms of action.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4][5] Its primary neuroprotective effect is attributed to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative damage to cell membranes and other vital cellular components.[6][7]

  • Mechanism of Action: Edaravone donates an electron to neutralize free radicals, such as hydroxyl radicals and peroxynitrite, which are highly damaging to neurons.[4] It has also been shown to modulate the activity of nitric oxide synthases (NOS), increasing the production of beneficial endothelial NOS (eNOS) while decreasing detrimental neuronal NOS (nNOS) and inducible NOS (iNOS).[4] Furthermore, some studies suggest that edaravone's protective effects may be mediated through the activation of the Nrf2/antioxidant response element (ARE) signaling pathway.[8]

Edaravone_Pathway cluster_nrf2 Nrf2 Pathway Activation ROS Reactive Oxygen Species (ROS) Neuronal_Damage Neuronal Damage (Lipid Peroxidation, etc.) ROS->Neuronal_Damage causes Edaravone Edaravone Edaravone->ROS Nrf2 Nrf2 Edaravone->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralize Neuroprotection Neuroprotection

Edaravone's dual action: direct ROS scavenging and Nrf2 pathway activation.

N-acetylcysteine (NAC) is a precursor to the endogenous antioxidant glutathione (GSH).[9] Its neuroprotective properties stem from its ability to replenish intracellular GSH levels, which are often depleted during oxidative stress, and its direct radical-scavenging activity.[10][11]

  • Mechanism of Action: NAC is deacetylated to cysteine, a rate-limiting substrate for GSH synthesis.[11] GSH is a critical cofactor for antioxidant enzymes like glutathione peroxidase and directly neutralizes ROS.[9] NAC has also been shown to modulate glutamatergic neurotransmission and possess anti-inflammatory properties.[12]

NAC_Pathway NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine is converted to GSH Glutathione (GSH) Cysteine->GSH is a precursor for ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes Neuroprotection Neuroprotection

NAC's role in replenishing glutathione to combat oxidative stress.

Riluzole is the first drug approved for the treatment of ALS and is known for its ability to modulate glutamate neurotransmission.[13][14] Excitotoxicity, caused by excessive glutamate receptor activation, is a key mechanism of neuronal injury.[15]

  • Mechanism of Action: Riluzole has multiple effects on the glutamatergic system. It inhibits the release of presynaptic glutamate and blocks voltage-gated sodium channels, which reduces neuronal hyperexcitability.[16] It also enhances the activity of postsynaptic GABA receptors, contributing to an overall reduction in neuronal excitability.[16]

Riluzole_Pathway Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC inhibits Glutamate_Release Glutamate Release VGSC->Glutamate_Release triggers NMDA_AMPA NMDA/AMPA Receptors Glutamate_Release->NMDA_AMPA activates Calcium_Influx Ca2+ Influx NMDA_AMPA->Calcium_Influx mediates Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity leads to Neuroprotection Neuroprotection

Riluzole's mechanism of reducing excitotoxicity by modulating glutamate signaling.

A Novel Candidate: this compound

This compound is a heterocyclic compound for which there is currently a lack of published data regarding its neuroprotective properties. However, its chemical structure, featuring a benzodioxepine core, suggests potential for biological activity. Structurally related compounds, such as certain 1,4-dioxane derivatives, have been investigated as potential 5-HT1A receptor agonists with neuroprotective effects. The presence of a bromine atom can also influence the compound's lipophilicity and metabolic stability, potentially enhancing its ability to cross the blood-brain barrier.

Hypothesized Mechanism of Action: Based on the structure-activity relationships of related compounds, we can hypothesize that this compound may exert neuroprotective effects through:

  • Modulation of Serotonergic Pathways: Interaction with 5-HT1A receptors, which are known to be involved in neuroprotection and mood regulation.

  • Antioxidant Activity: The dioxepine ring system may possess free radical scavenging properties.

A Proposed Experimental Framework for Evaluating Novel Neuroprotective Agents

The following is a detailed, step-by-step workflow for the preclinical evaluation of a novel compound like this compound, with direct comparisons to our established agents.

Experimental_Workflow Start Novel Compound (e.g., this compound) In_Vitro In Vitro Screening Start->In_Vitro Oxidative_Stress Oxidative Stress Model (H2O2) In_Vitro->Oxidative_Stress Excitotoxicity Excitotoxicity Model (Glutamate) In_Vitro->Excitotoxicity ROS_Assay ROS Measurement In_Vitro->ROS_Assay Mechanism_Studies Mechanistic Studies (e.g., Western Blot for Nrf2, Caspase-3) Oxidative_Stress->Mechanism_Studies Excitotoxicity->Mechanism_Studies ROS_Assay->Mechanism_Studies In_Vivo In Vivo Efficacy (Animal Model of Stroke - MCAO) Mechanism_Studies->In_Vivo Infarct_Volume Infarct Volume Measurement In_Vivo->Infarct_Volume Neurobehavioral Neurobehavioral Assessment In_Vivo->Neurobehavioral Toxicity Toxicity Assessment In_Vivo->Toxicity Decision Go/No-Go Decision for Further Development Infarct_Volume->Decision Neurobehavioral->Decision Toxicity->Decision

Sources

A Comparative Guide to Halogen Substitution on the Benzodioxepine Ring System for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of privileged scaffolds is a cornerstone of modern therapeutics. The benzodioxepine ring system, a versatile heterocyclic motif, presents a compelling framework for the design of novel bioactive agents. A critical avenue for modulating the physicochemical and pharmacological properties of this scaffold is through halogenation. This guide provides an in-depth comparison of the effects of different halogen substitutions (Fluorine, Chlorine, Bromine, and Iodine) on the benzodioxepine ring, offering field-proven insights and supporting experimental frameworks to inform rational drug design.

The Strategic Role of Halogenation in Modulating Benzodioxepine Properties

Halogen atoms, far from being mere bulky substituents, are powerful tools in medicinal chemistry. Their introduction onto the benzodioxepine scaffold can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The choice of halogen is a nuanced decision, driven by the specific therapeutic objective and a deep understanding of the structure-activity relationships (SAR).

The primary effects of halogenation can be categorized as follows:

  • Lipophilicity: Halogens generally increase the lipophilicity of a molecule. This is crucial for its ability to cross biological membranes, a key factor in oral bioavailability and brain penetration. The increase in lipophilicity generally follows the trend: F < Cl < Br < I.[1][2][3]

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the benzodioxepine ring, influencing pKa and the potential for hydrogen bonding. This can impact target binding interactions and metabolic stability.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the half-life of a compound. For instance, fluorination is a common strategy to enhance metabolic stability.[4]

  • Binding Affinity: Halogen atoms can participate in specific "halogen bonds," a non-covalent interaction with electron-donating atoms in a receptor's binding pocket. This can significantly enhance binding affinity and selectivity.[5] The strength of these bonds often increases with the size and polarizability of the halogen (I > Br > Cl > F).

The following diagram illustrates the general structure of a halogenated benzodioxepine, highlighting the potential positions for substitution.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Pharmacological Evaluation Synthesis Synthesis of Halogenated Benzodioxepine Analogs Characterization Structural Characterization (NMR, MS, Purity) Synthesis->Characterization LogP Lipophilicity (LogP) Determination Characterization->LogP pKa pKa Determination Characterization->pKa Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Characterization->Metabolic_Stability Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Binding_Assay Receptor Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Cell-based Functional Assay (EC50/IC50 determination) Characterization->Functional_Assay

Caption: A comprehensive experimental workflow for the comparative evaluation of halogenated benzodioxepine analogs.

Detailed Experimental Protocols

The synthesis of a series of halogenated benzodioxepines can be achieved through various established synthetic routes. A common approach involves the condensation of a substituted catechol with a dihaloalkane. For example, to synthesize 7-halobenzodioxepines, one could start with a 4-halocatechol.

Example Protocol for 7-Chlorobenzodioxepine:

  • Starting Materials: 4-Chlorocatechol and 1,3-dibromopropane.

  • Reaction: To a solution of 4-chlorocatechol in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

  • Add 1,3-dibromopropane dropwise to the reaction mixture at an elevated temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This general procedure can be adapted for the synthesis of other halogenated analogs by using the corresponding 4-halocatechol.

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity.

Shake-Flask Method:

  • Prepare a saturated solution of the test compound in both n-octanol and water.

  • Add equal volumes of the n-octanol and water phases to a flask.

  • Shake the flask vigorously for a set period to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Liver Microsomal Stability Assay:

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (from human or other species) and NADPH (as a cofactor) at 37°C.

  • Time Points: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

This assay measures the affinity of a compound for its biological target.

Competitive Radioligand Binding Assay:

  • Preparation: Prepare a membrane fraction containing the receptor of interest.

  • Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (a known binder) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Conclusion and Future Perspectives

The systematic halogenation of the benzodioxepine ring system offers a powerful strategy for fine-tuning the physicochemical and pharmacological properties of novel drug candidates. The choice of halogen should be guided by a clear understanding of the desired therapeutic profile, with fluorine often employed to enhance metabolic stability, and chlorine, bromine, and iodine utilized to modulate lipophilicity and enhance binding affinity through halogen bonding.

The experimental workflows and protocols outlined in this guide provide a robust framework for the comparative evaluation of halogenated benzodioxepine analogs. By systematically synthesizing and profiling these compounds, researchers can elucidate detailed structure-activity relationships, leading to the rational design of more effective and safer therapeutics. Future studies should focus on expanding the diversity of halogenated benzodioxepines and exploring their potential against a wide range of biological targets.

References

  • Artemenko, A. G., et al. (2009). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal, 43(8), 455-463.
  • Asano, T., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1856-1864.
  • Wang, J. K., et al. (1984). Structural requirements for the binding of benzodiazepines to their peripheral-type sites. Molecular Pharmacology, 25(3), 349-351.
  • Padovani, D. (2013). Why do halogen substituents make molecules more lipophilic? ResearchGate.
  • Timmermans, P. B., et al. (1981). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(3), 186-193.
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.
  • Khairnar, P. S., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Molecules, 28(11), 4329.
  • Hernández-Hernández, J. C., et al. (2024). Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. Molecules, 29(1), 123.
  • Metrangolo, P., et al. (2014). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research, 47(8), 2448-2460.
  • BenchChem. (2025).
  • Kraft, P., et al. (2003). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Helvetica Chimica Acta, 86(6), 2029-2041.
  • Harris, T. L., et al. (2023).
  • ECHEMI. (n.d.). Why do halogen substituents make molecules more lipophilic? ECHEMI.
  • Reddy, B. M., & Sreekanth, P. M. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Kumar, A., et al. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry, 28(3), 397-400.
  • Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • Doble, A., & Martin, I. L. (1982). Heterogeneity in the physicochemical properties of deoxycholate-solubilized benzodiazepine receptors from calf cerebral cortex. Biochemical Journal, 206(1), 115-119.
  • Butler, A., & Crews, P. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(3), 54.
  • Al-Ostoot, F. H., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(19), 6524.
  • Ciciani, G., et al. (2005). Synthesis and benzodiazepine receptor affinity of derivatives of the new tricyclic heteroaromatic system pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one. Archiv der Pharmazie, 338(2-3), 126-132.
  • da Silva, A. C. A., et al. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. ChemistryPlus, 90(1), e202500474.
  • Tolu-Bolaji, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of the Iranian Chemical Society, 19(12), 5247-5275.
  • Zhou, Y., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(3), 643-652.
  • Zhang, W., et al. (2024). Advances in the Study of Halogenated Natural Products. Current Medicinal Chemistry, 31.
  • Wang, C., et al. (2013). Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. Bioorganic & Medicinal Chemistry Letters, 23(13), 3843-3846.
  • Desai, N. C., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Saudi Pharmaceutical Journal, 20(1), 35-43.
  • Shaabani, A., et al. (2015). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 5(104), 85603-85610.
  • Kaye, P. T., & Sewry, J. D. (2005). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2005(5), 329-333.
  • Morini, L., et al. (2017). Stability of benzodiazepines in hair after prolonged exposure to chlorinated water.
  • Carpinteiro, I., et al. (2017). Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment.

Sources

A Comparative Guide to the Independent Synthesis and Verification of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis and verification of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, a valuable building block in medicinal chemistry. Recognizing the importance of reliable and reproducible experimental outcomes, this document details a robust synthetic protocol and a comprehensive analytical workflow for the unequivocal identification and purity assessment of the target compound. Furthermore, a comparative analysis with its chloro-analogue, 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine, is presented to offer researchers a broader perspective on the synthesis and properties of halogenated benzodioxepines.

Introduction: The Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules. The introduction of a halogen atom, such as bromine, at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This is often attributed to the effects of the halogen on lipophilicity, metabolic stability, and the potential for halogen bonding interactions with biological targets. As such, the efficient synthesis and rigorous characterization of derivatives like this compound are of paramount importance for the advancement of drug development programs.

Synthetic Strategies: A Comparative Approach

The synthesis of this compound can be approached through several routes. A common strategy involves the multi-step synthesis starting from a pre-functionalized benzene ring. However, a more efficient and atom-economical approach is the direct electrophilic bromination of the readily available starting material, 3,4-dihydro-2H-1,5-benzodioxepine.

Recommended Synthetic Protocol: Direct Electrophilic Bromination

This protocol focuses on the direct bromination of 3,4-dihydro-2H-1,5-benzodioxepine, which is favored for its simplicity and high potential yield. The etheric oxygens of the dioxepine ring are activating groups, directing the electrophilic substitution to the para position (C7).

Experimental Protocol:

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in anhydrous DMF.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC), eluting with a hexane:ethyl acetate mixture (e.g., 9:1). The starting material should show a higher Rf value than the product.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ease of handling and selectivity compared to liquid bromine.

  • Dimethylformamide (DMF): DMF is a polar aprotic solvent that facilitates the ionization of NBS, promoting the electrophilic aromatic substitution.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

Verification of Synthesis: A Multi-faceted Analytical Approach

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Workflow for Product Verification:

Caption: Workflow for the comprehensive verification of the synthesized product.

Expected Analytical Data:

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons will show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The protons on the dioxepine ring will appear as multiplets in the aliphatic region.
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the bromine will be shifted downfield.
Mass Spec. The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
IR Spec. The IR spectrum will display characteristic peaks for C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O ether linkages. A C-Br stretching frequency will also be observed in the fingerprint region.

Comparative Analysis: 7-bromo- vs. 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine

For researchers considering halogenated benzodioxepines, the choice between a bromo and a chloro substituent can be critical. The following table provides a comparative overview of these two closely related compounds.

FeatureThis compound7-chloro-3,4-dihydro-2H-1,5-benzodioxepine
Synthesis Direct bromination using NBS is efficient.Direct chlorination can be achieved using reagents like N-chlorosuccinimide (NCS).
Reactivity The C-Br bond can participate in cross-coupling reactions (e.g., Suzuki, Heck).The C-Cl bond is generally less reactive in cross-coupling reactions.
Lipophilicity Generally more lipophilic than the chloro analogue.Less lipophilic than the bromo analogue.
Biological Activity The larger bromine atom may offer different steric and electronic interactions with biological targets.The smaller chlorine atom will have different steric and electronic effects.

Synthetic Workflow Comparison:

SynthesisComparison cluster_bromo Synthesis of Bromo-analogue cluster_chloro Synthesis of Chloro-analogue start_br 3,4-dihydro-2H-1,5-benzodioxepine reagent_br N-Bromosuccinimide (NBS) DMF, 0°C to rt start_br->reagent_br product_br This compound reagent_br->product_br start_cl 3,4-dihydro-2H-1,5-benzodioxepine reagent_cl N-Chlorosuccinimide (NCS) DMF, 0°C to rt start_cl->reagent_cl product_cl 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine reagent_cl->product_cl

Caption: Comparison of synthetic workflows for bromo and chloro analogues.

Conclusion

This guide has outlined a reliable and efficient method for the synthesis of this compound via direct electrophilic bromination. The importance of a rigorous, multi-technique verification process has been emphasized to ensure the integrity of the synthesized material. The comparative analysis with the chloro-analogue provides a valuable reference for researchers in selecting the appropriate halogenated benzodioxepine for their specific drug discovery needs. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and verify this important chemical entity, accelerating their research and development efforts.

References

At the time of generation, specific peer-reviewed articles detailing the direct synthesis and providing complete spectral data for this compound were not identified in the immediate search results. The provided synthetic protocol is based on established principles of electrophilic aromatic substitution on similar activated aromatic systems. Researchers should consult general organic chemistry literature and specialized databases for analogous procedures.

  • For general procedures on electrophilic aromatic substitution: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • For information on the properties of 3,4-dihydro-2H-1,5-benzodioxepine: PubChem CID 81635 ([Link]1]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine presents both unique opportunities for scientific advancement and potential hazards if not handled with the appropriate precautions. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and tailored to the needs of laboratory professionals. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring a safe and productive research environment.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling of this compound, a thorough understanding of its hazard profile is essential.[1][2] According to available safety data, this compound is classified with the following hazards:

  • Skin Irritation : Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation.[3][4][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[4][5]

A comprehensive risk assessment should be conducted prior to commencing any experiment. This involves evaluating the quantities of the substance to be used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound.[1][6][7] The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards.[8] A face shield should be worn in addition to goggles when there is a splash hazard.Protects against accidental splashes which can cause serious eye irritation.[3][4][5] Regular eyeglasses are not a substitute for safety goggles.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[1][9] Gloves should be inspected for any signs of degradation or puncture before use.Prevents direct skin contact, which can lead to irritation.[3][4][5] It is crucial to remove and dispose of gloves properly to avoid contaminating other surfaces.[2]
Protective Clothing A long-sleeved laboratory coat.[1][2] Closed-toe shoes must be worn at all times in the laboratory.[1][10]Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing from contamination.
Respiratory Protection To be used based on risk assessment, especially when handling powders or generating aerosols. A NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[4][5] Work should ideally be conducted in a well-ventilated area or a fume hood.[1]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and Conduct Risk Assessment b Assemble and Inspect PPE a->b c Prepare and Verify Fume Hood/Ventilated Area b->c d Gather All Necessary Equipment and Reagents c->d e Carefully Weigh/Measure Compound in Fume Hood d->e Begin Experiment f Perform Experimental Procedure e->f g Securely Close Container After Use f->g h Decontaminate Work Surfaces g->h Conclude Experiment i Segregate and Label Waste h->i j Dispose of Waste According to Institutional Guidelines i->j k Properly Remove and Dispose of PPE j->k l Wash Hands Thoroughly k->l

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure all necessary PPE is available and in good condition.[1]

    • Prepare the designated work area, preferably a certified chemical fume hood, ensuring it is clean and uncluttered.[1][6]

    • Assemble all required laboratory equipment and reagents before introducing the compound.

  • Handling :

    • When handling the solid form, avoid creating dust. If weighing, do so in a fume hood or a ventilated enclosure.

    • For solutions, pour carefully to avoid splashing.

    • Always keep the container tightly closed when not in use.[3]

    • Avoid eating, drinking, or smoking in the laboratory.[11]

  • Storage :

    • Store in a well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

    • The container should be kept tightly closed and properly labeled.[3][7]

    • Store in a locked cabinet to restrict access.[3]

Emergency Procedures: Be Prepared for the Unexpected

Accidents can happen even in the most well-prepared laboratories.[6] Familiarize yourself with the following emergency procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

  • Spill Response :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.[7]

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

  • Never dispose of this compound down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Anonymous. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: this compound.
  • Anonymous. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Thermo Scientific. (n.d.). This compound, 97%.
  • Thermo Scientific. (n.d.). This compound, 97%.
  • Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
  • Echemi. (n.d.). 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Safety Data Sheets.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.